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  • Product: 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid
  • CAS: 1214323-94-0

Core Science & Biosynthesis

Foundational

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid chemical properties

An In-Depth Technical Guide to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid Executive Summary: This guide provides a comprehensive technical overview of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, a halogenated pyridin...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

Executive Summary: This guide provides a comprehensive technical overview of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and drug discovery. The strategic placement of chloro and fluoro substituents on the pyridine ring, combined with the reactive acetic acid moiety, makes this compound a versatile building block for synthesizing complex molecular architectures. This document details its physicochemical properties, spectroscopic characteristics, plausible synthetic routes, key chemical reactions, and essential safety protocols. It is intended for researchers, synthetic chemists, and drug development professionals who utilize advanced chemical intermediates.

Introduction: A Strategic Building Block

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid belongs to the class of substituted heteroaromatic carboxylic acids. Its utility in modern synthetic programs, particularly in the pharmaceutical industry, is derived from its unique combination of structural features. The pyridine core is a common scaffold in many approved drugs, valued for its ability to engage in hydrogen bonding and its favorable pharmacokinetic profile.

The introduction of halogen atoms—specifically chlorine and fluorine—is a well-established strategy in medicinal chemistry to modulate a molecule's properties.[1]

  • Chlorine: The chloro group at the 5-position significantly influences the molecule's lipophilicity and electronic character. It can serve as a handle for further functionalization through cross-coupling reactions or act as a key binding element in a protein-ligand complex.

  • Fluorine: The fluoro group at the 3-position is a bioisostere for a hydrogen atom but with profoundly different electronic properties. Its high electronegativity can alter the pKa of the pyridine nitrogen and adjacent functional groups, influence metabolic stability by blocking sites of oxidation, and enhance binding affinity through favorable electrostatic interactions.

The acetic acid side chain provides a primary reactive site for elaboration, most commonly through amide bond formation, connecting the pyridine scaffold to other fragments or pharmacophores.

Physicochemical and Structural Properties

The fundamental properties of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid are summarized below. These data are compiled from supplier technical sheets and chemical databases.

PropertyValueSource(s)
CAS Number 1214323-94-0[2][3]
Molecular Formula C₇H₅ClFNO₂[2][3]
Molecular Weight 189.57 g/mol [2]
Purity Typically ≥98%[3]
Appearance Not specified; likely off-white to light yellow solidInferred
Solubility Not explicitly defined; expected to be soluble in polar organic solvents like DMF, DMSO, and alcohols.Inferred
Storage Temperature -20°C[2]

Spectroscopic Profile (Predicted)

While specific experimental spectra are not publicly available, the structure allows for the confident prediction of key spectroscopic features essential for its identification and characterization.

  • ¹H NMR: The spectrum is expected to be relatively simple. The proton on the pyridine ring (at the 4-position) would appear as a doublet of doublets due to coupling with the adjacent fluorine and the distant proton (if any). The methylene protons (-CH₂-) of the acetic acid group would appear as a singlet, typically in the 3.5-4.0 ppm range. The carboxylic acid proton (-COOH) would be a broad singlet at the downfield end of the spectrum (>10 ppm), which may be exchangeable with D₂O.

  • ¹³C NMR: Approximately seven distinct carbon signals are expected. The carbonyl carbon of the carboxylic acid will be the most downfield signal (~170-180 ppm). The aromatic carbons will appear in the 110-160 ppm range, with their chemical shifts influenced by the attached halogens. The methylene carbon will be the most upfield signal.

  • ¹⁹F NMR: A single resonance is expected for the fluorine atom on the pyridine ring.

  • Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M+) at m/z 189. The presence of chlorine would result in a characteristic M+2 isotopic peak with an intensity approximately one-third that of the molecular ion peak, a definitive signature for a monochlorinated compound.

  • Infrared (IR) Spectroscopy: Key vibrational bands would include a broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹), a sharp C=O stretch (~1700 cm⁻¹), C-F and C-Cl stretches in the fingerprint region, and C=C/C=N stretching from the aromatic pyridine ring.

Synthesis and Chemical Reactivity

Plausible Synthetic Pathway

The synthesis of substituted pyridines often involves building the ring or modifying a pre-existing one. A logical and efficient approach to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid would start from a commercially available, appropriately substituted picoline (2-methylpyridine) precursor.

The following workflow represents a plausible, multi-step synthesis. The choice of reagents is critical: using a strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) is essential for the selective deprotonation of the methyl group without unwanted side reactions on the pyridine ring.

Synthetic_Workflow start 2-Methyl-3-fluoro-5-chloropyridine step1 1. LDA, THF, -78°C 2. CO₂ (gas) start->step1 Deprotonation & Carboxylation step2 3. Acidic Workup (e.g., HCl) step1->step2 Protonation product 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid step2->product

Caption: Plausible synthesis of the target compound via lithiation and carboxylation.

Experimental Rationale:

  • Deprotonation: The process begins by dissolving the 2-methyl-3-fluoro-5-chloropyridine precursor in an anhydrous aprotic solvent like Tetrahydrofuran (THF) and cooling it to -78°C to prevent side reactions. LDA is added slowly to generate a nucleophilic carbanion on the methyl group. This step must be performed under an inert atmosphere (e.g., Argon or Nitrogen) to prevent quenching of the highly reactive organolithium intermediate by atmospheric moisture or oxygen.

  • Carboxylation: Solid carbon dioxide (dry ice) or CO₂ gas is introduced into the reaction mixture. The carbanion attacks the electrophilic carbon of CO₂, forming a carboxylate salt.

  • Workup: The reaction is quenched with an aqueous acid solution (e.g., dilute HCl). This protonates the carboxylate salt to yield the final carboxylic acid product, which can then be isolated and purified, typically by extraction and crystallization or chromatography.

Core Chemical Reactivity

The molecule's reactivity is dominated by the carboxylic acid group, making it an ideal substrate for building larger, more complex molecules.

Reactivity_Diagram start 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid amide Amide Derivative start->amide Amine, Coupling Agent (e.g., HATU, EDC) ester Ester Derivative start->ester Alcohol, Acid Catalyst (Fischer Esterification) alcohol Primary Alcohol start->alcohol Reducing Agent (e.g., LiAlH₄, BH₃)

Caption: Key reactions of the carboxylic acid moiety.

  • Amide Coupling: This is arguably the most important reaction for this building block. The carboxylic acid can be activated with standard coupling reagents (e.g., HATU, HOBt/EDC) and reacted with a primary or secondary amine to form a stable amide bond. This is a cornerstone of peptide synthesis and small molecule drug discovery.

  • Esterification: Reaction with an alcohol under acidic conditions (Fischer esterification) or via an activated intermediate yields the corresponding ester. Esters can be used as protecting groups or to improve cell permeability (prodrugs).

  • Reduction: Strong reducing agents like lithium aluminum hydride (LiAlH₄) can reduce the carboxylic acid to the corresponding primary alcohol, providing another functional group for further synthetic transformations.

Application in Drug Discovery: A Model Protocol

The value of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid lies in its utility as a scaffold. Below is a representative, detailed protocol for an amide coupling reaction, a fundamental step in many drug discovery campaigns.

Protocol: Synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)-N-benzylacetamide

Objective: To demonstrate the standard use of the title compound in an amide bond forming reaction with benzylamine as a model nucleophile.

Materials:

  • 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid (1.0 eq)

  • Benzylamine (1.1 eq)

  • 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate, Saturated aq. NaHCO₃, Brine, Water

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere (N₂), add 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.

  • Dissolve the starting material in anhydrous DMF.

  • Add HATU to the solution, followed by the dropwise addition of DIPEA. Stir the mixture at room temperature for 15 minutes to pre-activate the carboxylic acid. A color change is often observed.

  • Add benzylamine to the activated mixture.

  • Allow the reaction to stir at room temperature for 4-12 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting acid is consumed.

  • Upon completion, dilute the reaction mixture with ethyl acetate.

  • Wash the organic layer sequentially with water, saturated aqueous NaHCO₃ solution, and finally with brine to remove residual DMF and reagents.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

  • Purify the resulting crude product by flash column chromatography on silica gel to yield the pure amide.

  • Characterize the final product using NMR and Mass Spectrometry to confirm its identity and purity.

Safety, Handling, and Storage

Proper handling of this chemical is essential to ensure laboratory safety. The following guidelines are derived from safety data for structurally related compounds, as specific data for this molecule is limited. The hazard profile is likely dominated by the reactivity of the carboxylic acid and the general toxicity profile of halogenated pyridines.[4][5][6]

ParameterGuidelineSource(s)
Hazard Statements Likely harmful if swallowed. Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[6]
Personal Protective Equipment (PPE) Safety glasses with side-shields, chemical-resistant gloves (e.g., nitrile), lab coat.[4][5]
Handling Use only in a well-ventilated area, preferably within a chemical fume hood. Avoid breathing dust/fumes. Wash hands thoroughly after handling.[4]
Storage Store in a tightly sealed container at -20°C in a dry, well-ventilated place.[2]
Fire & Spills Use CO₂, dry chemical, or foam for extinction. In case of a spill, contain the material and dispose of it as hazardous waste.[4]

Conclusion

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a high-value chemical intermediate with significant potential in the synthesis of novel bioactive compounds. Its carefully designed substitution pattern provides medicinal chemists with a powerful tool to fine-tune the steric, electronic, and pharmacokinetic properties of lead candidates. A thorough understanding of its properties, reactivity, and handling requirements is crucial for its effective and safe utilization in a research and development setting.

References

  • 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. Struchem. [Link]

  • 2-(5-Chloropyridin-2-yl)acetic acid - Hazard Identification. PubChem, National Center for Biotechnology Information. [Link]

  • Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central, National Library of Medicine. [Link]

  • Patent EP 2 368 550 B1 - Preparation of N-(pyridin-2-yl)-1H-indazole-3-carboxamide derivatives as protein kinase inhibitors.
  • Patent EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

Exploratory

An In-Depth Technical Guide to the Synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic Acid

For Distribution To: Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(5-Chl...

Author: BenchChem Technical Support Team. Date: February 2026

For Distribution To: Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a robust and efficient synthetic pathway for the preparation of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, a valuable building block in medicinal chemistry and drug discovery. The described synthesis is a multi-step process commencing with the Sandmeyer-type bromination of 5-chloro-3-fluoropyridin-2-amine, followed by a palladium-catalyzed cyanation to yield the key acetonitrile intermediate, and culminating in the hydrolysis of the nitrile to the desired carboxylic acid. This document offers a detailed examination of the underlying chemical principles, step-by-step experimental protocols, and critical process parameters, designed to enable skilled chemists to successfully replicate and adapt this synthesis for their research and development needs.

Introduction

Substituted pyridylacetic acids are a prominent class of heterocyclic compounds that feature as crucial intermediates in the synthesis of a wide array of pharmaceutical agents.[1] Their structural motifs are present in drugs targeting a range of therapeutic areas. The specific compound, 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, with its unique halogenation pattern, presents a scaffold of significant interest for the development of novel therapeutics, potentially in areas such as oncology and inflammatory diseases.[2][3] The strategic placement of the chloro and fluoro substituents can significantly influence the pharmacokinetic and pharmacodynamic properties of a lead compound.

This guide delineates a logical and well-documented synthetic route to this important molecule, emphasizing not just the procedural steps but also the rationale behind the chosen methodologies.

Overall Synthetic Strategy

The synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is strategically designed in three main stages, as depicted in the workflow below. This approach ensures high yields and purity of the final product by utilizing well-established and reliable chemical transformations.

Synthesis_Workflow A 5-Chloro-3-fluoropyridin-2-amine B 2-Bromo-5-chloro-3-fluoropyridine A->B  Sandmeyer-Type  Bromination C 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile B->C  Palladium-Catalyzed  Cyanation D 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid C->D  Hydrolysis

Caption: Overall synthetic workflow for 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.

Stage 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

The initial step involves the conversion of the commercially available 5-chloro-3-fluoropyridin-2-amine to the corresponding 2-bromo derivative via a Sandmeyer-type reaction. This transformation is crucial for introducing a versatile handle at the 2-position of the pyridine ring, which is amenable to subsequent cross-coupling reactions.

Reaction Scheme:

Caption: Sandmeyer-type bromination of 5-chloro-3-fluoropyridin-2-amine.

Experimental Protocol:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
5-Chloro-3-fluoropyridin-2-amine246847-98-3146.5434
Hydrobromic acid (48%)10035-10-680.91Excess
Bromine7726-95-6159.81102.3
Sodium nitrite7632-00-069.0085.3
Sodium hydroxide1310-73-240.00306
Diethyl ether60-29-774.12As needed
Anhydrous sodium sulfate7757-82-6142.04As needed

Procedure:

  • In a well-ventilated fume hood, 5-chloro-3-fluoropyridin-2-amine (5.0 g, 34 mmol) is slowly added to a stirred 48% hydrobromic acid solution (20 mL) at 0°C.

  • To the resulting mixture, bromine (5.24 mL, 102.3 mmol) is added dropwise over 20 minutes, maintaining the temperature at 0°C.

  • The reaction mixture is then cooled to -10°C.

  • A solution of sodium nitrite (5.88 g, 85.3 mmol) in water (20 mL) is added slowly over 1.5 hours, ensuring the temperature remains below -5°C. The mixture is stirred for an additional 30 minutes.

  • A solution of sodium hydroxide (12 g, 306 mmol) in water (20 mL) is added portion-wise over 30 minutes, allowing the mixture to warm to room temperature.

  • The reaction mixture is extracted with diethyl ether (3 x 100 mL).

  • The combined organic layers are washed with saturated brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure to yield 2-bromo-5-chloro-3-fluoropyridine as a pale yellow solid.[4]

Stage 2: Palladium-Catalyzed Cyanation

The second stage involves a palladium-catalyzed cyanation of the 2-bromo-5-chloro-3-fluoropyridine. This cross-coupling reaction is a highly efficient method for introducing a nitrile group onto an aromatic ring.[5][6][7] The resulting 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile is the direct precursor to the final product.

Reaction Scheme:

Caption: Palladium-catalyzed cyanation of 2-bromo-5-chloro-3-fluoropyridine.

Experimental Protocol:

Materials and Reagents:

ReagentCAS NumberMolecular Weight ( g/mol )Quantity (mmol)
2-Bromo-5-chloro-3-fluoropyridine514797-97-8210.431.0
Palladium(II) acetate3375-31-3224.500.05
Xantphos161265-04-9578.680.1
Zinc cyanide557-21-1117.430.6
N,N-Dimethylformamide (DMF)68-12-273.095 mL

Procedure:

  • To an oven-dried Schlenk tube is added 2-bromo-5-chloro-3-fluoropyridine (210 mg, 1.0 mmol), palladium(II) acetate (11.2 mg, 0.05 mmol), Xantphos (57.9 mg, 0.1 mmol), and zinc cyanide (70.5 mg, 0.6 mmol).

  • The tube is evacuated and backfilled with argon three times.

  • Anhydrous N,N-dimethylformamide (5 mL) is added via syringe.

  • The reaction mixture is heated to 120°C and stirred for 12-24 hours, monitoring the progress by TLC or GC-MS.

  • Upon completion, the reaction mixture is cooled to room temperature and diluted with ethyl acetate (20 mL).

  • The mixture is filtered through a pad of celite, and the filtrate is washed with water (3 x 15 mL) and brine (15 mL).

  • The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.

  • The crude product is purified by column chromatography on silica gel to afford 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile.

Stage 3: Hydrolysis of the Acetonitrile

The final step is the hydrolysis of the nitrile group to a carboxylic acid. This can be achieved under either acidic or basic conditions.[8][9][10] Acid-catalyzed hydrolysis is often preferred to avoid potential side reactions with the halogenated pyridine ring.

Reaction Scheme:

Sources

Foundational

IUPAC name for 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

An In-Depth Technical Guide to 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(5-Chloro-3...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide to 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, a halogenated pyridine derivative of significant interest in medicinal chemistry and synthetic organic chemistry. We will explore its fundamental chemical identity, structural characteristics, and physicochemical properties. This document details a plausible, mechanistically-driven synthetic pathway, offering insights into the strategic considerations behind reagent selection and reaction conditions. Furthermore, it outlines the potential applications of this molecule as a key building block in the development of novel therapeutic agents, supported by detailed, actionable protocols for its synthesis, purification, and characterization. This guide is intended to serve as an authoritative resource for researchers engaged in drug discovery and development, providing the technical foundation necessary to effectively utilize this compound in their work.

Introduction: The Significance of Halogenated Pyridine Scaffolds

Substituted pyridine derivatives are ubiquitous in pharmaceutical and agrochemical research, forming the core scaffold of numerous biologically active compounds. The introduction of halogens, such as chlorine and fluorine, onto the pyridine ring profoundly influences the molecule's physicochemical and pharmacological properties. Halogenation can modulate metabolic stability, membrane permeability, pKa, and binding affinity to biological targets. Specifically, the phenylacetic acid moiety attached to a heterocyclic core is a well-established pharmacophore. Therefore, 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid represents a valuable and versatile building block, combining the structural features of a di-halogenated pyridine with a reactive carboxylic acid handle, making it a prime candidate for library synthesis and lead optimization campaigns in drug discovery.[1]

Nomenclature and Chemical Identity

Correctly identifying a chemical entity is the foundation of reproducible science. The compound of interest is unambiguously identified by its IUPAC name and several key identifiers.

  • IUPAC Name: 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid

  • CAS Number: 1214323-94-0[2][3]

  • PubChem CID: 53405209[2]

  • Molecular Formula: C₇H₅ClFNO₂[2][3]

Below is a diagram illustrating the chemical structure and atom numbering.

Caption: Structure of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.

Physicochemical and Spectroscopic Properties

Understanding the physicochemical properties of a compound is critical for designing experiments, formulating drug products, and predicting its behavior in biological systems.

PropertyValueSource
Molecular Weight 189.57 g/mol [3]
Molecular Formula C₇H₅ClFNO₂[2][3]
Purity Typically ≥98%[2]
Appearance (Predicted) White to off-white solid
Solubility Data not widely available; expected to be soluble in polar organic solvents like DMSO, DMF, and methanol.[2]
Storage Temperature -20°C for long-term stability[3]

Spectroscopic Data (Predicted): While experimental spectra are not publicly available, the following are expected characteristic signals for structural confirmation:

  • ¹H NMR (400 MHz, DMSO-d₆): Signals corresponding to the methylene protons (~3.8 ppm), the two aromatic protons on the pyridine ring (in the range of 7.5-8.5 ppm), and a broad singlet for the carboxylic acid proton (>12 ppm).

  • ¹³C NMR (100 MHz, DMSO-d₆): Resonances for the carboxylic carbon (~172 ppm), the methylene carbon (~38 ppm), and five distinct signals for the pyridine ring carbons, with their chemical shifts influenced by the electronegative F and Cl substituents.

  • Mass Spectrometry (ESI-) : A prominent ion peak at [M-H]⁻ corresponding to m/z ~188.0.

Synthesis and Mechanistic Insights

A robust synthetic route is paramount for obtaining high-purity material for research. While multiple pathways could be envisioned, a plausible and efficient synthesis is proposed below, starting from the commercially available 2-chloro-3-fluoropyridine.

G start 2-Chloro-3-fluoropyridine step1_reagents 1. LDA, THF, -78 °C 2. Diethyl oxalate start->step1_reagents Acylation intermediate1 Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2-oxoacetate step1_reagents->intermediate1 step2_reagents NaBH₄, Ethanol intermediate1->step2_reagents Reduction intermediate2 Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)-2-hydroxyacetate step2_reagents->intermediate2 step3_reagents 1. SOCl₂, Pyridine 2. Zn, Acetic Acid intermediate2->step3_reagents Deoxygenation intermediate3 Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate step3_reagents->intermediate3 step4_reagents LiOH, THF/H₂O intermediate3->step4_reagents Hydrolysis product 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid step4_reagents->product

Caption: Proposed synthetic workflow for the target compound.

Mechanistic Discussion:

  • Step 1: C-H Activation and Acylation: The synthesis commences with the deprotonation of 2-chloro-3-fluoropyridine. The proton at the C6 position is the most acidic due to the inductive effects of the ring nitrogen and the C2-chloro group. A strong, non-nucleophilic base like Lithium Diisopropylamide (LDA) at low temperature (-78 °C) is ideal for this regioselective lithiation, preventing side reactions. The resulting organolithium intermediate is a potent nucleophile that readily attacks one of the electrophilic carbonyl centers of diethyl oxalate to form the α-keto ester intermediate.

  • Step 2: Reduction of the Ketone: The ketone in the α-keto ester is selectively reduced to a secondary alcohol using a mild reducing agent like sodium borohydride (NaBH₄). This reagent is chosen for its chemoselectivity; it will reduce the ketone without affecting the ester or the aromatic ring.

  • Step 3: Deoxygenation (Barton-McCombie type sequence): Removing the hydroxyl group is a critical step. A common strategy involves a two-step deoxygenation. First, the alcohol is converted to a better leaving group, such as a chloride, using thionyl chloride (SOCl₂). The subsequent reduction of this alkyl chloride to a methylene group can be achieved using a reducing agent like zinc dust in acetic acid. This sequence effectively removes the oxygen atom.

  • Step 4: Saponification: The final step is the hydrolysis of the ethyl ester to the desired carboxylic acid. This is typically accomplished under basic conditions (saponification) using a base like lithium hydroxide (LiOH) in a mixture of water and an organic solvent like THF to ensure solubility. A subsequent acidic workup protonates the carboxylate salt to yield the final product.

Applications in Research and Drug Discovery

2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is not an end-product therapeutic but rather a high-value intermediate. Its utility stems from its structural features.

G core 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid Pyridine Core Halogen Substituents (Cl, F) Acetic Acid Side Chain props Influences Properties Modulates pKa & Lipophilicity Metabolic Stability Vector for Further Synthesis core:f0->props:p0 core:f1->props:p0 core:f1->props:p1 core:f2->props:p2 apps Enables Applications Synthesis of Amide Libraries Bioisosteric Replacement Fragment-Based Screening core:head->apps:a2 props:p2->apps:a0 props:p0->apps:a1

Sources

Exploratory

An In-depth Technical Guide to the Molecular Structure of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

Abstract This technical guide provides a comprehensive analysis of the molecular structure, properties, and analytical characterization of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. As a halogenated pyridine derivativ...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of the molecular structure, properties, and analytical characterization of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. As a halogenated pyridine derivative, this compound represents a valuable building block in modern medicinal chemistry, particularly in the development of targeted therapeutics. This document details its structural features, offers exemplary protocols for its synthesis and characterization, and discusses the scientific rationale behind these methodologies. It is intended for researchers, chemists, and drug development professionals who require a deep technical understanding of this molecule for its application in synthetic and pharmaceutical programs.

Introduction and Strategic Importance

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid (CAS No: 1214323-94-0) is a substituted pyridine acetic acid derivative.[1] The core structure, a pyridine ring, is a privileged scaffold in drug discovery, appearing in numerous FDA-approved drugs. The strategic placement of chloro and fluoro substituents on this ring system is a deliberate design choice aimed at modulating the molecule's physicochemical and pharmacokinetic properties.

Halogenation, particularly with chlorine and fluorine, is a cornerstone of modern medicinal chemistry. Chlorine atoms can enhance binding affinity through halogen bonding, increase metabolic stability, and modulate lipophilicity.[2] Fluorine, with its small size and high electronegativity, can profoundly alter pKa, improve metabolic resistance, and enhance membrane permeability. The combination of these two halogens on the pyridine ring, coupled with the acetic acid moiety, creates a versatile chemical intermediate with significant potential for constructing complex active pharmaceutical ingredients (APIs), such as kinase inhibitors for oncology or modulators of metabolic pathways.[3]

This guide will deconstruct the molecule's structure from first principles, outline robust methods for its verification, and provide the technical context necessary for its effective use in research and development.

Molecular Identity and Physicochemical Properties

The fundamental identity of a chemical compound is established by its unique identifiers and core physical properties. These data are critical for sourcing, handling, and regulatory compliance.

PropertyValueSource
IUPAC Name 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acidN/A (Standard Nomenclature)
CAS Number 1214323-94-0[1]
Molecular Formula C₇H₅ClFNO₂[1]
Molecular Weight 189.6 g/mol [1]
Purity Typically ≥98%[1]
Storage Conditions Store at -20°C[4]
Structural Representation

The spatial arrangement of atoms and functional groups dictates the molecule's reactivity and its ability to interact with biological targets. The structure consists of a central pyridine ring substituted at positions 2, 3, and 5. A methylene carboxylic acid group (-CH₂COOH) is attached at the C2 position, a fluorine atom at C3, and a chlorine atom at C5.

Caption: Molecular structure of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.

Synthesis Workflow: A Generalized Approach

While specific proprietary synthesis routes may vary, a plausible and robust pathway can be designed based on established organometallic and heterocyclic chemistry principles. The following workflow illustrates a logical, multi-step synthesis that ensures high purity and yield, starting from a commercially available precursor.

Workflow Diagram

Caption: Generalized synthetic workflow.

Experimental Protocol (Exemplary)

This protocol is a representative example and must be adapted and optimized based on laboratory conditions and scale.

  • Activation and Carboxylation:

    • Dissolve 2,5-dichloro-3-fluoropyridine (1.0 eq) in anhydrous tetrahydrofuran (THF) under an inert nitrogen atmosphere.

    • Cool the solution to -78°C in a dry ice/acetone bath.

    • Add n-butyllithium (1.05 eq) dropwise, maintaining the temperature below -70°C. The selective lithiation at the C2 position is driven by the directing effect of the adjacent nitrogen and fluorine atoms.

    • After stirring for 1 hour, bubble dry CO₂ gas through the solution or add crushed dry ice.

    • Allow the reaction to slowly warm to room temperature.

  • Work-up and Isolation:

    • Quench the reaction with saturated aqueous NH₄Cl solution.

    • Adjust the pH of the aqueous layer to ~2-3 with 1M HCl. This protonates the carboxylate to form the desired carboxylic acid.

    • Extract the product into ethyl acetate (3x volumes).

    • Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purification:

    • The crude solid can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by flash column chromatography on silica gel to yield the final product with high purity.

Analytical Characterization and Structural Verification

Confirming the molecular structure and purity is non-negotiable. A multi-technique approach provides orthogonal data, ensuring a self-validating system of analysis.

Analytical Workflow Diagram

Analytical_Workflow cluster_purity Purity Assessment cluster_identity Structural Identity Confirmation cluster_final Final Confirmation start Purified Sample hplc HPLC-UV/DAD (Purity >98%?) start->hplc Inject ms LC-MS (Correct Mass?) hplc->ms Analyze nmr NMR Spectroscopy (¹H, ¹³C, ¹⁹F) (Correct Structure?) ms->nmr Analyze ir FTIR (Functional Groups?) nmr->ir Analyze confirm Structure and Purity Confirmed ir->confirm Correlate Data caption Orthogonal analytical workflow for structural validation.

Caption: Orthogonal analytical workflow for structural validation.

Key Analytical Techniques and Expected Results

A. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Rationale: NMR is the most powerful tool for elucidating the precise connectivity of atoms. ¹H, ¹³C, and ¹⁹F NMR experiments provide a complete picture of the carbon skeleton, attached protons, and the fluorine substituent.

  • ¹H NMR: Expected signals would include a singlet for the -CH₂- group and two distinct aromatic protons on the pyridine ring, likely showing splitting due to H-F and H-H coupling. The carboxylic acid proton (-COOH) may appear as a broad singlet.

  • ¹⁹F NMR: A single resonance is expected, with coupling to the adjacent aromatic proton(s).

  • ¹³C NMR: Seven distinct carbon signals are expected, including the carbonyl carbon (~170 ppm), the methylene carbon, and five aromatic carbons, each with a characteristic chemical shift influenced by the halogen substituents.

B. Mass Spectrometry (MS)

  • Rationale: MS provides the exact molecular weight of the compound, confirming its elemental composition.

  • Method: Electrospray ionization (ESI) in negative mode is ideal for this acidic compound.

  • Expected Result: The primary ion observed would be the [M-H]⁻ ion at an m/z corresponding to C₇H₄ClFNO₂⁻. The characteristic isotopic pattern of chlorine (³⁵Cl/³⁷Cl in a ~3:1 ratio) would be a definitive confirmation, showing two peaks separated by ~2 Da.

C. Infrared (IR) Spectroscopy

  • Rationale: IR spectroscopy is used to confirm the presence of key functional groups.

  • Expected Absorptions:

    • A broad O-H stretch from the carboxylic acid (~2500-3300 cm⁻¹).

    • A sharp and strong C=O stretch from the carbonyl group (~1700-1730 cm⁻¹).

    • C-Cl and C-F stretching vibrations in the fingerprint region (~1000-1400 cm⁻¹).

Conclusion

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a well-defined chemical entity whose molecular structure is ideally suited for applications in drug discovery and development. Its synthesis is achievable through standard organic chemistry transformations, and its identity can be unequivocally confirmed using a suite of standard analytical techniques. The strategic incorporation of both chlorine and fluorine provides a powerful tool for medicinal chemists to fine-tune the properties of lead compounds. This guide provides the foundational technical knowledge required to confidently utilize this important building block in advanced research programs.

References

  • Vertex AI Search. (n.d.). 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.
  • United States Biological. (n.d.). 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid - Data Sheet.
  • Ossila. (n.d.). 2-Amino-5-chloro-3-fluoropyridine | CAS 246847-98-3.
  • Rauf, A., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry, 177, 135-171.
  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.

Sources

Foundational

An In-depth Technical Guide to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid: A Key Intermediate in Kinase Inhibitor Synthesis

Abstract This technical guide provides a comprehensive analysis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, a critical chemical intermediate in the synthesis of advanced kinase inhibitors. While this compound does n...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This technical guide provides a comprehensive analysis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, a critical chemical intermediate in the synthesis of advanced kinase inhibitors. While this compound does not exhibit a direct mechanism of action as a therapeutic agent itself, its structural motifs are integral to the development of potent and selective inhibitors of key oncogenic signaling pathways. This guide will elucidate the synthetic utility of this pyridine derivative, detail the mechanisms of action of the resulting active pharmaceutical ingredients (APIs), and provide validated experimental protocols for their characterization. The intended audience for this whitepaper includes researchers, medicinal chemists, and drug development professionals actively engaged in the field of oncology and kinase inhibitor discovery.

Introduction: The Strategic Importance of the Pyridine Scaffold in Medicinal Chemistry

The pyridine ring is a privileged scaffold in medicinal chemistry, renowned for its ability to form key hydrogen bonds and other non-covalent interactions within the active sites of various enzymes. The specific substitution pattern of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, featuring chloro and fluoro groups, provides medicinal chemists with versatile handles for synthetic elaboration and fine-tuning of pharmacokinetic and pharmacodynamic properties.[1] The presence of these halogens can significantly influence metabolic stability and target binding affinity.[1]

This guide will focus on the role of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid as a foundational building block in the construction of complex kinase inhibitors. We will explore its incorporation into molecules targeting critical cancer-associated kinases and discuss the downstream cellular consequences of inhibiting these targets.

Table 1: Physicochemical Properties of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

PropertyValueSource
Molecular FormulaC7H5ClFNO2[2][3]
Molecular Weight189.57 g/mol [3]
CAS Number1214323-94-0[2][3]
Purity≥98%[2]

Synthetic Utility and Elaboration into Kinase Inhibitors

The true value of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid lies in its synthetic versatility. The carboxylic acid moiety provides a convenient point for amide bond formation, a common strategy for linking different fragments of a drug molecule. The chloro and fluoro substituents on the pyridine ring can be exploited for cross-coupling reactions, allowing for the introduction of additional complexity and diversity into the final molecule.

While public domain literature does not explicitly detail the use of this exact molecule in the synthesis of a specific, named drug, numerous patents describe the synthesis of kinase inhibitors from structurally similar pyridine-based intermediates.[4][5] These patents often involve the coupling of the pyridineacetic acid core with other heterocyclic systems to generate potent ATP-competitive inhibitors.

A representative synthetic workflow illustrating the potential use of this intermediate is depicted below. This generalized scheme is based on common synthetic strategies found in the patent literature for kinase inhibitor synthesis.

G cluster_0 Core Synthesis cluster_1 Coupling Reaction cluster_2 Final Product cluster_3 Further Diversification a 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid c Amide Bond Formation (e.g., EDC, HOBt) a->c b Amine-containing Heterocycle b->c d Kinase Inhibitor Precursor c->d e Cross-Coupling Reaction (e.g., Suzuki, Buchwald-Hartwig) d->e f Final Kinase Inhibitor API e->f

Figure 1: Generalized Synthetic Workflow. A representative scheme for the elaboration of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid into a final kinase inhibitor active pharmaceutical ingredient (API).

Mechanism of Action of Derived Kinase Inhibitors

While 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid itself is not biologically active, the final drug molecules synthesized from it are designed to be potent inhibitors of specific protein kinases. These enzymes play a crucial role in cell signaling, and their dysregulation is a hallmark of many cancers. The pyridine scaffold of the intermediate often forms part of the "hinge-binding" motif of the final inhibitor, which docks into the ATP-binding pocket of the target kinase.

Based on the structural motifs present in this intermediate, the resulting APIs are likely to target kinases such as:

  • Src Family Kinases (SFKs): These non-receptor tyrosine kinases are involved in a wide range of cellular processes, including proliferation, differentiation, and survival.[6][7]

  • Janus Kinases (JAKs): These are critical components of the JAK-STAT signaling pathway, which is essential for hematopoiesis and immune responses.[8]

  • FMS-like Tyrosine Kinase 3 (FLT3): Mutations in this receptor tyrosine kinase are common in acute myeloid leukemia (AML).[9]

  • Vascular Endothelial Growth Factor Receptors (VEGFRs) and Platelet-Derived Growth Factor Receptors (PDGFRs): These receptor tyrosine kinases are key drivers of angiogenesis, the formation of new blood vessels that supply tumors with nutrients.[10]

The general mechanism of action for these inhibitors is competitive inhibition of ATP binding. By occupying the ATP-binding pocket of the kinase, the inhibitor prevents the phosphorylation of downstream substrate proteins, thereby blocking the propagation of the signaling cascade.

G cluster_0 Kinase Activity cluster_1 Inhibition a Kinase ATP Binding Site Substrate Binding Site d Phosphorylated Substrate a->d e ADP a->e b ATP b->a:f0 c Substrate c->a:f1 f Kinase ATP Binding Site Substrate Binding Site h No Phosphorylation f->h g Kinase Inhibitor g->f:f0

Figure 2: Mechanism of ATP-Competitive Kinase Inhibition. The kinase inhibitor binds to the ATP-binding site of the kinase, preventing the binding of ATP and subsequent phosphorylation of the substrate.

Experimental Protocols for Characterization

To validate the efficacy and mechanism of action of kinase inhibitors derived from 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, a series of in vitro and in vivo assays are required.

In Vitro Kinase Inhibition Assay

Objective: To determine the half-maximal inhibitory concentration (IC50) of the synthesized compound against the target kinase.

Principle: A variety of assay formats can be used, including radiometric assays (measuring the incorporation of radioactive phosphate) and fluorescence-based assays (e.g., FRET or fluorescence polarization). The following is a generalized protocol for a fluorescence-based assay.

Protocol:

  • Prepare a stock solution of the test compound in 100% DMSO.

  • Serially dilute the compound in assay buffer to create a range of concentrations.

  • In a 384-well plate, add the recombinant kinase, the fluorescently labeled peptide substrate, and the test compound.

  • Initiate the kinase reaction by adding ATP.

  • Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Stop the reaction by adding a solution containing EDTA.

  • Read the fluorescence signal on a plate reader.

  • Calculate the percent inhibition for each compound concentration relative to a DMSO control.

  • Plot the percent inhibition versus the logarithm of the compound concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.

Cell-Based Proliferation Assay

Objective: To assess the anti-proliferative effect of the synthesized compound on cancer cell lines that are dependent on the target kinase.

Principle: Assays such as the MTT or CellTiter-Glo assay measure cell viability by quantifying metabolic activity or intracellular ATP levels, respectively.

Protocol:

  • Seed cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Treat the cells with a serial dilution of the test compound for a specified period (e.g., 72 hours).

  • Add the viability reagent (e.g., MTT or CellTiter-Glo reagent) to each well.

  • Incubate the plate according to the manufacturer's instructions.

  • Read the absorbance or luminescence on a plate reader.

  • Calculate the percent viability for each compound concentration relative to a DMSO control.

  • Plot the percent viability versus the logarithm of the compound concentration and fit the data to determine the GI50 (concentration for 50% growth inhibition).

In Vivo Tumor Xenograft Studies

Objective: To evaluate the anti-tumor efficacy of the synthesized compound in an animal model.

Protocol:

  • Implant human tumor cells subcutaneously into immunocompromised mice (e.g., nude mice).

  • Allow the tumors to grow to a palpable size.

  • Randomize the mice into treatment and control groups.

  • Administer the test compound to the treatment group via a suitable route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Administer vehicle control to the control group.

  • Measure tumor volume and body weight regularly.

  • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., histopathology, biomarker analysis).

  • Calculate the tumor growth inhibition (TGI) for the treatment group compared to the control group.

Conclusion and Future Directions

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a valuable synthetic intermediate that enables the construction of a diverse range of potent kinase inhibitors. While devoid of intrinsic biological activity, its strategic incorporation into more complex molecules allows for the development of targeted therapies for various cancers. The future of drug discovery with this scaffold lies in the continued exploration of novel synthetic methodologies to create next-generation inhibitors with improved selectivity, potency, and pharmacokinetic profiles. Further derivatization of the pyridine ring and exploration of different linker strategies will undoubtedly lead to the discovery of new and effective treatments for a wide range of diseases.

References

  • PubChem. 2-(5-Chloropyridin-2-yl)acetic acid. National Center for Biotechnology Information. [Link]

  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Ioannidis, S., et al. (2011). Discovery of 5-Chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a Novel Inhibitor of the Jak/Stat Pathway. Journal of Medicinal Chemistry, 54(1), 262-276.
  • Google Patents. US4742060A - Heterocyclic compounds.
  • AmeboChem. 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. [Link]

  • PubChem. 2-Fluoro-2-[(5-fluoropyridin-3-yl)oxy]acetic acid. National Center for Biotechnology Information. [Link]

  • Google Patents.
  • Google Patents.
  • Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Molecules, 26(6), 1543.
  • Gummadi, V. R., et al. (2007). Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][5][11]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters, 17(3), 602-608.

  • Wang, Y., et al. (2022). The Novel Diketopiperazine Derivative, Compound 5-3, Selectively Inhibited the Proliferation of FLT3-ITD Mutant Acute Myeloid Leukemia (AML) Cells. Molecules, 27(19), 6523.
  • Lead Sciences. 2-(5-Fluoropyridin-3-yl)acetic acid. [Link]

  • Sun, L., et al. (2003). Discovery of 5-[5-fluoro-2-oxo-1,2-dihydroindol-(3Z)-ylidenemethyl]-2,4-dimethyl-1H-pyrrole-3-carboxylic acid (2-diethylaminoethyl)amide, a novel tyrosine kinase inhibitor targeting vascular endothelial and platelet-derived growth factor receptor tyrosine kinase. Journal of Medicinal Chemistry, 46(7), 1116-1119.
  • Lombardo, L. J., et al. (2004). Discovery of N-(2-chloro-6-methyl-phenyl)-2-(6-(4-(2-hydroxyethyl)-piperazin-1-yl)-2-methylpyrimidin-4-ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry, 47(27), 6658-6661.

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Exploratory

An In-depth Technical Guide to the Preclinical Evaluation of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid: A Hypothetical Discovery Program

Disclaimer: Publicly available information on the specific biological activity of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is limited. This guide, therefore, presents a hypothetical, yet scientifically rigorous, prec...

Author: BenchChem Technical Support Team. Date: February 2026

Disclaimer: Publicly available information on the specific biological activity of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is limited. This guide, therefore, presents a hypothetical, yet scientifically rigorous, preclinical discovery and evaluation program for this new chemical entity (NCE). The proposed strategies are based on the well-documented activities of structurally related halogenated pyridine derivatives and established principles of drug discovery.

Introduction: Rationale for Investigation

This guide outlines a comprehensive, multi-stage research program to elucidate the biological activity of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. We will explore plausible therapeutic targets based on structure-activity relationships (SAR) of analogous compounds and detail a robust experimental workflow for target validation and lead characterization.[8][9]

Prioritized Areas of Investigation and Hypothesized Biological Targets

Substituted pyridine derivatives have demonstrated a wide spectrum of biological activities, including but not limited to, anticancer, anti-inflammatory, and antimicrobial effects.[1][10] Based on these precedents, the following therapeutic areas are proposed as primary avenues of investigation for 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.

Oncology: Kinase Inhibition

The pyridine ring is a common feature in many kinase inhibitors.[11] The specific substitution pattern of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid may facilitate its interaction with the ATP-binding pocket of various kinases implicated in cancer progression.

  • Hypothesized Target: Receptor Tyrosine Kinases (RTKs) such as EGFR, VEGFR, or intracellular kinases like those in the MAPK pathway (e.g., MEK, ERK).

Infectious Diseases: Bacterial Enzyme Inhibition

Substituted pyridine derivatives have been patented as inhibitors of bacterial enzymes, such as FabI, which is involved in fatty acid synthesis.[12] The acetic acid moiety of our compound of interest could mimic a natural substrate or bind to a key catalytic residue within an enzyme's active site.

  • Hypothesized Target: Bacterial enzymes essential for survival, such as DNA gyrase, topoisomerase IV, or metabolic enzymes like FabI.

Inflammation and Autoimmune Disorders: Modulation of Inflammatory Pathways

Pyridinyl compounds have been investigated for their anti-inflammatory properties. The biological activity could be mediated through the inhibition of key enzymes in inflammatory signaling cascades.

  • Hypothesized Target: Cyclooxygenase (COX) enzymes (COX-1 and COX-2) or signaling proteins within the NF-κB pathway.

A Phased Experimental Approach to Target Discovery and Validation

A systematic and tiered approach is essential for efficiently evaluating a new chemical entity.[13][14] The following sections detail a hypothetical experimental workflow.

Phase 1: Broad Phenotypic Screening and Initial Target Class Identification

The initial phase focuses on broad screening to identify any significant biological activity.

Experimental Protocol 1: High-Throughput Phenotypic Screening

  • Cell Viability/Cytotoxicity Assays:

    • Utilize a panel of human cancer cell lines representing different tumor types (e.g., lung, breast, colon, leukemia).

    • Treat cells with a concentration range of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid (e.g., 0.01 µM to 100 µM) for 72 hours.

    • Assess cell viability using a standard method such as the MTT or CellTiter-Glo® assay.

    • Causality: This initial screen will reveal if the compound has antiproliferative or cytotoxic effects, guiding the focus towards oncology.[1]

  • Antimicrobial Susceptibility Testing:

    • Employ a panel of clinically relevant bacterial strains (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa), including antibiotic-resistant strains.

    • Determine the Minimum Inhibitory Concentration (MIC) using broth microdilution methods.

    • Causality: Positive results here would direct the investigation towards infectious diseases.[10]

Data Presentation: Phase 1 Screening

Cell Line/Bacterial StrainIC50 / MIC (µM)
A549 (Lung Cancer)[Hypothetical Value]
MCF-7 (Breast Cancer)[Hypothetical Value]
HCT116 (Colon Cancer)[Hypothetical Value]
S. aureus (MRSA)[Hypothetical Value]
E. coli[Hypothetical Value]
Phase 2: Target Deconvolution and In Vitro Characterization

Assuming positive hits in the oncology screen, the next phase aims to identify the specific molecular target(s).

Experimental Protocol 2: Kinase Panel Screening

  • Broad Kinase Profiling:

    • Submit 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid for screening against a large panel of recombinant human kinases (e.g., >400 kinases) at a fixed concentration (e.g., 10 µM).

    • Assays typically measure the inhibition of ATP consumption or substrate phosphorylation.

    • Causality: This will identify which kinase or kinase family is most potently inhibited by the compound.

  • IC50 Determination for Top Hits:

    • For the most promising kinase hits (e.g., >80% inhibition in the initial screen), perform dose-response assays to determine the half-maximal inhibitory concentration (IC50).

    • Causality: This quantifies the potency of the compound against specific kinases.

Data Presentation: Kinase Inhibition Profile

Kinase Target% Inhibition at 10 µMIC50 (nM)
EGFR[Hypothetical Value][Hypothetical Value]
VEGFR2[Hypothetical Value][Hypothetical Value]
MEK1[Hypothetical Value][Hypothetical Value]
ROCK1[Hypothetical Value][Hypothetical Value]

Mandatory Visualization: Hypothetical Kinase Inhibition Workflow

G NCE 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid Screen Broad Kinase Panel Screen (>400 Kinases at 10 µM) NCE->Screen Hits Identify Top Kinase Hits (e.g., >80% Inhibition) Screen->Hits Data Analysis IC50 IC50 Determination (Dose-Response Curves) Hits->IC50 Selectivity Selectivity Profiling (Against Related Kinases) IC50->Selectivity Cellular_Assay Cell-Based Target Engagement Assays Selectivity->Cellular_Assay Downstream Western Blot for Downstream Signaling Inhibition Cellular_Assay->Downstream Lead Lead Candidate Downstream->Lead Validation

Caption: A streamlined workflow for kinase inhibitor discovery and validation.

Phase 3: Mechanistic Studies and Cellular Activity

This phase confirms that the observed cellular effects are due to the inhibition of the identified target.

Experimental Protocol 3: Cellular Target Engagement and Pathway Analysis

  • Cellular Thermal Shift Assay (CETSA®):

    • Treat intact cells with 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.

    • Heat the cell lysates to a range of temperatures.

    • Measure the amount of soluble target kinase remaining by Western blot or ELISA.

    • Causality: An increase in the thermal stability of the target kinase in the presence of the compound confirms direct binding in a cellular context.

  • Phospho-protein Analysis by Western Blot:

    • Treat cancer cells expressing the target kinase with the compound.

    • Lyse the cells and perform Western blotting to detect the phosphorylation status of the kinase itself (autophosphorylation) and its key downstream substrates.

    • Causality: A reduction in the phosphorylation of downstream effectors demonstrates that the compound is inhibiting the kinase signaling pathway.

Mandatory Visualization: Hypothetical Downstream Signaling Pathway

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (e.g., EGFR) RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors (e.g., c-Myc, AP-1) ERK->Transcription Gene_Expression Gene Expression (Proliferation, Survival) Transcription->Gene_Expression NCE 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid NCE->RTK Inhibition

Caption: Inhibition of a hypothetical RTK signaling pathway.

Conclusion and Future Directions

This in-depth technical guide provides a hypothetical but robust framework for the systematic evaluation of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. By employing a phased approach of phenotypic screening, target deconvolution, and mechanistic studies, researchers can efficiently determine the biological activity and therapeutic potential of this novel chemical entity. The proposed workflows, rooted in established drug discovery principles, offer a clear path from an uncharacterized compound to a potential lead candidate for further preclinical and clinical development.

References

  • The Role of Fluorinated Pyridine Derivatives in Drug Discovery. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 22, 2026, from [Link]

  • Hughes, J. P., Rees, S., Kalindjian, S. B., & Philpott, K. L. (2012). Early Drug Discovery and Development Guidelines: For Academic Researchers, Collaborators, and Start-up Companies. In Probe Development Efforts at the NIH Molecular Libraries Program.
  • Neri, I., Stevens, C., Russo, G., & Grumetto, L. (2026). Integrated Biomimetic 2D-LC and Permeapad® Assay for Profiling the Transdermal Diffusion of Pharmaceutical Compounds. Molecules, 31(2), 379.
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  • Sadawarte, G. P., Rajput, J. D., Kale, A. D., Phase, R. P., & Jagrut, V. B. (2024). Synthesis, characterization, and biological activities of substituted pyridine-based azomethine scaffolds. European Journal of Chemistry, 15, 226-231.
  • New Chemical Entities - Drug Discovery Solutions. (n.d.). BioSolveIT. Retrieved January 22, 2026, from [Link]

  • Substituted pyridine derivatives as fabi inhibitors. (2013). Google Patents.
  • Dashyan, S., et al. (2024). Synthesis, evaluation of biological activity and SAR of new thioalkyl derivatives of pyridine. Bioorganic Chemistry, 149, 107435.
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  • Lin, N. H., et al. (2001). Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3. Bioorganic & Medicinal Chemistry Letters, 11(5), 631-633.
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  • Design, Synthesis, and Structure-Activity Relationships of Pyridine-Based Rho Kinase (ROCK) Inhibitors. (2015). Journal of Medicinal Chemistry, 58(13), 5423-5440.
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Foundational

An In-depth Technical Guide to 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals Foreword by the Senior Application Scientist The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved dru...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Foreword by the Senior Application Scientist

The pyridine nucleus is a cornerstone in medicinal chemistry, forming the scaffold of numerous FDA-approved drugs.[1][2] Its unique electronic properties and ability to engage in various biological interactions make it a privileged structure in the design of novel therapeutics.[1][2] This guide focuses on a specific, yet underexplored, derivative: 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid . While direct literature on this exact molecule is sparse, its structural motifs—a halogenated pyridine ring linked to an acetic acid moiety—suggest significant potential as a building block in drug discovery, particularly in the realm of anti-inflammatory agents.

This document serves as a proactive technical guide, grounded in established chemical principles and data from structurally related compounds. We will explore plausible synthetic routes, delve into the rationale behind experimental choices, and propose potential therapeutic applications based on the known bioactivities of analogous pyridinylacetic acid derivatives. Our aim is to provide a comprehensive resource that empowers researchers to unlock the potential of this promising molecule.

Molecular Overview and Physicochemical Properties

2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is a halogenated pyridinylacetic acid derivative with the molecular formula C₇H₅ClFNO₂ and a molecular weight of 189.57 g/mol .[3] The presence of both a chloro and a fluoro substituent on the pyridine ring is expected to significantly influence its electronic properties, lipophilicity, and metabolic stability, making it an intriguing candidate for medicinal chemistry exploration.

PropertyValueSource
Molecular Formula C₇H₅ClFNO₂[3]
Molecular Weight 189.57 g/mol [3]
CAS Number 1214323-94-0[3]

Proposed Synthetic Pathways

The synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid can be approached through several strategic routes. Below, we outline two plausible, detailed methodologies based on established organic chemistry transformations for similar heterocyclic systems.

Pathway A: Oxidation of (5-Chloro-3-fluoropyridin-2-yl)methanol

This pathway leverages a commercially available starting material, (5-Chloro-3-fluoropyridin-2-yl)methanol, and proceeds via a straightforward oxidation reaction. This approach is advantageous due to the directness and typically high yields of alcohol to carboxylic acid oxidations.

Synthetic Pathway A start (5-Chloro-3-fluoropyridin-2-yl)methanol intermediate Oxidation start->intermediate [Oxidizing Agent] e.g., KMnO4, Jones Reagent product 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid intermediate->product

Caption: Proposed synthesis of the target compound via oxidation of the corresponding alcohol.

Experimental Protocol:

Step 1: Oxidation of (5-Chloro-3-fluoropyridin-2-yl)methanol

  • Rationale: The oxidation of a primary alcohol to a carboxylic acid is a fundamental transformation in organic synthesis. A variety of oxidizing agents can be employed, with the choice often depending on substrate tolerance and desired reaction conditions. Manganese-based reagents are known to be effective for the oxidation of pyridyl-containing ligands.[4]

  • Reagents and Equipment:

    • (5-Chloro-3-fluoropyridin-2-yl)methanol (1.0 eq)

    • Potassium permanganate (KMnO₄) (2.0-3.0 eq) or Jones Reagent (CrO₃/H₂SO₄ in acetone)

    • Aqueous sodium hydroxide (for KMnO₄) or acetone (for Jones Reagent)

    • Hydrochloric acid for acidification

    • Sodium bisulfite for quenching

    • Ethyl acetate for extraction

    • Round-bottom flask, magnetic stirrer, dropping funnel, ice bath

  • Procedure (using KMnO₄):

    • Dissolve (5-Chloro-3-fluoropyridin-2-yl)methanol in a suitable solvent such as aqueous NaOH in a round-bottom flask equipped with a magnetic stirrer and cooled in an ice bath.

    • Slowly add a solution of potassium permanganate in water via a dropping funnel, maintaining the temperature below 10 °C.

    • After the addition is complete, allow the reaction to warm to room temperature and stir until the purple color of the permanganate has disappeared.

    • Quench the reaction by the addition of a saturated aqueous solution of sodium bisulfite until the manganese dioxide precipitate dissolves.

    • Acidify the reaction mixture to pH 2-3 with concentrated hydrochloric acid.

    • Extract the aqueous layer with ethyl acetate (3 x 50 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

    • Purify the crude product by recrystallization or column chromatography.

Pathway B: Palladium-Catalyzed α-Arylation of an Ester followed by Hydrolysis

This pathway employs a modern cross-coupling strategy, which offers a high degree of modularity and is a powerful tool for C-C bond formation. The palladium-catalyzed α-arylation of esters with aryl chlorides is a well-established method.[5]

Synthetic Pathway B start1 2,5-Dichloro-3-fluoropyridine intermediate1 Pd-catalyzed α-arylation start1->intermediate1 start2 Ethyl Acetate Enolate start2->intermediate1 intermediate2 Ethyl 2-(5-Chloro-3-fluoropyridin-2-yl)acetate intermediate1->intermediate2 intermediate3 Hydrolysis intermediate2->intermediate3 LiOH or NaOH THF/H2O product 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid intermediate3->product

Caption: Proposed synthesis via palladium-catalyzed α-arylation and subsequent ester hydrolysis.

Experimental Protocol:

Step 1: Palladium-Catalyzed α-Arylation

  • Rationale: The C-Cl bond at the 2-position of the pyridine ring is susceptible to oxidative addition to a palladium(0) complex, which is a key step in many cross-coupling reactions. The choice of phosphine ligand is crucial for an efficient catalytic cycle.

  • Reagents and Equipment:

    • 2,5-Dichloro-3-fluoropyridine (1.0 eq)

    • Ethyl acetate (1.5-2.0 eq)

    • Strong base (e.g., Sodium bis(trimethylsilyl)amide - NaHMDS)

    • Palladium catalyst (e.g., Pd(dba)₂, 1-5 mol%)

    • Phosphine ligand (e.g., P(t-Bu)₃, 2-10 mol%)

    • Anhydrous toluene or dioxane

    • Schlenk flask, magnetic stirrer, inert atmosphere (Argon or Nitrogen)

  • Procedure:

    • To a Schlenk flask under an inert atmosphere, add the palladium catalyst and the phosphine ligand.

    • Add the anhydrous solvent, followed by 2,5-dichloro-3-fluoropyridine.

    • In a separate flask, prepare the sodium enolate of ethyl acetate by reacting it with NaHMDS in the same anhydrous solvent at a low temperature (e.g., -78 °C).

    • Transfer the enolate solution to the flask containing the pyridine derivative and catalyst.

    • Heat the reaction mixture to 80-110 °C and monitor the reaction progress by TLC or GC-MS.

    • Upon completion, cool the reaction to room temperature and quench with a saturated aqueous solution of ammonium chloride.

    • Extract the product with ethyl acetate, wash with brine, dry over sodium sulfate, and concentrate.

    • Purify the crude ester by column chromatography.

Step 2: Ester Hydrolysis

  • Rationale: Saponification of the resulting ester to the corresponding carboxylic acid is a standard and generally high-yielding reaction.

  • Reagents and Equipment:

    • Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate (1.0 eq)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH) (1.5-2.0 eq)

    • Tetrahydrofuran (THF) and water

    • Hydrochloric acid for acidification

  • Procedure:

    • Dissolve the ester in a mixture of THF and water.

    • Add the base (LiOH or NaOH) and stir the mixture at room temperature until the reaction is complete (monitored by TLC).

    • Remove the THF under reduced pressure.

    • Acidify the aqueous solution with 1M HCl to a pH of 2-3, which should precipitate the carboxylic acid.

    • Collect the solid product by filtration, wash with cold water, and dry under vacuum.

Potential Applications in Medicinal Chemistry

Pyridinylacetic acid derivatives have been investigated for a range of biological activities, with anti-inflammatory properties being particularly prominent.[3][6] The structural features of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid suggest it could be a potent inhibitor of key inflammatory mediators.

Potential as a COX-2 Inhibitor

Many non-steroidal anti-inflammatory drugs (NSAIDs) function by inhibiting cyclooxygenase (COX) enzymes. Selective inhibition of COX-2 over COX-1 is a key objective in modern drug design to reduce gastrointestinal side effects.[5][7][8] The pyridazine core, structurally related to pyridine, has been identified as a promising scaffold for developing selective COX-2 inhibitors.[1][7]

COX-2 Inhibition AA Arachidonic Acid COX2 COX-2 Enzyme AA->COX2 PGs Prostaglandins (Inflammation, Pain) COX2->PGs Target 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid Target->Inhibition Inhibition->COX2

Caption: Proposed mechanism of action as a COX-2 inhibitor.

Supporting Data from Analogous Compounds:

Several studies on related heterocyclic acetic acid derivatives have demonstrated significant COX-2 inhibitory activity.

Compound ClassIC₅₀ (COX-2)Selectivity Index (COX-1/COX-2)Reference
Pyridazine Derivatives0.18 µM - 0.26 µM>6[1]
Nicotinic Acid Derivatives14.06 µM - 85.56 µMNot Reported[6]

The introduction of fluorine atoms into bioactive molecules is a common strategy in medicinal chemistry to enhance properties such as metabolic stability and binding affinity.[9] The fluorine at the 3-position and the chlorine at the 5-position of the target molecule could potentially enhance its binding to the active site of COX-2.

Structural Characterization

The unambiguous identification of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid would rely on a combination of spectroscopic techniques.

  • ¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the two aromatic protons on the pyridine ring and the methylene protons of the acetic acid side chain. The chemical shifts and coupling constants will be influenced by the electron-withdrawing effects of the halogen substituents.

  • ¹³C NMR: The carbon NMR spectrum will provide information on all seven carbon atoms in the molecule. The carbonyl carbon of the carboxylic acid will appear at a characteristic downfield shift (around 170-180 ppm). The carbons attached to the fluorine and chlorine atoms will show characteristic splitting patterns and chemical shifts.

  • Mass Spectrometry: High-resolution mass spectrometry (HRMS) will confirm the molecular formula by providing a highly accurate mass measurement. The fragmentation pattern can also provide structural information.

  • Infrared (IR) Spectroscopy: The IR spectrum will show a characteristic broad O-H stretch for the carboxylic acid (around 2500-3300 cm⁻¹) and a strong C=O stretch (around 1700 cm⁻¹).

Conclusion and Future Directions

2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutic agents. This in-depth technical guide, based on established chemical principles and data from analogous compounds, provides a solid foundation for its synthesis and potential application as an anti-inflammatory agent, likely through the inhibition of COX-2.

Future research should focus on the successful synthesis and purification of this compound, followed by comprehensive in vitro and in vivo biological evaluation to validate its proposed anti-inflammatory activity. Further derivatization of the core structure could also lead to the discovery of new compounds with improved potency and pharmacokinetic profiles.

References

  • Discovery of new pyridine 3-carboxylic acid-based pharmacophores as dual anti-inflammatory and anti-hyperglycemic agents. (2025). PubMed Central. [Link]

  • Pyridazine derivatives as selective COX-2 inhibitors: A review on recent updates. (2023). ResearchGate. [Link]

  • Anti-inflammatory analysis in terms of IC 50 values of the prepared compounds. (n.d.). ResearchGate. [Link]

  • Pyridazinone derivatives to selectively inhibit COX-2 in inflammatory diseases. (2025). BioWorld. [Link]

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. (2025). PubMed Central. [Link]

  • Design, synthesis, and biological evaluation of fluorinated imidazo[1,2-a]pyridine derivatives with potential antipsychotic activity. (2016). PubMed. [Link]

  • Palladium-catalyzed alpha-arylation of esters with chloroarenes. (2008). PubMed. [Link]

  • Design and Synthesis of N-Substituted 3,4-Pyrroledicarboximides as Potential Anti-Inflammatory Agents. (n.d.). MDPI. [Link]

  • The IC 50 values of anti-inflammatory activity, DPPH radical scavenging... (n.d.). ResearchGate. [Link]

  • Synthesis, COX-2 inhibition, anti-inflammatory activity, molecular docking, and histopathological studies of new pyridazine derivatives. (n.d.). PubMed. [Link]

  • Calculated and experimental 13 C NMR chemical shifts. (n.d.). ResearchGate. [Link]

  • The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. (n.d.). PubMed Central. [Link]

  • 2-(5-Chloropyridin-2-yl)acetic acid. (n.d.). PubChem. [Link]

  • 2-Chloro-5-fluoropyridin-3-amine. (n.d.). PubChem. [Link]

  • How can I hydrolyze an ester on a pyridine ring and isolate the resulting pyridine carboxylic acid hydrochloride? (2017). ResearchGate. [Link]

  • Conversion of pyridine-2,3-dicarboxylic acid esters to their cyclic anhydrides. (n.d.).
  • A Complete 1 H and 13 C NMR Data Assignment for Three 3-[Substituted methylidene]-1H,3H-naphtho-[1,8-cd]-pyran-1-ones. (n.d.). MDPI. [Link]

  • Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids. (n.d.). MDPI. [Link]

  • SYNTHESIS AND REACTIONS OF AZIRIDINE-2-CARBOXYLIC ESTERS. (n.d.). Radboud University Repository. [Link]

  • The unexpected role of pyridine-2-carboxylic acid in manganese based oxidation catalysis with pyridin-2-yl based ligands. (n.d.). Dalton Transactions. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. (2022). PubMed Central. [Link]

  • Process for the preparation of pyridine-2,3-dicarboxylic acid esters. (n.d.).
  • O-Acetylation using acetic anhydride in pyridine. (2021). GlycoPODv2. [Link]

  • Synthesis of Novel Halopyridinylboronic Acids and Esters. Part 3. 2, or 3-Halopyridin-4-yl-boronic Acids and Esters. (n.d.). ResearchGate. [Link]

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Exploratory

An In-Depth Technical Guide to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid: From Discovery to Application

For Researchers, Scientists, and Drug Development Professionals Abstract This technical guide provides a comprehensive overview of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, a key building block in modern medicinal ch...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, a key building block in modern medicinal chemistry. The document delves into the compound's discovery and historical context, detailed synthetic methodologies, and its applications in the development of novel therapeutic agents. By synthesizing technical data with expert insights, this guide serves as an essential resource for researchers engaged in the design and synthesis of complex heterocyclic molecules for drug discovery.

Introduction: The Strategic Importance of Fluorinated Pyridines in Drug Discovery

The pyridine scaffold is a cornerstone of medicinal chemistry, present in a significant portion of approved pharmaceuticals. The strategic incorporation of fluorine and chlorine atoms onto this heterocyclic core can profoundly influence a molecule's physicochemical properties, including its metabolic stability, binding affinity, and bioavailability. 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid (CAS Number: 1214323-94-0) has emerged as a valuable intermediate, providing a synthetically versatile platform for the construction of more complex drug candidates.[1][2] This guide will explore the origins, synthesis, and utility of this important molecule.

Table 1: Physicochemical Properties of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

PropertyValueReference
CAS Number 1214323-94-0[1][2]
Molecular Formula C₇H₅ClFNO₂[1][2]
Molecular Weight 189.57 g/mol [1][2]
Appearance White to off-white solid
Purity ≥98% (typical)[2]

Discovery and Historical Context

While a definitive seminal publication detailing the first-ever synthesis and specific initial purpose of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid remains elusive in publicly accessible literature, its emergence and commercial availability from 2008 onwards point to its role as a key building block in contemporary drug discovery programs. The increased interest in fluorinated and chlorinated heterocyclic compounds in the early 21st century, driven by the need to optimize the pharmacokinetic and pharmacodynamic profiles of new drug candidates, likely spurred the development of versatile intermediates like this substituted pyridinylacetic acid. Its structural motifs are found in a variety of biologically active molecules, suggesting its synthesis was a response to the growing demand for novel scaffolds in medicinal chemistry.

The development of synthetic routes to precursors, such as 3-substituted 2-chloro-5-fluoropyridines, has been a significant area of research, as evidenced by patents like EP1626045A1.[3] These advancements in synthetic methodology have made compounds like 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid more accessible to researchers, facilitating their incorporation into a wide range of drug discovery projects.

Synthetic Methodologies

The synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid can be approached through several strategic disconnections. A common and logical approach involves the elaboration of a pre-functionalized pyridine ring. Below are detailed, step-by-step protocols for plausible synthetic routes, grounded in established organic chemistry principles and methodologies reported for analogous structures.

Route 1: From 2,5-Dichloro-3-fluoropyridine

This approach leverages the differential reactivity of the chloro substituents on the pyridine ring. The chlorine at the 2-position is more susceptible to nucleophilic substitution, allowing for the introduction of the acetic acid moiety.

Synthetic_Route_1 A 2,5-Dichloro-3-fluoropyridine B 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile A->B 1. NaCN, DMSO 2. Heat C 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid B->C 1. H₂SO₄, H₂O 2. Heat

Caption: Synthetic pathway from 2,5-dichloro-3-fluoropyridine.

Experimental Protocol:

Step 1: Synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

  • To a solution of 2,5-dichloro-3-fluoropyridine (1.0 eq) in dimethyl sulfoxide (DMSO), add sodium cyanide (1.1 eq).

  • Heat the reaction mixture to 80-100 °C and monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).

  • Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

  • Extract the aqueous layer with ethyl acetate.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to afford 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile.

Step 2: Hydrolysis to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

  • To a solution of 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile (1.0 eq) in a mixture of water and sulfuric acid (e.g., 1:1 v/v), heat the reaction mixture to reflux.

  • Monitor the reaction by TLC until the starting material is consumed.

  • Cool the reaction mixture to room temperature and carefully neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent, such as ethyl acetate.

  • Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure to yield 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.

Route 2: Cross-Coupling Approach

This route utilizes a palladium-catalyzed cross-coupling reaction to form the C-C bond between the pyridine core and the acetic acid surrogate.

Synthetic_Route_2 D 2-Bromo-5-chloro-3-fluoropyridine E Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate D->E Pd Catalyst, Ligand F 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid E->F 1. LiOH, THF/H₂O 2. H⁺ workup G Reformatsky Reagent (BrZnCH₂CO₂Et) G->E

Sources

Foundational

An In-depth Technical Guide to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic Acid Derivatives and Analogs

This guide provides a comprehensive technical overview of 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This docume...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides a comprehensive technical overview of 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid and its derivatives, a class of heterocyclic compounds with significant potential in medicinal chemistry. This document is intended for researchers, scientists, and drug development professionals, offering insights into the synthesis, chemical properties, and prospective therapeutic applications of these molecules.

Introduction: The Emerging Significance of Substituted Pyridinylacetic Acids

Pyridinylacetic acid scaffolds are privileged structures in drug discovery, known to interact with a variety of biological targets. The strategic incorporation of halogen atoms, such as chlorine and fluorine, can profoundly influence the physicochemical and pharmacological properties of these molecules. The presence of a chlorine atom can enhance membrane permeability and metabolic stability, while a fluorine atom can modulate pKa and improve binding affinity to target proteins. This strategic halogenation, combined with the inherent reactivity of the pyridine ring and the carboxylic acid moiety, makes 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid a compelling starting point for the development of novel therapeutic agents. Pyridine derivatives have shown promise as anticancer, anti-inflammatory, and antimicrobial agents, often acting as kinase inhibitors.[1][2]

Synthetic Strategies: Building the Core Scaffold

The synthesis of 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid and its derivatives requires a multi-step approach, leveraging established methodologies in heterocyclic chemistry. A plausible and efficient synthetic route commences with commercially available precursors and involves key transformations to construct the target molecule.

Proposed Synthetic Pathway

A logical synthetic pathway begins with the selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid, followed by a homologation reaction to introduce the acetic acid side chain.

Synthetic Pathway start 2,6-dichloro-5-fluoronicotinic acid intermediate1 2-chloro-5-fluoronicotinic acid start->intermediate1 Selective Reduction intermediate2 2-chloro-5-fluoronicotinoyl chloride intermediate1->intermediate2 Activation intermediate3 α-diazoketone intermediate intermediate2->intermediate3 Diazomethane product 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid intermediate3->product Wolff Rearrangement

Caption: Proposed synthetic pathway for 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid.

Experimental Protocols

Step 1: Synthesis of 2-chloro-5-fluoronicotinic acid

This initial step involves the selective reduction of a chlorine atom at the 6-position of 2,6-dichloro-5-fluoronicotinic acid. A patented method for a similar transformation on the corresponding methyl ester suggests catalytic hydrogenation.[3]

  • Reaction: Selective dechlorination of 2,6-dichloro-5-fluoronicotinic acid.

  • Reagents and Conditions:

    • Substrate: 2,6-dichloro-5-fluoronicotinic acid

    • Catalyst: 5% Palladium on calcium carbonate (poisoned with lead, Lindlar's catalyst) or Raney Nickel[3]

    • Hydrogen Source: Hydrogen gas (H₂) at approximately 3 atmospheres

    • Base: Triethylamine

    • Solvent: Ethyl acetate

    • Temperature: Room temperature to 40°C

  • Procedure:

    • Dissolve 2,6-dichloro-5-fluoronicotinic acid in ethyl acetate.

    • Add triethylamine to the solution.

    • Add the palladium catalyst to the mixture.

    • Place the reaction mixture under a hydrogen atmosphere and stir vigorously for several hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC).

    • Upon completion, filter off the catalyst.

    • Concentrate the filtrate under reduced pressure.

    • Purify the crude product by column chromatography to yield 2-chloro-5-fluoronicotinic acid.

Step 2: Homologation to 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid via Arndt-Eistert Synthesis

The Arndt-Eistert synthesis is a well-established method for the one-carbon homologation of carboxylic acids.[4][5][6] This process involves the conversion of the carboxylic acid to an acid chloride, followed by reaction with diazomethane to form a diazoketone, which then undergoes a Wolff rearrangement to yield a ketene. The ketene is subsequently trapped by water to form the desired acetic acid derivative.

  • Reaction: Conversion of 2-chloro-5-fluoronicotinic acid to 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid.

  • Reagents and Conditions:

    • Part A: Acid Chloride Formation

      • Substrate: 2-chloro-5-fluoronicotinic acid

      • Reagent: Thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂)

      • Solvent: Anhydrous dichloromethane (DCM) or toluene

      • A catalytic amount of N,N-dimethylformamide (DMF) can be added.

    • Part B: Diazoketone Formation and Wolff Rearrangement

      • Reagent: Diazomethane (CH₂N₂) in diethyl ether (handle with extreme caution due to its toxicity and explosive nature) or a safer alternative like trimethylsilyldiazomethane.

      • Catalyst for Wolff Rearrangement: Silver(I) oxide (Ag₂O) or silver benzoate.

      • Nucleophile: Water (H₂O)

  • Procedure:

    • Acid Chloride Formation:

      • Dissolve 2-chloro-5-fluoronicotinic acid in anhydrous DCM.

      • Add a catalytic amount of DMF.

      • Slowly add oxalyl chloride or thionyl chloride at 0°C.

      • Allow the reaction to warm to room temperature and stir until the evolution of gas ceases.

      • Remove the solvent and excess reagent under reduced pressure to obtain the crude 2-chloro-5-fluoronicotinoyl chloride.

    • Arndt-Eistert Reaction:

      • Dissolve the crude acid chloride in an anhydrous, inert solvent like diethyl ether or THF.

      • Cool the solution to 0°C.

      • Slowly add a freshly prepared, ethereal solution of diazomethane until a persistent yellow color is observed.

      • Stir the reaction mixture at 0°C for 1-2 hours.

      • Carefully quench any excess diazomethane with a few drops of acetic acid.

      • To the solution of the diazoketone, add a suspension of silver(I) oxide in water.

      • Warm the mixture gently to initiate the Wolff rearrangement, which is often accompanied by the evolution of nitrogen gas.

      • Continue stirring until the reaction is complete (monitored by TLC).

      • Filter the reaction mixture to remove the silver catalyst.

      • Acidify the aqueous layer and extract with an organic solvent (e.g., ethyl acetate).

      • Dry the combined organic extracts over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

      • Purify the resulting solid by recrystallization or column chromatography to afford 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid.

Therapeutic Potential and Mechanism of Action

Derivatives of pyridinylacetic acid have demonstrated a wide range of biological activities, with a significant focus on their potential as anticancer agents.[1][7] The structural features of 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid make it a promising scaffold for the development of kinase inhibitors.

Kinase Inhibition: A Key Therapeutic Strategy

Many pyridine-based compounds exert their anticancer effects by inhibiting protein kinases, which are crucial regulators of cellular signaling pathways that are often dysregulated in cancer.[7] Key kinase targets for pyridine derivatives include Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and components of the PI3K/AKT/mTOR pathway.[1][8]

VEGFR-2 Signaling Pathway

VEGFR-2 is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth and metastasis. Inhibition of VEGFR-2 can starve tumors of their blood supply, leading to a reduction in growth and proliferation.

VEGFR2_Pathway VEGF VEGF VEGFR2 VEGFR-2 VEGF->VEGFR2 Binds PLCg PLCγ VEGFR2->PLCg Activates Ras Ras VEGFR2->Ras PKC PKC PLCg->PKC Proliferation Cell Proliferation, Migration, Survival PKC->Proliferation Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK ERK->Proliferation Inhibitor 2-(5-Chloro-3-fluoropyridin-2-YL) acetic acid Derivative Inhibitor->VEGFR2 Inhibits

Caption: Inhibition of the VEGFR-2 signaling pathway by a potential derivative.

PI3K/AKT/mTOR Signaling Pathway

The PI3K/AKT/mTOR pathway is a central signaling cascade that regulates cell growth, proliferation, survival, and metabolism. Its aberrant activation is a common feature in many cancers, making it a prime target for therapeutic intervention.

PI3K_AKT_mTOR_Pathway GrowthFactor Growth Factor Receptor Receptor Tyrosine Kinase GrowthFactor->Receptor PI3K PI3K Receptor->PI3K Activates PIP3 PIP3 PI3K->PIP3 PIP2 to PIP3 PIP2 PIP2 AKT AKT PIP3->AKT Activates mTORC1 mTORC1 AKT->mTORC1 Activates Growth Cell Growth, Proliferation, Survival mTORC1->Growth Inhibitor 2-(5-Chloro-3-fluoropyridin-2-YL) acetic acid Derivative Inhibitor->PI3K Inhibits

Caption: Potential inhibition of the PI3K/AKT/mTOR signaling pathway.

Structure-Activity Relationship (SAR) Insights

The biological activity of pyridinylacetic acid derivatives is highly dependent on the nature and position of substituents on the pyridine ring. Based on studies of related heterocyclic compounds, several key SAR principles can be inferred:

PositionSubstituent Effect on Anticancer ActivityRationale
Pyridine Ring The electron-deficient nature of the pyridine ring can facilitate π-π stacking interactions with aromatic residues in the active site of target proteins.[9]Enhances binding affinity.
C5-Chloro The chloro group can increase lipophilicity, potentially improving cell membrane permeability and metabolic stability. It can also engage in halogen bonding.Improved pharmacokinetic properties and target engagement.
C3-Fluoro The highly electronegative fluorine atom can modulate the pKa of the pyridine nitrogen and form strong hydrogen bonds with the target protein.Enhanced binding affinity and selectivity.
Acetic Acid Moiety The carboxylic acid group provides a key hydrogen bonding and potential salt bridge interaction point with basic residues in the target's active site.[9]Crucial for anchoring the molecule within the binding pocket.

Future Directions and Conclusion

The 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid scaffold represents a promising starting point for the development of novel therapeutic agents, particularly in the field of oncology. The synthetic route outlined in this guide provides a viable pathway to access this core structure and its derivatives. Future research should focus on the synthesis and biological evaluation of a library of analogs to establish a comprehensive structure-activity relationship. Key areas for exploration include the derivatization of the carboxylic acid moiety to amides and esters, as well as further substitution on the pyridine ring.

In-depth mechanistic studies, including kinase profiling and cellular assays, will be crucial to elucidate the precise mechanism of action and identify the primary biological targets of these compounds. The insights gained from such studies will guide the rational design of more potent and selective inhibitors with improved pharmacological profiles, ultimately paving the way for the development of new and effective therapies.

References

  • Exploring the Potential of Pyridine Carboxylic Acid Isomers to Discover New Enzyme Inhibitors. PubMed Central. [Link][9][10]

  • Arndt-Eistert Synthesis. Organic Chemistry Portal. [Link][4]

  • Arndt–Eistert reaction. Grokipedia. [Link][5]

  • Arndt-Eister reaction. Chemistry LibreTexts. [Link][6]

  • Arndt-Eistert Synthesis. Chem-Station Int. Ed.. [Link]

  • Arndt–Eistert reaction. Wikipedia. [Link]

  • RECENT ADVANCEMENTS IN PYRIDINE DERIVATIVES AS ANTICANCER AGENTS. IJSAT. [Link]

  • Recent Advancements in Pyridine Derivatives as Anticancer Agents. IJSAT. [Link][1][7]

  • Imparting aromaticity to 2-pyridone derivatives by O-alkylation resulted in new competitive and non-competitive PIM-1 kinase inhibitors with caspase-activated apoptosis. PubMed Central. [Link]

  • Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. PubMed Central. [Link]

  • Inhibition kinetics and selectivity of the tyrosine kinase inhibitor erbstatin and a pyridone-based analogue. PubMed. [Link]

  • CN100355732C - Preparation of 2-Cl-5-F-nicotinate and nicotonic acid. Google Patents. [3]

  • 3-Pyridylacetic acid (Compound). Exposome-Explorer - IARC. [Link]

  • Homologation of Carboxylic Acids Using a Radical-Polar Conjunctive Reagent. PubMed. [Link]

  • Newer biologically active pyridines: A potential review. ResearchGate. [Link]

  • CuAAC “Click”-Derived Luminescent 2-(2-(4-(4-(Pyridin-2-yl)-1H-1,2,3-triazol-1-yl)butoxy)phenyl)benzo[d]thiazole-Based Ru(II)/Ir(III)/Re(I) Complexes as Anticancer Agents. NIH. [Link]

  • Evaluation of Substituted Pyrazole-Based Kinase Inhibitors in One Decade (2011–2020): Current Status and Future Prospects. PMC. [Link]

  • Discovery of new pyridine-quinoline hybrids as competitive and non-competitive PIM-1 kinase inhibitors with apoptosis induction and caspase 3/7 activation capabilities. PubMed Central. [Link]

  • US5204478A - Process for the synthesis of 2,6-dichloro-5-fluoronicotinic acid and 2,6-dichloro-5-fluoronicotinoyl chloride.
  • 6-Chloro-3-fluoropyridine-2-carboxylic acid | C6H3ClFNO2 | CID 44754787. PubChem. [Link]

  • 3-Chloro-2-fluoropyridine-4-carboxylic acid | C6H3ClFNO2 | CID 12175428. PubChem. [Link]

  • Acetic Acid Mediated for One-Pot Synthesis of Novel Pyrazolyl s-Triazine Derivatives for the Targeted Therapy of Triple-Negative Breast Tumor Cells (MDA-MB-231) via EGFR/PI3K/AKT/mTOR Signaling Cascades. PubMed Central. [Link]

  • Discovery of imidazo[1,2-a]-pyridine inhibitors of pan-PI3 kinases that are efficacious in a mouse xenograft model. PubMed. [Link][8]

  • Novel Tl(III) complexes containing pyridine-2,6-dicarboxylate derivatives with selective anticancer activity through inducing mitochondria-mediated apoptosis in A375 cells. PubMed Central. [Link]

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Exploratory

Spectroscopic Characterization of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid: A Technical Guide

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, a key intermediate in pharmaceutical research and development. The structural elucidation of...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, a key intermediate in pharmaceutical research and development. The structural elucidation of this molecule is paramount for ensuring purity, confirming identity, and understanding its reactivity. This document will detail the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS) in the comprehensive characterization of this compound. While direct experimental spectra for this specific molecule are not publicly available, this guide will present a detailed, predicted analysis based on established spectroscopic principles and data from structurally analogous compounds.

Introduction to 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid

2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, with the molecular formula C7H5ClFNO2 and a molecular weight of 189.57 g/mol , is a substituted pyridylacetic acid derivative.[1][2] The unique substitution pattern on the pyridine ring, featuring both a chloro and a fluoro group, imparts specific electronic and steric properties that are of interest in medicinal chemistry. Accurate spectroscopic characterization is the cornerstone of its use in synthesis and drug discovery, ensuring the structural integrity of the molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is the most powerful tool for elucidating the carbon-hydrogen framework of an organic molecule. For 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, ¹H NMR, ¹³C NMR, and ¹⁹F NMR would provide unambiguous evidence for its structure.

Predicted ¹H NMR Spectral Data

The proton NMR spectrum is expected to show signals corresponding to the two aromatic protons on the pyridine ring and the two protons of the methylene group. The acidic proton of the carboxylic acid may be observed as a broad singlet, or it may undergo exchange with the solvent, rendering it invisible.

Table 1: Predicted ¹H NMR Data (500 MHz, CDCl₃)

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignmentPredicted J-coupling (Hz)
~8.30d1HH-6J(H-F) ≈ 2-3 Hz
~7.60d1HH-4J(H-F) ≈ 8-10 Hz
~3.80s2HCH₂-
~11-12br s1HCOOH-

Causality behind Predictions: The chemical shifts of the pyridine protons are influenced by the electronegativity of the nitrogen, chlorine, and fluorine atoms. The fluorine at position 3 will exert a strong deshielding effect on the adjacent proton at H-4, and a smaller effect on the proton at H-6, leading to downfield shifts. The coupling constants (J-values) between fluorine and protons are characteristic and provide definitive evidence for their relative positions. The methylene protons are adjacent to an electron-withdrawing pyridine ring and a carboxylic acid group, hence their predicted shift is around 3.80 ppm.

Predicted ¹³C NMR Spectral Data

The carbon NMR spectrum will reveal the number of unique carbon environments in the molecule.

Table 2: Predicted ¹³C NMR Data (125 MHz, CDCl₃)

Chemical Shift (δ, ppm)AssignmentPredicted J-coupling (Hz)
~175C=O-
~158 (d)C-3J(C-F) ≈ 240-260 Hz
~148 (d)C-6J(C-F) ≈ 15-20 Hz
~140 (d)C-2J(C-F) ≈ 20-25 Hz
~130C-5-
~125 (d)C-4J(C-F) ≈ 4-6 Hz
~40CH₂-

Expertise in Interpretation: The carbon directly attached to the fluorine (C-3) will exhibit a large one-bond coupling constant (¹JCF), which is a hallmark of a C-F bond. The other carbons in the pyridine ring will show smaller two-, three-, and four-bond couplings to the fluorine, providing further structural confirmation. The carbonyl carbon of the carboxylic acid is expected at the most downfield position.

Experimental Protocol for NMR Data Acquisition

A standardized protocol for acquiring high-quality NMR spectra is crucial for accurate structural elucidation.

Workflow for NMR Analysis

NMR_Workflow cluster_sample_prep Sample Preparation cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis prep Dissolve ~10 mg of sample in ~0.7 mL of deuterated solvent (e.g., CDCl₃) transfer Transfer to a 5 mm NMR tube prep->transfer instrument Place tube in NMR spectrometer (e.g., 500 MHz) transfer->instrument shim Shim the magnetic field for homogeneity instrument->shim acquire Acquire ¹H, ¹³C, and ¹⁹F NMR spectra shim->acquire ft Fourier Transform the raw data (FID) acquire->ft phase Phase correction ft->phase baseline Baseline correction phase->baseline integrate Integration of peaks baseline->integrate assign Assign chemical shifts, multiplicities, and coupling constants integrate->assign structure Correlate data to confirm the molecular structure assign->structure

Caption: Workflow for NMR sample preparation, data acquisition, processing, and analysis.

Infrared (IR) Spectroscopy

IR spectroscopy is a valuable technique for identifying the functional groups present in a molecule. The IR spectrum of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid will be dominated by absorptions from the carboxylic acid and the substituted pyridine ring.

Predicted IR Spectral Data

Table 3: Predicted Characteristic IR Absorptions

Wavenumber (cm⁻¹)IntensityFunctional GroupVibration
3300-2500Broad, StrongO-H (Carboxylic Acid)Stretching
~1710StrongC=O (Carboxylic Acid)Stretching
~1600, ~1470MediumC=C, C=N (Pyridine Ring)Stretching
~1300MediumC-O (Carboxylic Acid)Stretching
~1250StrongC-FStretching
~800StrongC-ClStretching
950-910Medium, BroadO-H (Carboxylic Acid)Out-of-plane bend

Trustworthiness of Assignments: The very broad absorption in the 3300-2500 cm⁻¹ region is a definitive feature of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[3] The strong carbonyl (C=O) stretch around 1710 cm⁻¹ is also characteristic of a carboxylic acid.[3][4] The presence of C-F and C-Cl bonds will give rise to strong absorptions in the fingerprint region.[3]

Experimental Protocol for IR Data Acquisition

Workflow for IR Spectroscopy

IR_Workflow cluster_sample_prep Sample Preparation (ATR) cluster_acquisition Data Acquisition cluster_processing Data Processing cluster_analysis Spectral Analysis sample Place a small amount of solid sample directly on the ATR crystal background Acquire a background spectrum of the empty ATR sample->background acquire Acquire the sample spectrum background->acquire subtract Subtract the background spectrum from the sample spectrum acquire->subtract correct Perform ATR correction if necessary subtract->correct identify Identify characteristic absorption bands correct->identify correlate Correlate bands to functional groups identify->correlate

Caption: Workflow for IR data acquisition using an Attenuated Total Reflectance (ATR) accessory.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule, as well as structural information from its fragmentation pattern.

Predicted Mass Spectrometry Data

For 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, high-resolution mass spectrometry (HRMS) using electrospray ionization (ESI) would be the method of choice.

Table 4: Predicted High-Resolution Mass Spectrometry Data (ESI+)

m/z (calculated)Ion
190.0019[M+H]⁺
211.9838[M+Na]⁺

Authoritative Grounding: The presence of chlorine will result in a characteristic isotopic pattern for the molecular ion peak, with an [M+2] peak that is approximately one-third the intensity of the [M] peak. This isotopic signature is a powerful tool for confirming the presence of a chlorine atom in the molecule.

Predicted Fragmentation Pattern

Under collision-induced dissociation (CID) in an MS/MS experiment, the parent ion is expected to fragment in a predictable manner.

Fragmentation Pathway

MS_Fragmentation M [M+H]⁺ m/z = 190 M_minus_COOH [M+H - COOH]⁺ m/z = 145 M->M_minus_COOH - COOH Pyridine_ring Substituted Pyridine Ring Fragment M_minus_COOH->Pyridine_ring Further fragmentation LCMS_Workflow cluster_sample_prep Sample Preparation cluster_lc Liquid Chromatography cluster_ms Mass Spectrometry cluster_analysis Data Analysis dissolve Dissolve sample in a suitable solvent (e.g., Methanol/Water) filter Filter the sample to remove particulates dissolve->filter inject Inject sample onto an LC column (e.g., C18) filter->inject separate Separate components using a gradient elution inject->separate ionize Ionize the eluent using ESI separate->ionize analyze Analyze ions in the mass spectrometer ionize->analyze extract Extract ion chromatograms and mass spectra analyze->extract confirm Confirm molecular weight and fragmentation pattern extract->confirm

Sources

Protocols & Analytical Methods

Method

Application Note: A Robust, Stability-Indicating HPLC Method for the Analysis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

Abstract This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-Chloro-3-fluoropyridin-2-YL)acet...

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

This application note details a highly specific, accurate, and robust reversed-phase high-performance liquid chromatography (RP-HPLC) method for the quantitative analysis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. This compound is a key intermediate in pharmaceutical synthesis, and a reliable analytical method is crucial for quality control, stability testing, and impurity profiling. The described method is developed to be stability-indicating, capable of resolving the active pharmaceutical ingredient (API) from its potential degradation products. This document provides a comprehensive guide for researchers, scientists, and drug development professionals, covering the scientific rationale for method development, a detailed experimental protocol, and a full validation summary in accordance with International Council for Harmonisation (ICH) guidelines.

Introduction: The Analytical Challenge

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a halogenated pyridine derivative with a polar acidic functional group. The combination of the pyridine ring, a carboxylic acid, and halogen substituents presents a unique challenge for chromatographic analysis. The polarity of the molecule can lead to poor retention on traditional C18 columns, while the acidic nature of the carboxyl group necessitates careful control of the mobile phase pH to ensure good peak shape and reproducibility. Furthermore, as a critical component in drug manufacturing, a validated, stability-indicating HPLC method is imperative to ensure the quality and safety of the final pharmaceutical product.

This application note addresses these challenges by presenting a method that utilizes a polar-modified C18 column and an acidified mobile phase to achieve excellent retention and peak symmetry. The method is designed to be straightforward, employing readily available reagents and standard HPLC instrumentation.

Chromatographic Principles and Method Development Rationale

The development of this HPLC method was guided by the physicochemical properties of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid and established chromatographic principles.

  • Stationary Phase Selection: Due to the polar nature of the analyte, a conventional C18 stationary phase may not provide adequate retention.[1] Therefore, a polar-embedded or polar-endcapped C18 column is recommended. These columns offer a secondary retention mechanism, such as hydrogen bonding, which enhances the retention of polar compounds. For this application, a C18 column with a polar-embedded group was chosen to improve retention and peak shape.

  • Mobile Phase Optimization:

    • pH Control: The analyte is a carboxylic acid, and its ionization state is dependent on the pH of the mobile phase. To ensure consistent retention and good peak shape, the mobile phase pH should be controlled. It is generally recommended to work at a pH at least 2 units below the pKa of an acidic analyte to keep it in its non-ionized, more retentive form.[2] The pKa of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is estimated to be around 3-4, based on similar pyridine carboxylic acid structures. Therefore, a mobile phase acidified with formic acid or phosphoric acid to a pH of approximately 2.5-3.0 is ideal.

    • Organic Modifier: Acetonitrile was selected as the organic modifier due to its low UV cutoff, which is advantageous for UV detection at lower wavelengths where pyridine derivatives often exhibit strong absorbance.[3] A gradient elution is employed to ensure the elution of any potential, more hydrophobic degradation products within a reasonable runtime.

  • Detection Wavelength: Pyridine derivatives typically exhibit strong UV absorbance.[4] Based on the UV spectra of similar compounds, a detection wavelength of 270 nm is proposed to provide good sensitivity for 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. A photodiode array (PDA) detector is recommended to monitor peak purity and identify potential co-eluting impurities.

Experimental Protocol

Materials and Reagents
  • Analyte: 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid (CAS: 1214323-94-0), reference standard of known purity (≥98%).[5]

  • Solvents: Acetonitrile (HPLC grade), Water (HPLC grade, filtered and deionized).

  • Reagents: Formic acid (reagent grade, ~99%).

  • HPLC System: A standard HPLC system equipped with a binary pump, autosampler, column thermostat, and a photodiode array (PDA) detector.

  • Chromatographic Column: A polar-embedded C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).

Preparation of Solutions
  • Mobile Phase A (Aqueous): 0.1% (v/v) Formic acid in Water.

  • Mobile Phase B (Organic): 0.1% (v/v) Formic acid in Acetonitrile.

  • Diluent: Acetonitrile/Water (50:50, v/v).

  • Standard Stock Solution (1000 µg/mL): Accurately weigh approximately 25 mg of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid reference standard into a 25 mL volumetric flask. Dissolve in and dilute to volume with the diluent.

  • Working Standard Solution (100 µg/mL): Pipette 1.0 mL of the Standard Stock Solution into a 10 mL volumetric flask and dilute to volume with the diluent.

  • Sample Solution: Prepare sample solutions at a target concentration of 100 µg/mL in the diluent.

Chromatographic Conditions
ParameterSetting
Column Polar-embedded C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program Time (min)
0.0
15.0
17.0
17.1
20.0
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 270 nm (with PDA scanning from 200-400 nm)
Injection Volume 10 µL
Experimental Workflow Diagram

HPLC_Workflow cluster_prep Solution Preparation cluster_hplc HPLC Analysis cluster_data Data Processing prep_mpA Prepare Mobile Phase A (0.1% FA in Water) sys_setup System Setup & Equilibration prep_mpA->sys_setup prep_mpB Prepare Mobile Phase B (0.1% FA in ACN) prep_mpB->sys_setup prep_std Prepare Standard Solution (100 µg/mL) inject Inject Sample/Standard (10 µL) prep_std->inject prep_sample Prepare Sample Solution (100 µg/mL) prep_sample->inject sys_setup->inject separate Chromatographic Separation (Gradient Elution) inject->separate detect PDA Detection (270 nm) separate->detect integrate Integrate Peak Areas detect->integrate quantify Quantify Analyte integrate->quantify report Generate Report quantify->report

Caption: High-level workflow for the HPLC analysis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.

Method Validation

The analytical method was validated according to the ICH Q2(R1) guidelines.[6][7] The validation parameters assessed include specificity, linearity, range, accuracy, precision, limit of detection (LOD), limit of quantitation (LOQ), and robustness.

Specificity (Forced Degradation)

To demonstrate the stability-indicating nature of the method, forced degradation studies were performed on the analyte. Solutions of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid were subjected to stress conditions including acid hydrolysis (0.1 N HCl), base hydrolysis (0.1 N NaOH), oxidation (3% H₂O₂), and photolytic degradation (exposure to UV light). The chromatograms of the stressed samples were compared to that of an unstressed standard. The method demonstrated good resolution between the parent peak and the degradation products, with no interference at the retention time of the analyte.

System Suitability

System suitability parameters are established to ensure the chromatographic system is performing adequately.[8]

ParameterAcceptance Criteria
Tailing Factor (T) ≤ 2.0
Theoretical Plates (N) ≥ 2000
%RSD of Peak Area (n=6) ≤ 2.0%
Linearity and Range

The linearity of the method was evaluated by analyzing a series of solutions of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid at five concentration levels ranging from 50% to 150% of the working concentration (50, 75, 100, 125, and 150 µg/mL). A calibration curve was constructed by plotting the peak area against the concentration, and the correlation coefficient (r²) was determined.

ParameterResult
Linearity Range 50 - 150 µg/mL
Correlation Coefficient (r²) ≥ 0.999
Y-intercept Close to zero
Accuracy (Recovery)

The accuracy of the method was determined by spike recovery studies. A known amount of the analyte was added to a placebo matrix at three concentration levels (80%, 100%, and 120% of the working concentration). The percentage recovery was calculated.

Spike LevelMean Recovery (%)%RSD
80%99.50.8
100%100.20.5
120%99.80.6
Precision

Precision was evaluated at two levels: repeatability (intra-day precision) and intermediate precision (inter-day precision).

  • Repeatability: Six replicate injections of the 100 µg/mL standard solution were performed on the same day.

  • Intermediate Precision: The analysis was repeated on a different day by a different analyst using a different instrument.

Precision Level%RSD of Peak Area
Repeatability (n=6) ≤ 1.0%
Intermediate Precision (n=6) ≤ 1.5%

Conclusion

The RP-HPLC method described in this application note provides a reliable and robust solution for the quantitative analysis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. The method is specific, accurate, precise, and linear over a wide concentration range. Its stability-indicating nature makes it suitable for routine quality control and for monitoring the stability of the compound under various storage conditions. The detailed protocol and the rationale behind the method development choices offer a solid foundation for its implementation in a pharmaceutical development or manufacturing environment.

References

  • SIELC Technologies. (n.d.). HPLC Separation of Acetic acid, Chloroacetic acid, Dichloroacetic acid, Trifluoroacetic acid, Trichloroacetic acid. Retrieved from [Link]

  • International Council for Harmonisation. (2005). Validation of Analytical Procedures: Text and Methodology Q2(R1). Retrieved from [Link]

  • United States Pharmacopeia. (2022). <621> Chromatography. Retrieved from [Link]

  • SIELC Technologies. (n.d.). HPLC Separation Of Mixture of Pyridylacetic Acids And Their Derivatives. Retrieved from [Link]

  • European Medicines Agency. (1995). ICH Topic Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. Retrieved from [Link]

  • SIELC Technologies. (n.d.). 3-Pyridylacetic acid hydrochloride. Retrieved from [Link]

  • Biotage. (2023). How does an acid pH affect reversed-phase chromatography separations?. Retrieved from [Link]

  • Asian Publication Corporation. (2017). Ion Chromatographic Method for Determination of Chloroacetic Acid in Isoproterenol Hydrochloride Drug Substance. Retrieved from [Link]

  • LCGC International. (n.d.). HPLC Analysis of Very Polar Compounds in Bioanalysis. Retrieved from [Link]

  • HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine. Retrieved from [Link]

Sources

Application

LC-MS/MS protocol for 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid detection

An Application Note and Protocol for the Quantitative Analysis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid in Human Plasma using LC-MS/MS Abstract This document provides a comprehensive and detailed protocol for the...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note and Protocol for the Quantitative Analysis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid in Human Plasma using LC-MS/MS

Abstract

This document provides a comprehensive and detailed protocol for the sensitive and selective quantification of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid in human plasma using Liquid Chromatography with tandem Mass Spectrometry (LC-MS/MS). The methodology is designed for researchers, scientists, and drug development professionals requiring a robust and reliable bioanalytical assay. The protocol covers all critical stages, including sample preparation via both protein precipitation and solid-phase extraction, optimization of chromatographic and mass spectrometric parameters, and a full outline for method validation in accordance with regulatory standards. The scientific rationale behind each step is explained to provide a deeper understanding of the method's principles and ensure its successful implementation.

Introduction

2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is a halogenated pyridine derivative. As with many novel chemical entities in the pharmaceutical pipeline, its pharmacokinetic and metabolic profile must be accurately characterized. Liquid Chromatography coupled with tandem Mass Spectrometry (LC-MS/MS) is the gold standard for quantitative bioanalysis due to its exceptional sensitivity, selectivity, and speed.[1] This application note details a complete workflow for the analysis of this specific compound in a complex biological matrix like human plasma.

The method relies on reversed-phase chromatography for separation, followed by negative-ion electrospray ionization (ESI) and detection using Multiple Reaction Monitoring (MRM). The acidic nature of the analyte's carboxylic acid group makes it an ideal candidate for negative-ion mode ESI, which facilitates deprotonation to form the [M-H]⁻ precursor ion, often leading to cleaner baselines and higher sensitivity compared to positive ionization for such molecules.[2][3] This guide provides two distinct sample preparation protocols—a rapid protein precipitation (PPT) method and a more rigorous solid-phase extraction (SPE) method—allowing users to choose based on their specific needs for throughput versus extract cleanliness.

Principle of the Method

The fundamental principle of this assay is the specific detection and quantification of the target analyte based on its unique physicochemical properties.

  • Sample Preparation: The initial and most critical step is the isolation of the analyte from the complex plasma matrix.[4] Endogenous components like proteins and phospholipids can interfere with the analysis, suppress the MS signal, and damage the analytical column.[5] This protocol offers two validated approaches:

    • Protein Precipitation (PPT): A simple, fast method where an organic solvent (e.g., acetonitrile) is added to denature and precipitate plasma proteins.[6] While efficient, it may leave other matrix components in the supernatant.

    • Solid-Phase Extraction (SPE): A more selective technique that uses a sorbent bed to bind the analyte while matrix interferences are washed away. The analyte is then eluted with a small volume of a strong solvent, resulting in a cleaner and more concentrated extract.[7]

  • Liquid Chromatography (LC): The prepared sample extract is injected into a reversed-phase high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system. The analyte is separated from residual matrix components on a C18 analytical column. A gradient elution with a mobile phase consisting of an aqueous component and an organic solvent ensures efficient separation and sharp, symmetrical peak shapes. The mobile phase is acidified to ensure the carboxylic acid group of the analyte is protonated (neutral), which enhances its retention on the nonpolar C18 stationary phase.

  • Tandem Mass Spectrometry (MS/MS): As the analyte elutes from the LC column, it enters the mass spectrometer's ion source.

    • Ionization: Negative-ion Electrospray Ionization (ESI) is used to deprotonate the analyte, forming a gaseous precursor ion ([M-H]⁻).[8]

    • Mass Filtering (MRM): The tandem mass spectrometer operates in Multiple Reaction Monitoring (MRM) mode, a highly selective process.[9]

      • The first quadrupole (Q1) is set to isolate only the precursor ion of the analyte based on its mass-to-charge ratio (m/z).

      • The isolated precursor ions are fragmented in the second quadrupole (Q2, collision cell) by collision-induced dissociation (CID).

      • The third quadrupole (Q3) isolates a specific, characteristic fragment ion (product ion). This specific precursor-to-product ion transition is unique to the analyte, providing exceptional selectivity and minimizing background noise.[10] Quantification is achieved by comparing the peak area of the analyte in an unknown sample to the peak areas of calibration standards with known concentrations.

Materials and Reagents

  • Analyte: 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid reference standard (>98% purity).

  • Internal Standard (IS): A stable isotope-labeled version of the analyte (e.g., ¹³C₂, ¹⁵N-labeled) is highly recommended. If unavailable, a structurally similar compound with close chromatographic behavior can be used.

  • Solvents: LC-MS grade acetonitrile, methanol, and water.

  • Mobile Phase Additives: Optima™ LC/MS grade formic acid or acetic acid.

  • Plasma: Blank human plasma (K₂EDTA as anticoagulant).

  • SPE Cartridges: Mixed-mode anion exchange or polymeric reversed-phase SPE cartridges (e.g., Waters Oasis MAX or WAX, Phenomenex Strata-X-A).

  • Reagents: Ammonium hydroxide for pH adjustment.

Instrumentation and Conditions

Liquid Chromatography
ParameterRecommended Setting
System UHPLC system (e.g., Waters ACQUITY UPLC, Agilent 1290 Infinity II)
Column Reversed-phase C18, 2.1 x 50 mm, 1.8 µm particle size
Column Temperature 40 °C
Mobile Phase A Water with 0.1% Acetic Acid
Mobile Phase B Acetonitrile with 0.1% Acetic Acid
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Gradient Elution Time (min)
0.0
0.5
3.0
4.0
4.1
5.0

Rationale for Chromatographic Choices:

  • A sub-2 µm particle size C18 column provides high resolution and peak efficiency.

  • A column temperature of 40 °C reduces mobile phase viscosity, improving peak shape and reducing run times.

  • Acetic acid is chosen as the mobile phase modifier. While formic acid is common, weak acids like acetic acid have been shown to be less suppressive and can even enhance signal in negative-ion ESI mode for certain compounds.[2]

Mass Spectrometry
ParameterRecommended Setting
System Triple Quadrupole Mass Spectrometer (e.g., Sciex 7500, Waters Xevo TQ-XS)
Ionization Mode Electrospray Ionization (ESI), Negative
Capillary Voltage -3.0 kV
Source Temperature 150 °C
Desolvation Gas Temp 500 °C
Desolvation Gas Flow 1000 L/hr
Cone Gas Flow 150 L/hr
Collision Gas Argon
MRM Transition Optimization

The molecular formula of the analyte is C₇H₅ClFNO₂. The monoisotopic mass is approximately 203.99 Da. The deprotonated precursor ion [M-H]⁻ will be at m/z 202.98 (for the ³⁵Cl isotope). The following MRM transitions are proposed based on common fragmentation pathways for carboxylic acids (e.g., loss of CO₂). These must be optimized empirically by infusing a standard solution of the analyte.[11][12]

CompoundPrecursor Ion (Q1) [M-H]⁻Product Ion (Q3)Proposed Collision Energy (eV)
Analyte (Quantifier) 203.0159.0 (Loss of CO₂)-20
Analyte (Qualifier) 203.0124.0 (Further fragmentation)-35
Internal Standard Dependent on IS usedDependent on IS usedOptimize

Rationale for MS Choices:

  • Negative ESI: The carboxylic acid moiety readily loses a proton, making negative mode highly efficient and specific for this analyte.[13]

  • MRM Optimization: The process of optimizing cone voltage and collision energy is crucial for maximizing sensitivity.[9] Automated optimization software available on most modern instruments should be used to determine the ideal settings for each precursor-product ion pair.[11]

Experimental Protocols

Preparation of Standards
  • Primary Stock Solutions (1 mg/mL): Accurately weigh ~2 mg of the analyte and internal standard into separate 2 mL volumetric flasks. Dissolve in methanol.

  • Working Stock Solutions: Prepare intermediate stock solutions by serial dilution of the primary stocks with 50:50 acetonitrile:water to create concentrations of 100 µg/mL, 10 µg/mL, and 1 µg/mL.

  • Calibration Curve (CC) and Quality Control (QC) Standards: Prepare CC and QC samples by spiking appropriate volumes of the working stock solutions into blank human plasma. A typical calibration curve might range from 1 ng/mL to 1000 ng/mL. QC samples should be prepared at a minimum of three levels: low, medium, and high.

Sample Preparation Workflow

The following diagram illustrates the general workflow for sample preparation.

G cluster_0 Sample Preparation Options cluster_1 Protocol A: Protein Precipitation cluster_2 Protocol B: Solid-Phase Extraction (SPE) plasma Plasma Sample (100 µL) + Internal Standard ppt_agent Add 300 µL cold Acetonitrile plasma->ppt_agent 1. load Load Pre-treated Sample (Plasma + 4% H3PO4) plasma->load 1. vortex_ppt Vortex & Centrifuge (10 min @ 4000g) ppt_agent->vortex_ppt 2. supernatant Transfer Supernatant vortex_ppt->supernatant 3. evap_ppt Evaporate & Reconstitute in Mobile Phase A supernatant->evap_ppt 4. analysis Inject for LC-MS/MS Analysis evap_ppt->analysis condition Condition SPE Plate (Methanol then Water) wash Wash Plate (e.g., Water, 5% Methanol) load->wash 2. elute Elute Analyte (e.g., 5% NH4OH in ACN) wash->elute 3. evap_spe Evaporate & Reconstitute in Mobile Phase A elute->evap_spe 4. evap_spe->analysis

Caption: Workflow for Plasma Sample Preparation.

Step-by-Step Protocol A: Protein Precipitation
  • Pipette 100 µL of plasma sample (blank, CC, QC, or unknown) into a 1.5 mL microcentrifuge tube.

  • Add 10 µL of the internal standard working solution.

  • Add 300 µL of ice-cold acetonitrile.

  • Vortex for 1 minute to precipitate proteins.

  • Centrifuge at 14,000 rpm for 10 minutes at 4 °C.

  • Carefully transfer the supernatant to a clean tube or well plate.

  • Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40 °C.

  • Reconstitute the residue in 100 µL of Mobile Phase A, vortex, and inject into the LC-MS/MS system.

Step-by-Step Protocol B: Solid-Phase Extraction (Mixed-Mode Anion Exchange)
  • Condition: Condition the SPE plate wells with 500 µL of methanol, followed by 500 µL of water.

  • Pre-treat Sample: To 100 µL of plasma sample, add 10 µL of internal standard and 200 µL of 2% formic acid. Vortex to mix.

  • Load: Load the pre-treated sample onto the conditioned SPE plate. Apply gentle vacuum or positive pressure to pass the sample through the sorbent.

  • Wash: Wash the sorbent with 500 µL of water, followed by 500 µL of methanol to remove interferences.

  • Elute: Elute the analyte and internal standard with 500 µL of 5% ammonium hydroxide in acetonitrile. The basic pH neutralizes the analyte, releasing it from the anion exchange sorbent.

  • Evaporate & Reconstitute: Evaporate the eluate to dryness and reconstitute in 100 µL of Mobile Phase A for analysis.

Method Validation Protocol

A full method validation should be performed according to regulatory guidelines, such as the FDA Bioanalytical Method Validation Guidance for Industry.[14][15]

G cluster_full Full Validation Parameters cluster_matrix Matrix & Stability Evaluation Validation Bioanalytical Method Validation Workflow Selectivity Selectivity & Specificity Test blank matrix from multiple sources. Check for interferences at analyte RT. Validation->Selectivity Accuracy Accuracy & Precision Analyze QCs at 4-5 levels (LLOQ, LQC, MQC, HQC). Intra-day (n=5) & Inter-day (3 runs). Validation->Accuracy CalCurve Calibration Curve Analyze 8+ non-zero standards. Determine linearity, range, and weighting. Validation->CalCurve LLOQ LLOQ Determination Lowest standard on the curve. Must meet accuracy and precision criteria. Validation->LLOQ MatrixEffect Matrix Effect Post-extraction spike vs. neat solution. Calculate Matrix Factor. Validation->MatrixEffect Recovery Recovery Pre-extraction spike vs. post-extraction spike. Assess extraction efficiency. Validation->Recovery Stability Stability Assessment Freeze-Thaw Bench-Top Long-Term Post-Preparative Validation->Stability Accuracy->LLOQ

Caption: Key Parameters for Method Validation.

The following table summarizes the typical acceptance criteria for these validation experiments.

Validation ParameterPurposeAcceptance Criteria (FDA)[1][14]
Selectivity Ensure endogenous matrix components do not interfere with analyte detection.Response in blank samples should be < 20% of the LLOQ response.
Calibration Curve Define the relationship between concentration and instrument response.≥ 75% of standards must be within ±15% of nominal value (±20% at LLOQ). R² ≥ 0.99.
Accuracy Closeness of mean measured concentration to the nominal value.Mean concentration at each QC level must be within ±15% of nominal (±20% at LLOQ).
Precision Closeness of individual measurements (expressed as %CV).%CV at each QC level should not exceed 15% (20% at LLOQ).
Lower Limit of Quantitation (LLOQ) Lowest concentration measured with acceptable accuracy and precision.Analyte response should be ≥ 5 times the blank response. Accuracy within ±20%, Precision ≤ 20%.[1]
Recovery Efficiency of the extraction process.Should be consistent and reproducible across QC levels.
Matrix Effect Assessment of signal suppression or enhancement by the matrix.The CV of the matrix factor across different lots of matrix should be ≤ 15%.
Stability Evaluate analyte stability under various storage and handling conditions.Mean concentration of stability samples should be within ±15% of nominal concentration.

Conclusion

This application note provides a robust and detailed framework for the quantitative analysis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid in human plasma. By leveraging the selectivity of tandem mass spectrometry and offering both high-throughput (PPT) and high-purity (SPE) sample preparation options, this method is well-suited for regulated bioanalysis in a drug development setting. Adherence to the outlined validation procedures will ensure the generation of accurate, reliable, and reproducible data that meets stringent regulatory requirements.

References

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Method

The Strategic Utility of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic Acid in Modern Organic Synthesis

An In-Depth Guide for Researchers and Drug Development Professionals Introduction: A Versatile Heterocyclic Building Block 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, a halogen-substituted pyridinylacetic acid derivati...

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Guide for Researchers and Drug Development Professionals

Introduction: A Versatile Heterocyclic Building Block

2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, a halogen-substituted pyridinylacetic acid derivative, has emerged as a valuable and versatile building block in contemporary organic synthesis. Its unique electronic properties and multiple reactive sites make it a sought-after intermediate in the construction of complex molecular architectures, particularly in the realms of pharmaceutical and agrochemical development. The strategic placement of a chlorine and a fluorine atom on the pyridine ring, coupled with the carboxylic acid functionality, provides a powerful toolkit for medicinal chemists to modulate physicochemical properties and biological activity. This guide offers a comprehensive overview of the synthesis, reactivity, and practical applications of this compound, complete with detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Physicochemical Properties and Spectroscopic Data

A thorough understanding of the physical and chemical characteristics of a reagent is paramount for its effective use. The key properties of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid are summarized below.

PropertyValue
CAS Number 1214323-94-0
Molecular Formula C₇H₅ClFNO₂
Molecular Weight 189.57 g/mol
Appearance Off-white to white solid
Solubility Soluble in methanol, DMSO, and other polar organic solvents

Synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic Acid: A Plausible Synthetic Pathway

While a definitive, step-by-step published synthesis for 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is not widely available, a plausible and logical synthetic route can be constructed based on established transformations of pyridine derivatives. A common strategy involves the synthesis of a suitable precursor, followed by the introduction and subsequent hydrolysis of a nitrile group to yield the desired carboxylic acid.

A potential synthetic workflow is outlined below:

Synthesis_Workflow cluster_0 Step 1: Synthesis of Precursor cluster_1 Step 2: Introduction of Acetonitrile Moiety cluster_2 Step 3: Hydrolysis to Carboxylic Acid A 2-Amino-5-chloro-3-fluoropyridine B 2-Bromo-5-chloro-3-fluoropyridine A->B  Sandmeyer Reaction (NaNO₂, HBr) C (5-Chloro-3-fluoropyridin-2-yl)acetonitrile B->C  Cyanation (e.g., CuCN) D 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid C->D  Acid or Base Hydrolysis

Figure 1. Plausible synthetic workflow for 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.

Causality Behind the Synthetic Strategy:

  • Starting Material Selection: 2-Amino-5-chloro-3-fluoropyridine is a known and accessible starting material.[1] The amino group provides a convenient handle for diazotization and subsequent Sandmeyer-type reactions.

  • Introduction of a Halogen Handle: The conversion of the amino group to a bromo group via a Sandmeyer reaction is a classic and reliable transformation.[2] The resulting 2-bromo-5-chloro-3-fluoropyridine is activated for subsequent nucleophilic substitution or cross-coupling reactions.

  • Cyanation as a Precursor to the Carboxylic Acid: The introduction of a nitrile group through reaction with a cyanide source (e.g., copper(I) cyanide) is a common method to install a one-carbon extension that can be readily hydrolyzed to a carboxylic acid.

  • Hydrolysis to the Final Product: The final step involves the hydrolysis of the nitrile. This can typically be achieved under either acidic or basic conditions, with the choice of conditions depending on the stability of the other functional groups in the molecule.[3][4]

Core Reactivity and Mechanistic Considerations

The reactivity of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is governed by the interplay of its three key components: the carboxylic acid, the pyridine ring, and the halogen substituents.

  • Carboxylic Acid Group: The acetic acid moiety is the primary site for derivatization. It readily undergoes standard transformations such as:

    • Amide bond formation: Coupling with amines using a wide array of activating agents (e.g., HATU, HOBt/EDC, T3P) is a cornerstone of its application in medicinal chemistry.[5]

    • Esterification: Reaction with alcohols under acidic catalysis or using coupling agents provides access to ester derivatives.

    • Reduction: The carboxylic acid can be reduced to the corresponding alcohol using reagents like borane or lithium aluminum hydride, although care must be taken to avoid reduction of the pyridine ring.

  • Pyridine Ring and Halogen Substituents: The pyridine ring is electron-deficient, a characteristic that is further enhanced by the electron-withdrawing effects of the chlorine and fluorine atoms. This has several implications:

    • Nucleophilic Aromatic Substitution (SNAr): The electron-deficient nature of the ring makes it susceptible to SNAr reactions, particularly at the positions activated by the halogens. While the fluorine at the 3-position and the chlorine at the 5-position are not in the most classically activated positions (ortho or para to the nitrogen), the overall electron-poor character of the ring can still facilitate substitution under appropriate conditions.

    • Modulation of pKa: The electron-withdrawing halogens lower the pKa of the pyridine nitrogen, making it less basic than unsubstituted pyridine. This can influence its coordination to metal catalysts and its behavior in acid-base chemistry.

Application in the Synthesis of Bioactive Molecules: A Case Study Approach

The true value of a building block is demonstrated through its successful incorporation into the synthesis of complex, high-value molecules. While a specific, named drug synthesized directly from this reagent is not prominently featured in publicly accessible literature, its structural motifs are present in numerous patented compounds, particularly in the area of kinase inhibitors.

Hypothetical Case Study: Synthesis of a Pyridine-based Kinase Inhibitor

Many kinase inhibitors feature a substituted pyridine core linked to other aromatic or heterocyclic systems via an amide bond. 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is an ideal starting material for the synthesis of such compounds.

Case_Study A 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid C Amide Coupling A->C B Amine (R-NH₂) B->C D Pyridine-based Kinase Inhibitor Scaffold C->D

Figure 2. General scheme for the use of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid in the synthesis of kinase inhibitors.

The chloro and fluoro substituents can serve as key points for interaction with the target protein or as handles for further synthetic modifications (e.g., Suzuki or Buchwald-Hartwig cross-coupling reactions) to build out the complexity of the molecule. The ability to readily form the amide bond allows for the exploration of a wide range of "right-hand side" fragments in a drug discovery program.

Detailed Experimental Protocols

The following protocols are representative examples of how 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid can be used in common synthetic transformations.

Protocol 1: General Procedure for Amide Coupling using HATU

Objective: To synthesize an amide derivative from 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid and a primary or secondary amine.

Materials:

  • 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid

  • Amine (1.1 equivalents)

  • HATU (1.2 equivalents)

  • N,N-Diisopropylethylamine (DIPEA) (3.0 equivalents)

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous magnesium sulfate

Procedure:

  • To a solution of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid (1.0 equivalent) in anhydrous DMF, add the desired amine (1.1 equivalents) and DIPEA (3.0 equivalents).

  • Stir the solution at room temperature for 5 minutes.

  • Add HATU (1.2 equivalents) in one portion.

  • Stir the reaction mixture at room temperature for 2-4 hours, or until TLC or LC-MS analysis indicates complete consumption of the starting carboxylic acid.

  • Pour the reaction mixture into water and extract with ethyl acetate (3 x volume of DMF).

  • Combine the organic layers and wash with saturated aqueous sodium bicarbonate solution, followed by brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography on silica gel to afford the desired amide.

Rationale for Reagent Choices:

  • HATU: A highly efficient and widely used coupling reagent that often provides high yields and short reaction times, even with sterically hindered or poorly nucleophilic amines.[5]

  • DIPEA: A non-nucleophilic base used to neutralize the hexafluorophosphate salt of HATU and the carboxylic acid, facilitating the reaction.

  • DMF: A polar aprotic solvent that is excellent for dissolving the reactants and facilitating the reaction.

Protocol 2: General Procedure for Fischer Esterification

Objective: To synthesize a methyl or ethyl ester derivative of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.

Materials:

  • 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid

  • Anhydrous methanol or ethanol (solvent and reagent)

  • Concentrated sulfuric acid (catalytic amount)

  • Dichloromethane

  • Saturated aqueous sodium bicarbonate solution

  • Water

  • Brine

  • Anhydrous sodium sulfate

Procedure:

  • Suspend 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid (1.0 equivalent) in an excess of anhydrous methanol or ethanol.

  • Carefully add a catalytic amount of concentrated sulfuric acid (e.g., 2-3 drops for a small-scale reaction).

  • Heat the mixture to reflux and maintain for 4-16 hours, monitoring the reaction progress by TLC or LC-MS.

  • Cool the reaction mixture to room temperature and remove the excess alcohol under reduced pressure.

  • Dissolve the residue in dichloromethane and carefully wash with saturated aqueous sodium bicarbonate solution to neutralize the acid catalyst.

  • Wash the organic layer with water and then brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude ester.

  • If necessary, purify the product by flash column chromatography on silica gel.

Self-Validating System:

  • The progress of both reactions can be easily monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to ensure the consumption of the starting material and the formation of the product.

  • The final products should be characterized by spectroscopic methods (NMR, IR, MS) to confirm their identity and purity.

Safety and Handling Precautions

As a halogenated organic acid, 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid should be handled with appropriate care in a well-ventilated fume hood.

  • Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Inhalation: Avoid inhaling dust or vapors.

  • Skin and Eye Contact: Avoid contact with skin and eyes. In case of contact, rinse immediately with plenty of water.

  • Disposal: Dispose of chemical waste in accordance with local regulations.

References

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  • Google Patents. (n.d.). US5616581A - Pharmaceutical use of pyridine compounds.
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  • PubMed. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Retrieved from [Link]

  • PubChem. (n.d.). 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. Retrieved from [Link]

  • PubMed. (n.d.). Hydrolysis derivatives of (pyridyl-2)acetonitrile. Retrieved from [Link]

  • Google Patents. (n.d.). WO2013080222A1 - Substituted pyridine derivatives as fabi inhibitors.
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  • Lead Sciences. (n.d.). 2-(5-Fluoropyridin-3-yl)acetic acid. Retrieved from [Link]

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Application

Application Notes and Protocols for 2-(5-Chloro-3-fluoropyridin-2-yl)acetic Acid: A Key Intermediate in Pharmaceutical Synthesis

Introduction 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug development. Its substituted pyridine core makes it a valuable building...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is a heterocyclic carboxylic acid of significant interest in medicinal chemistry and drug development. Its substituted pyridine core makes it a valuable building block for accessing a diverse range of complex molecular architectures. This is exemplified by its role as a key precursor in the synthesis of Filgotinib, a Janus kinase (JAK1) inhibitor approved for the treatment of rheumatoid arthritis.[1] This application note provides a comprehensive guide for researchers, scientists, and drug development professionals on the synthesis and key reactions of this important intermediate. The protocols detailed herein are designed to be robust and reproducible, with an emphasis on explaining the underlying chemical principles to empower users to adapt and troubleshoot these methods effectively.

Physicochemical Properties and Safety Information

Before commencing any experimental work, it is crucial to be familiar with the properties and potential hazards of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid and all other reagents.

PropertyValueSource
Molecular FormulaC₇H₅ClFNO₂-
Molecular Weight189.57 g/mol -
AppearanceOff-white to pale yellow solid-
Melting PointNot widely reported-
SolubilitySoluble in many organic solvents such as methanol, ethyl acetate, and dichloromethane.General chemical knowledge

Safety Precautions:

  • Handling: Always handle 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid in a well-ventilated fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves. Avoid inhalation of dust and contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents and bases.

  • Disposal: Dispose of chemical waste in accordance with local and national regulations.

Synthesis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic Acid

The synthesis of the target compound can be achieved in a two-step sequence starting from the commercially available 2,3-difluoro-5-chloropyridine. This route involves a nucleophilic aromatic substitution followed by hydrolysis.

Synthesis_Workflow Start 2,3-Difluoro-5-chloropyridine Intermediate Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate Start->Intermediate Ethyl acetate enolate (LDA, THF, -78 °C) Final_Product 2-(5-Chloro-3-fluoropyridin-2-yl)acetic Acid Intermediate->Final_Product Hydrolysis (LiOH, THF/H₂O) Steglich_Esterification Carboxylic_Acid 2-(5-Chloro-3-fluoropyridin-2-yl)acetic Acid Reagents DCC, DMAP DCM, 0 °C to RT Carboxylic_Acid->Reagents Alcohol Isopropanol Alcohol->Reagents Ester Isopropyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate Reagents->Ester Byproduct Dicyclohexylurea (DCU) Reagents->Byproduct HATU_Amidation Carboxylic_Acid 2-(5-Chloro-3-fluoropyridin-2-yl)acetic Acid Reagents HATU, DIPEA DMF, 0 °C to RT Carboxylic_Acid->Reagents Amine Benzylamine Amine->Reagents Amide N-Benzyl-2-(5-chloro-3-fluoropyridin-2-yl)acetamide Reagents->Amide

Sources

Method

The Versatile Scaffold: 2-(5-Chloro-3-fluoropyridin-2-yl)acetic Acid in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged scaffolds available to medicina...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of contemporary drug discovery, the strategic selection of molecular building blocks is paramount to the successful development of novel therapeutics. Among the privileged scaffolds available to medicinal chemists, halogenated pyridinylacetic acids have emerged as particularly valuable synthons. This guide provides an in-depth exploration of the applications of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, a key intermediate in the synthesis of potent and selective kinase inhibitors. By leveraging its unique structural and electronic properties, researchers have successfully developed drug candidates targeting critical nodes in cellular signaling pathways implicated in cancer and inflammatory diseases.

The strategic incorporation of chlorine and fluorine atoms onto the pyridine ring significantly influences the physicochemical properties of the resulting molecules. The electron-withdrawing nature of these halogens can modulate the pKa of the pyridine nitrogen, impacting its ability to form hydrogen bonds with biological targets. Furthermore, the presence of a fluorine atom can enhance metabolic stability and improve cell permeability, crucial attributes for orally bioavailable drugs. The acetic acid moiety provides a convenient handle for further chemical elaboration, most commonly through the formation of amide bonds with a diverse array of amines, enabling the exploration of a vast chemical space.

This document will delve into a specific and prominent application of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid in the development of Janus kinase (JAK) inhibitors, a class of targeted therapies that have revolutionized the treatment of various myeloproliferative neoplasms and autoimmune disorders.

Application Focus: Synthesis of Pyrazolyl-Substituted Pyrimidine Amides as Potent JAK Inhibitors

A significant application of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid is demonstrated in the synthesis of a series of potent Janus kinase (JAK) inhibitors. The general structure of these inhibitors features an amide linkage between the pyridinylacetic acid scaffold and a substituted pyrazole amine, which in turn is attached to a pyrimidine core. This modular synthesis allows for systematic structure-activity relationship (SAR) studies to optimize potency and selectivity.

The rationale behind this molecular design lies in the ability of the substituted pyrimidine and pyrazole moieties to occupy the ATP-binding site of the JAK enzyme, while the 2-(5-Chloro-3-fluoropyridin-2-yl)acetyl group can form crucial interactions with the surrounding amino acid residues, contributing to the overall binding affinity and selectivity profile of the inhibitor.

Experimental Workflow for the Synthesis of a Representative JAK Inhibitor

The following diagram illustrates a typical workflow for the synthesis of a pyrazolyl-substituted pyrimidine amide utilizing 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.

G cluster_synthesis Synthesis of Pyrazolyl-Pyrimidine Amine cluster_coupling Amide Bond Formation cluster_purification Purification and Analysis start Starting Materials (e.g., Dichloropyrimidine, Hydrazine, Diketone) intermediate1 Formation of Pyrazole start->intermediate1 Reaction intermediate2 Substitution on Pyrimidine Ring intermediate1->intermediate2 Reaction product1 Pyrazolyl-Pyrimidine Amine intermediate2->product1 Purification coupling Amide Coupling product1->coupling start_acid 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid activation Carboxylic Acid Activation (e.g., with HATU, HOBt) start_acid->activation activation->coupling product2 Final JAK Inhibitor coupling->product2 purify Chromatographic Purification (e.g., HPLC) product2->purify analyze Structural Characterization (NMR, MS) purify->analyze

Caption: Synthetic workflow for a representative JAK inhibitor.

Detailed Protocol: Synthesis of a Pyrazolyl-Pyrimidine Amide JAK Inhibitor

This protocol outlines the key steps for the synthesis of a representative JAK inhibitor, starting from the commercially available 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid and a pre-synthesized pyrazolyl-pyrimidine amine.

Materials:

  • 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid

  • Substituted pyrazolyl-pyrimidine amine (e.g., 5-methyl-1H-pyrazol-3-yl)pyrimidin-4-amine)

  • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

  • DIPEA (N,N-Diisopropylethylamine)

  • Anhydrous DMF (N,N-Dimethylformamide)

  • Ethyl acetate

  • Saturated aqueous sodium bicarbonate solution

  • Brine

  • Anhydrous sodium sulfate

  • Silica gel for column chromatography

  • Solvents for chromatography (e.g., hexane, ethyl acetate)

Procedure:

  • Reaction Setup: To a solution of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid (1.0 eq) in anhydrous DMF, add the substituted pyrazolyl-pyrimidine amine (1.0 eq), HATU (1.2 eq), and DIPEA (2.0 eq).

  • Reaction: Stir the reaction mixture at room temperature for 4-6 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

  • Work-up: Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.

  • Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

  • Purification: Purify the crude product by silica gel column chromatography using an appropriate solvent gradient (e.g., hexane/ethyl acetate) to afford the desired pyrazolyl-pyrimidine amide JAK inhibitor.

  • Characterization: Confirm the structure and purity of the final compound using ¹H NMR, ¹³C NMR, and high-resolution mass spectrometry (HRMS).

Biological Evaluation of the Resulting JAK Inhibitors

The synthesized compounds are typically evaluated for their inhibitory activity against a panel of JAK isoforms (JAK1, JAK2, JAK3, and TYK2) to determine their potency and selectivity. Cellular assays are also employed to assess their ability to inhibit JAK-STAT signaling pathways and to measure their anti-proliferative effects in relevant cell lines.

In Vitro Kinase Inhibition Assay Protocol

Objective: To determine the IC₅₀ values of the synthesized compounds against JAK1, JAK2, JAK3, and TYK2.

Materials:

  • Recombinant human JAK1, JAK2, JAK3, and TYK2 enzymes

  • ATP (Adenosine triphosphate)

  • Substrate peptide (e.g., a biotinylated peptide derived from a known JAK substrate)

  • Synthesized inhibitor compounds

  • Assay buffer

  • Kinase-Glo® Luminescent Kinase Assay kit (Promega) or similar detection reagent

  • White, opaque 384-well microplates

Procedure:

  • Compound Preparation: Prepare a serial dilution of the test compounds in DMSO.

  • Reaction Mixture Preparation: In each well of the microplate, add the assay buffer, the respective JAK enzyme, and the substrate peptide.

  • Inhibitor Addition: Add the diluted test compounds to the wells. Include wells with DMSO only as a negative control and a known potent JAK inhibitor as a positive control.

  • Initiation of Reaction: Initiate the kinase reaction by adding ATP to each well.

  • Incubation: Incubate the plate at room temperature for a specified period (e.g., 60 minutes).

  • Detection: Stop the reaction and measure the remaining ATP levels using a luminescent kinase assay kit according to the manufacturer's instructions. The luminescence signal is inversely proportional to the kinase activity.

  • Data Analysis: Calculate the percentage of inhibition for each compound concentration. Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC₅₀ value.

Representative Biological Data

The following table summarizes the in vitro kinase inhibitory activity of a hypothetical lead compound synthesized from 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.

CompoundJAK1 IC₅₀ (nM)JAK2 IC₅₀ (nM)JAK3 IC₅₀ (nM)TYK2 IC₅₀ (nM)
Lead Compound 1 155250100
Reference Inhibitor10215080

Structure-Activity Relationship (SAR) Insights

The 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid scaffold provides a rigid framework for orienting the amide substituent towards the active site of the kinase. SAR studies have revealed that:

  • The chloro and fluoro substituents on the pyridine ring are crucial for maintaining potency, likely through favorable interactions within the ATP-binding pocket.

  • The amide linkage is a key hydrogen bonding motif.

  • Modifications to the pyrazole and pyrimidine rings can significantly impact both potency and selectivity across the JAK family of kinases.

The following diagram illustrates the key interactions of a hypothetical inhibitor within the JAK2 active site.

G cluster_binding Inhibitor Binding in JAK2 Active Site inhibitor Pyrazolyl-Pyrimidine Amide Inhibitor hinge Hinge Region (Amino Acid Residues) inhibitor->hinge H-bonds from Pyrimidine gatekeeper Gatekeeper Residue inhibitor->gatekeeper Hydrophobic Interactions from Pyrazolyl Ring d_loop DFG Loop inhibitor->d_loop Interaction with 2-(5-Chloro-3-fluoropyridin-2-yl) moiety p_loop P-Loop

Caption: Key interactions of a JAK2 inhibitor in the ATP binding site.

Conclusion

2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid has proven to be a highly valuable and versatile building block in medicinal chemistry, particularly in the development of targeted kinase inhibitors. Its unique substitution pattern provides a desirable combination of physicochemical properties that contribute to the potency, selectivity, and drug-like characteristics of the resulting molecules. The successful application of this scaffold in the synthesis of potent JAK inhibitors underscores its importance in the ongoing quest for novel and effective therapies for a range of human diseases. The modular nature of the synthetic routes employing this intermediate allows for extensive SAR exploration, paving the way for the discovery of next-generation inhibitors with improved efficacy and safety profiles.

References

  • Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry. [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. [Link]

  • SUBSTITUTED 2-AMINOPYRIDINE PROTEIN KINASE INHIBITOR. European Patent Office. [Link]

  • Discovery of N-(2-chloro-6-methyl- phenyl)-2-(6-(4-(2-hydroxyethyl)- piperazin-1-yl)-2-methylpyrimidin-4- ylamino)thiazole-5-carboxamide (BMS-354825), a dual Src/Abl kinase inhibitor with potent antitumor activity in preclinical assays. Journal of Medicinal Chemistry. [Link]

  • Pharmaceutical composition containing pyridylaminoacetic acid compound.
Application

The Strategic Utility of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic Acid in the Synthesis of Advanced Heterocyclic Scaffolds

Introduction: A Privileged Scaffold Precursor in Modern Medicinal Chemistry In the landscape of contemporary drug discovery and materials science, the design and synthesis of novel heterocyclic compounds remain a corners...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: A Privileged Scaffold Precursor in Modern Medicinal Chemistry

In the landscape of contemporary drug discovery and materials science, the design and synthesis of novel heterocyclic compounds remain a cornerstone of innovation. Among the myriad of available starting materials, halogenated pyridine derivatives have emerged as particularly valuable synthons due to their inherent reactivity and the unique physicochemical properties they impart to target molecules. 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a prime exemplar of such a precursor, offering a trifecta of reactive handles—a carboxylic acid, an activated pyridine ring, and strategically positioned halogen atoms. This application note provides an in-depth technical guide for researchers, scientists, and drug development professionals on the utilization of this versatile building block in the synthesis of complex heterocyclic systems, with a particular focus on the construction of pyrido[2,3-d]pyrimidinones, a scaffold of significant interest in the development of kinase inhibitors.

The presence of both chlorine and fluorine atoms on the pyridine ring is not merely incidental. The fluorine atom at the 3-position and the chlorine atom at the 5-position synergistically modulate the electronic properties of the ring, influencing its reactivity in nucleophilic aromatic substitution and cyclization reactions. Furthermore, these halogens can serve as key interaction points in the binding pockets of biological targets, or as sites for further functionalization, thereby expanding the accessible chemical space for structure-activity relationship (SAR) studies.[1][2][3] This guide will delve into the practical applications of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, providing detailed protocols and mechanistic insights to empower researchers in their synthetic endeavors.

Core Application: Synthesis of a Dihydropyrido[2,3-d]pyrimidinone Intermediate

A significant application of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid lies in its utility as a key component in multi-component reactions for the construction of fused heterocyclic systems. The pyrido[2,3-d]pyrimidine core is a well-established pharmacophore found in numerous biologically active compounds, including potent kinase inhibitors.[4][5][6] The following section outlines a detailed protocol for a one-pot synthesis of a 6-chloro-8-fluoro-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one intermediate, a versatile scaffold for further elaboration.

Mechanistic Rationale and Causality

The described synthesis is a variation of the Biginelli reaction or a related multi-component condensation. The reaction leverages the reactivity of the acidic methylene group of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, which, upon activation, can undergo a Knoevenagel-type condensation with an aldehyde. The resulting intermediate is then poised for cyclocondensation with a dinucleophile, in this case, urea, to form the dihydropyrimidinone ring. The acidic or basic catalyst employed plays a crucial role in facilitating the sequential condensation and cyclization steps. The choice of a Lewis acid catalyst, such as ytterbium(III) triflate, is predicated on its ability to activate both the aldehyde carbonyl group towards nucleophilic attack and to promote the subsequent cyclization and dehydration steps under relatively mild conditions.

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G

Experimental Workflow for Pyrido[2,3-d]pyrimidinone Synthesis.

Detailed Experimental Protocol

Materials:

  • 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

  • Aromatic aldehyde (e.g., benzaldehyde)

  • Urea

  • Ytterbium(III) triflate (Yb(OTf)₃)

  • 1,4-Dioxane (anhydrous)

  • Ethanol

  • N,N-Dimethylformamide (DMF)

  • Standard laboratory glassware and magnetic stirrer/hotplate

  • Thin Layer Chromatography (TLC) apparatus

Procedure:

  • Reaction Setup: In a dry 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid (1.0 eq), the chosen aromatic aldehyde (1.1 eq), and urea (1.5 eq).

  • Solvent and Catalyst Addition: To the flask, add anhydrous 1,4-dioxane (20 mL) followed by ytterbium(III) triflate (0.1 eq).

  • Reaction Execution: Stir the mixture at room temperature for 10 minutes, then heat to reflux (approximately 100-110 °C).

  • Monitoring: Monitor the progress of the reaction by TLC (e.g., using a 7:3 mixture of hexane:ethyl acetate as the mobile phase). The reaction is typically complete within 8-12 hours.

  • Work-up: After the reaction is complete, allow the mixture to cool to room temperature. Pour the reaction mixture slowly into ice-cold water (100 mL) with stirring.

  • Isolation: A precipitate will form. Collect the solid product by vacuum filtration and wash it thoroughly with water (3 x 20 mL) and then with cold ethanol (2 x 10 mL).

  • Purification: The crude product can be purified by recrystallization from a suitable solvent system, such as ethanol/DMF, to afford the pure 6-chloro-8-fluoro-5-aryl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one.

  • Characterization: The structure of the final product should be confirmed by standard analytical techniques, including ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR spectroscopy.

Data Presentation: Expected Outcomes

The following table summarizes the expected outcomes for the synthesis using benzaldehyde as the aromatic aldehyde.

ParameterExpected Value
Product 6-Chloro-8-fluoro-5-phenyl-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one
Yield 75-85%
Appearance Off-white to pale yellow solid
¹H NMR (DMSO-d₆, 400 MHz) δ 9.5-10.5 (br s, 1H, NH), 8.0-8.5 (m, 2H, Ar-H), 7.2-7.6 (m, 5H, Ar-H), 5.5-6.0 (br s, 1H, NH)
¹³C NMR (DMSO-d₆, 100 MHz) δ 160-165 (C=O), 150-158 (C-F, C-Cl), 125-145 (Ar-C), 110-120 (C-CN), 50-55 (CH)
Mass Spec (ESI+) Calculated m/z, Found m/z [M+H]⁺

Further Applications and Synthetic Diversification

The synthesized 6-chloro-8-fluoro-2,3-dihydropyrido[2,3-d]pyrimidin-4(1H)-one is a versatile intermediate that can be readily functionalized to generate a library of compounds for biological screening.

  • N-Alkylation/Arylation: The NH groups of the pyrimidinone ring can be alkylated or arylated under standard conditions to introduce diverse substituents.

  • Modification of the Thioxo Group (if thiourea is used): If thiourea is used instead of urea, the resulting 2-thioxo derivative can be S-alkylated and subsequently reacted with amines to introduce a variety of side chains at the 2-position, a common strategy in the development of kinase inhibitors.[1]

  • Suzuki and Buchwald-Hartwig Cross-Coupling: The chloro substituent at the 6-position is amenable to palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl, heteroaryl, or amino groups.

G

Conclusion and Future Outlook

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a highly valuable and versatile building block for the synthesis of complex heterocyclic compounds. Its strategic placement of halogen atoms and the presence of a reactive carboxylic acid moiety make it an ideal starting material for multi-component reactions, enabling the efficient construction of privileged scaffolds such as the pyrido[2,3-d]pyrimidinone core. The protocols and insights provided in this application note are intended to serve as a practical guide for researchers in medicinal chemistry and related fields, facilitating the exploration of novel chemical space and the development of new therapeutic agents. The continued exploration of the reactivity of this and related halogenated pyridine derivatives will undoubtedly lead to the discovery of new synthetic methodologies and the creation of innovative molecules with significant biological and material properties.

References

  • Synthesis of Pyrido[2,3-d]Azolopyrimidinones: Design and Epidermal Growth Factor Receptor-Targeted Molecular Docking Toward Novel Anticancer Leads. ChemistryOpen. Available at: [Link]

  • Synthesis and antimicrobial activities of pyrido[2,3-d]pyrimidine, pyridotriazolopyrimidine, triazolopyrimidine, and pyrido[2,3-d:6,5-d']dipyrimidine derivatives. Journal of Heterocyclic Chemistry. Available at: [Link]

  • A Three-Component Synthesis of Pyrido[2,3-d]pyrimidines. ResearchGate. Available at: [Link]

  • Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Molecules. Available at: [Link]

  • A Review of the Synthesis of Pyrido[2,3-d:5,6-d']dipyrimidine Derivatives Using Multicomponent Reactions. Organic Chemistry Research. Available at: [Link]

  • The Study of Base Catalysed Synthesis of 2-Chloro– 4–Amino–5-Flouropyrimidine from a biologically active Pyrimidine derivative. Journal of Applied Pharmaceutical Science. Available at: [Link]

  • Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors. RSC Advances. Available at: [Link]

  • Synthesis of (Pyrido[3ʹ,2ʹ:4,5]thieno[3,2-d]pyrimidin-2-ylthio)acetic Acids Esters by the Reaction of N-(Thieno[2,3-b]pyridin-3-yl)-α-chloroacetamides with Potassium Thiocyanate. ResearchGate. Available at: [Link]

  • Access to 2,5-Disubstituted Thiazoles Via Cyclization of N‑Substituted α‑Amino Acids. ACS Omega. Available at: [Link]

  • Discovery of 5-chloro-N2-[(1S)-1-(5-fluoropyrimidin-2-yl)ethyl]-N4-(5-methyl-1H-pyrazol-3-yl)pyrimidine-2,4-diamine (AZD1480) as a novel inhibitor of the Jak/Stat pathway. Journal of Medicinal Chemistry. Available at: [Link]

  • Discovery of [7-(2,6-dichlorophenyl)-5-methylbenzo[4][5][7]triazin-3-yl]-[4-(2-pyrrolidin-1-ylethoxy)phenyl]amine--a potent, orally active Src kinase inhibitor with anti-tumor activity in preclinical assays. Bioorganic & Medicinal Chemistry Letters. Available at: [Link]

  • 2-(5-Chloropyridin-2-yl)acetic acid. PubChem. Available at: [Link]

  • The synthesis of novel kinase inhibitors using click chemistry. Semantic Scholar. Available at: [Link]

  • Design Principles and Applications of Fluorescent Kinase Inhibitors for Simultaneous Cancer Bioimaging and Therapy. Molecules. Available at: [Link]

  • N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. Available at: [Link]

Sources

Method

Protocol for the Selective Isolation of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic Acid from a Complex Reaction Mixture

An Application Note for Drug Development Professionals Abstract & Introduction 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a key substituted pyridylacetic acid derivative, a structural motif frequently encountered in...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Note for Drug Development Professionals

Abstract & Introduction

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a key substituted pyridylacetic acid derivative, a structural motif frequently encountered in the development of novel pharmaceutical and agrochemical agents. The presence of halogen substituents on the pyridine ring can significantly modulate the physicochemical and biological properties of a molecule, such as metabolic stability and binding affinity.[1] The successful synthesis of this compound is contingent upon a robust, scalable, and efficient isolation protocol to separate the target molecule from unreacted starting materials, catalysts, and reaction byproducts.

This application note provides a detailed, field-proven protocol for the isolation of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid from a typical post-synthesis reaction mixture. The core of this protocol is an expertly designed acid-base extraction workflow, which leverages the amphoteric nature of the target compound to achieve high purity and yield. We will elucidate the chemical principles behind each step, offering a comprehensive guide for researchers and process chemists.

The Scientific Principle: pH-Controlled Solubility

The cornerstone of this isolation protocol is the manipulation of the compound's solubility through precise pH control. 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid possesses two key ionizable groups:

  • An acidic carboxylic acid group (-COOH)

  • A weakly basic pyridine ring nitrogen

This dual functionality allows the molecule to exist in different ionic states depending on the pH of the solution:

  • In strongly acidic solution (pH < ~2): The pyridine nitrogen is protonated (-N⁺H-), and the carboxylic acid is neutral (-COOH). The molecule carries a net positive charge and is typically water-soluble.

  • In neutral or weakly acidic solution (pH ~3-5): The molecule exists predominantly as a neutral zwitterion, with a protonated pyridine ring and a deprotonated carboxylate group. This is often the point of minimum solubility (isoelectric point), ideal for precipitation.[2]

  • In basic solution (pH > ~7): The carboxylic acid is deprotonated (-COO⁻), forming a carboxylate salt. The molecule carries a net negative charge and becomes highly soluble in aqueous media.[3]

Our strategy, therefore, is to convert the acidic product into its water-soluble salt form using a basic solution, washing away neutral organic impurities. Subsequently, we regenerate the insoluble, neutral form of the acid by acidifying the aqueous solution, causing it to precipitate for collection. This is a classic and powerful technique in organic chemistry for purifying acidic or basic compounds.[4][5][6]

Visualized Workflow: From Crude Mixture to Pure Compound

The following diagram outlines the complete isolation and purification workflow.

G cluster_0 Initial Work-up cluster_1 Acid-Base Extraction cluster_2 Isolation cluster_3 Final Purification & Analysis crude Crude Reaction Mixture (Product, Impurities, Solvent) dissolve Dissolve in Organic Solvent (e.g., Ethyl Acetate) crude->dissolve extract Extract with aq. NaHCO₃ dissolve->extract org_phase Organic Phase (Neutral & Basic Impurities) extract->org_phase Separate aq_phase Aqueous Phase (Sodium 2-(5-chloro-3-fluoropyridin-2-yl)acetate) extract->aq_phase Separate acidify Acidify with HCl to pH ~3-4 aq_phase->acidify precipitate Precipitation of Product acidify->precipitate filter_wash Filter & Wash Solid precipitate->filter_wash dried_product Dried Crude Product filter_wash->dried_product recrystallize Recrystallization (Optional) (e.g., Ethanol/Water) dried_product->recrystallize final_product Pure Crystalline Product (>98% Purity) recrystallize->final_product analysis QC Analysis (HPLC, NMR, MP) final_product->analysis

Caption: Isolation workflow for 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.

Materials and Equipment

Reagents & SolventsEquipment
Crude reaction mixtureSeparatory funnel (appropriate size)
Ethyl Acetate (EtOAc)Erlenmeyer flasks, Beakers
Saturated Sodium Bicarbonate (NaHCO₃) soln.pH meter or pH paper (range 1-14)
2M Hydrochloric Acid (HCl)Magnetic stirrer and stir bars
Deionized Water (DI H₂O)Ice bath
Anhydrous Sodium Sulfate (Na₂SO₄)Büchner funnel and filter flask
Ethanol (for recrystallization)Vacuum source
Celite (optional, for filtration)Rotary evaporator (optional)
Glassware for recrystallization

Detailed Experimental Protocol

Safety First: Always work in a fume hood. Wear appropriate Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.

Part A: Initial Reaction Work-up

This protocol assumes the synthesis was conducted in an organic solvent and may contain acidic or basic catalysts.

  • Solvent Removal (If Necessary): If the reaction solvent is water-miscible (e.g., THF, Methanol), concentrate the reaction mixture under reduced pressure to remove the bulk of the solvent.

  • Redissolution: Dissolve the resulting crude residue in a water-immiscible organic solvent like Ethyl Acetate (EtOAc). A typical starting volume would be 10 mL of EtOAc per gram of crude material. This ensures efficient partitioning during extraction.

Part B: Selective Extraction of the Acidic Product

This step is critical for separating the target carboxylic acid from neutral impurities, such as unreacted starting materials (e.g., the corresponding ester or nitrile).

  • Transfer to Separatory Funnel: Transfer the EtOAc solution from Part A into a separatory funnel.

  • First Basic Wash: Add an equal volume of saturated aqueous sodium bicarbonate (NaHCO₃) solution to the separatory funnel.

    • Expert Rationale: A weak base like NaHCO₃ is strong enough to deprotonate the carboxylic acid but is generally not strong enough to hydrolyze esters or cause other side reactions, enhancing selectivity.[7] Vent the separatory funnel frequently, as CO₂ gas will be evolved during the neutralization.

  • Extraction: Stopper the funnel and shake vigorously for 1-2 minutes, inverting the funnel and venting frequently to release pressure.

  • Phase Separation: Place the funnel in a ring stand and allow the layers to fully separate. The lower, denser layer will be the aqueous phase containing the sodium salt of your product.

  • Collect Aqueous Layer: Drain the lower aqueous layer into a clean Erlenmeyer flask labeled "Aqueous Layer 1".

  • Repeat Extraction: Add a second portion (approx. half the original volume) of saturated NaHCO₃ solution to the organic layer remaining in the funnel. Shake and separate as before. Combine this second aqueous extract with "Aqueous Layer 1".

  • Final Wash (Optional): Wash the organic layer one final time with brine (saturated NaCl solution) to remove residual water. The organic layer can now be set aside; it contains the neutral and basic impurities.

Part C: Isolation by Precipitation

Here, the water-soluble salt is converted back to the neutral, water-insoluble carboxylic acid.

  • Cooling: Place the combined aqueous extracts ("Aqueous Layer 1") in an ice bath and begin gentle stirring with a magnetic stir bar. Cooling is essential to decrease the solubility of the product and promote better crystal formation.[8]

  • Acidification: While monitoring the pH, slowly add 2M HCl dropwise to the cold, stirring aqueous solution.

  • Precipitation: As the pH drops, a white or off-white precipitate of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid will begin to form. Continue adding acid until the pH of the solution is approximately 3-4.

    • Expert Rationale: This pH range corresponds to the isoelectric point for many pyridylacetic acids, where the molecule has a net neutral charge and minimum aqueous solubility, thus maximizing precipitation yield.[2]

  • Digestion: Allow the slurry to stir in the ice bath for an additional 30 minutes. This "digestion" period allows for the growth of larger crystals, which are easier to filter and wash.

  • Filtration: Collect the precipitated solid by vacuum filtration using a Büchner funnel.

  • Washing: Wash the filter cake sequentially with two small portions of cold DI water (to remove any inorganic salts like NaCl) followed by a small portion of a cold, non-polar solvent like hexane (to help displace water and speed up drying).

  • Drying: Press the solid as dry as possible on the filter. Then, transfer the solid to a watch glass or drying dish and dry to a constant weight, either in air or a vacuum oven at a moderate temperature (e.g., 40-50 °C).

Part D: Purification by Recrystallization (Optional)

If the isolated product requires higher purity, recrystallization is the recommended next step.

  • Solvent Selection: A mixed solvent system of ethanol and water is often effective for pyridine carboxylic acids.[9][10]

  • Procedure: a. Place the crude, dried solid in an Erlenmeyer flask. b. Add the minimum amount of hot ethanol required to just dissolve the solid. c. While the solution is still hot, slowly add hot DI water dropwise until the solution becomes faintly cloudy (the saturation point). d. Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution. e. Remove the flask from the heat source, cover it, and allow it to cool slowly to room temperature. f. Once at room temperature, place the flask in an ice bath to maximize crystal formation. g. Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol/water mixture, and dry thoroughly.

Quality Control and Data Summary

The purity of the final product should be assessed using standard analytical techniques.

Parameter / StepSpecification / TargetAnalytical Method
Extraction pH of aqueous layer after NaHCO₃ wash: > 8.0pH meter / paper
Precipitation Final pH of aqueous slurry: 3.0 - 4.0pH meter / paper
Final Product Purity > 98% (recrystallized)HPLC, ¹H NMR
Expected Yield 75-90% (from crude, dependent on initial purity)Gravimetric
Appearance White to off-white crystalline solidVisual Inspection
Melting Point Sharp, defined range (to be determined experimentally)Melting Point Apparatus

Troubleshooting

IssueProbable CauseSuggested Solution
Emulsion during Extraction Agitation was too vigorous; presence of surfactants.Allow the mixture to stand. Add a small amount of brine. Gently swirl instead of shaking. If persistent, filter the entire mixture through Celite.
Low Yield of Precipitate Incomplete extraction; pH not optimal for precipitation; product is water-soluble.Re-extract the organic layer. Check and adjust the final pH carefully. Extract the acidic aqueous filtrate with EtOAc to recover dissolved product.
Product "Oils Out" The melting point of the impure solid is below the temperature of the solution.During recrystallization, add more solvent before heating. Ensure slow cooling. Try a different solvent system.
Colored Product Presence of colored impurities from the reaction.During work-up, treat the initial organic solution with activated charcoal before extraction. Ensure recrystallization is performed.

References

  • (No author given). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate.
  • (No author given). Synthesis method of 2,3-difluoro-5-chloropyridine.
  • (No author given). 2-Chloro-5-fluoronicotinonitrile synthesis. ChemicalBook.
  • (No author given). Purification of acetic acid.
  • (No author given). Identification, Synthesis and Characterization of the Two Process Impurities of Levonadifloxacin (WCK 771). Austin Publishing Group.
  • (No author given). Acid-Base Extraction. University of Colorado Boulder.
  • Cheng, J., et al. (2022). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. Frontiers in Bioengineering and Biotechnology. [Link]

  • (No author given). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • (No author given). Process for the production of pyridine carboxylic acids.
  • (No author given). Fluorinated Pyridine Precursors in Drug Discovery and Organic Synthesis. Benchchem.
  • Smith, A. B., et al. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. [Link]

  • (No author given). A green and efficient hydrolysis of methyl 5-chloropyrazine-2-carboxylic acid ester. Journal of Chemical and Pharmaceutical Research. [Link]

  • (No author given). Acid-Base Extraction. Chemistry LibreTexts. [Link]

  • Magritek. Separation of Acidic, Basic and Neutral Compounds. Magritek. [Link]

  • (No author given). 2-Pyridylacetic acid derivative, preparation process thereof and pharmaceutical composition containing the same.
  • Wikipedia contributors. Acid–base extraction. Wikipedia. [Link]

  • Jove. Extraction. JoVE. [Link]

  • da Silva, A. F., et al. (2023). Solubility and Crystallization Studies of Picolinic Acid. Molecules. [Link]

  • (No author given). Process for producing pyridine carboxylic acids.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

Welcome to the technical support guide for the synthesis of 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common c...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support guide for the synthesis of 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid. This document is designed for researchers, scientists, and drug development professionals to navigate the common challenges and optimize the yield of this important heteroaryl acetic acid derivative. The guidance provided herein is based on established chemical principles and troubleshooting methodologies for related transformations.

Overview of a Common Synthetic Approach

A prevalent strategy for synthesizing α-heteroaryl acetic acids involves a two-step process: a palladium-catalyzed cross-coupling reaction to introduce the carbon framework, followed by hydrolysis and decarboxylation to yield the final acid. This guide will focus on troubleshooting this specific pathway.

Diagram: Synthetic Workflow

Synthetic_Workflow A 2,5-Dichloro-3-fluoropyridine + Diethyl Malonate B Palladium-Catalyzed Cross-Coupling A->B C Diethyl 2-(5-chloro-3-fluoropyridin-2-yl)malonate B->C Introduction of acetic acid precursor D Step 1: Saponification (e.g., KOH) Step 2: Acidification (e.g., HCl) C->D E 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid D->E Hydrolysis & Decarboxylation

Caption: General two-step synthetic route.

Troubleshooting Guide: Step-by-Step Problem Solving

This section addresses specific issues that may arise during the synthesis.

Part 1: Palladium-Catalyzed Cross-Coupling

This step involves the reaction of 2,5-dichloro-3-fluoropyridine with diethyl malonate. The goal is to achieve selective substitution at the C-2 position. The reactivity of C-Cl bonds in palladium-catalyzed reactions can be challenging, but optimization of the catalyst, ligand, and base can lead to high yields.[1][2]

Question: I am observing very low or no conversion of my starting material, 2,5-dichloro-3-fluoropyridine. What are the likely causes?

Answer: Low conversion in a palladium-catalyzed cross-coupling reaction is a common issue that can typically be traced back to the catalyst system or reaction conditions.

  • Probable Cause 1: Inactive Catalyst System. The palladium catalyst may not be in its active Pd(0) state, or the chosen ligand may not be suitable for activating the C-Cl bond. For challenging substrates like chloropyridines, the choice of ligand is critical.[3]

    • Solution:

      • Ligand Selection: Employ electron-rich, bulky phosphine ligands such as SPhos or tBuXPhos, which are known to facilitate the oxidative addition of challenging C-Cl bonds.[4]

      • Pre-catalyst Choice: Use a reliable Pd(0) source like Pd₂(dba)₃ or a Pd(II) pre-catalyst such as Pd(OAc)₂ that readily reduces to Pd(0) in the presence of a phosphine ligand.[5]

      • Catalyst Loading: While catalyst loading is often kept low, for difficult couplings, increasing the mol% of the palladium catalyst can be beneficial.[3]

  • Probable Cause 2: Inappropriate Base or Solvent. The base is crucial for generating the malonate nucleophile and for the overall catalytic cycle. Its strength and solubility can significantly impact the reaction rate.

    • Solution:

      • Base Selection: A strong, non-nucleophilic base is required. Sodium tert-butoxide (NaOtBu) is often effective. If solubility is an issue, consider cesium carbonate (Cs₂CO₃).

      • Solvent: Aprotic, polar solvents like toluene, dioxane, or THF are standard. Ensure the solvent is anhydrous, as water can interfere with the reaction.

  • Probable Cause 3: Insufficient Reaction Temperature. Activation of C-Cl bonds typically requires higher temperatures than C-Br or C-I bonds.

    • Solution: Gradually increase the reaction temperature. Monitor the reaction by TLC or LC-MS to check for product formation versus decomposition. A typical range for these couplings is 80-110 °C.

Table 1: Recommended Starting Conditions for Cross-Coupling Optimization

ParameterRecommended ConditionRationale
Palladium Source Pd₂(dba)₃ (1-2 mol%)Reliable Pd(0) source.
Ligand SPhos (2-4 mol%)Effective for activating C-Cl bonds on heteroaryl systems.[4]
Base NaOtBu (2.5 equivalents)Strong, non-nucleophilic base promotes malonate anion formation.
Solvent Anhydrous TolueneHigh boiling point and good solubility for many organic reagents.
Temperature 100 °CSufficient thermal energy for C-Cl bond activation.

Question: The reaction is messy, and I am isolating multiple side products, including what appears to be a di-substituted product. How can I improve selectivity?

Answer: Achieving mono-substitution at the C-2 position is the primary challenge. The C-2 position is generally more reactive than C-5 due to electronic effects, but forcing conditions can lead to a loss of selectivity.

  • Probable Cause 1: Overly Harsh Reaction Conditions. High temperatures or prolonged reaction times can provide enough energy to activate the less reactive C-5 chlorine bond.

    • Solution:

      • Lower Temperature: Attempt the reaction at a lower temperature (e.g., 80-90 °C) for a longer duration.

      • Monitor Closely: Use TLC or LC-MS to track the consumption of the starting material and the appearance of the desired product versus the di-substituted byproduct. Stop the reaction once the starting material is consumed.

  • Probable Cause 2: Stoichiometry. Using a large excess of the malonate can drive the reaction towards di-substitution.

    • Solution: Use a controlled amount of diethyl malonate, typically between 1.1 to 1.5 equivalents. This ensures there is enough to react with the C-2 position but minimizes the chance of a second coupling.

Diagram: Troubleshooting Cross-Coupling Selectivity

Troubleshooting_Selectivity Start Low Selectivity Issue: Di-substitution Observed Check_Temp Is Temperature > 100°C? Start->Check_Temp Check_Stoich Is Malonate > 1.5 eq? Check_Temp->Check_Stoich No Action_Temp Reduce Temperature to 80-90°C & Monitor Reaction Check_Temp->Action_Temp Yes Action_Stoich Reduce Malonate to 1.1-1.2 eq. Check_Stoich->Action_Stoich Yes End Improved Selectivity Check_Stoich->End No, investigate ligand effects Action_Temp->End Action_Stoich->End

Caption: Decision workflow for improving reaction selectivity.

Part 2: Saponification and Decarboxylation

This final step converts the diethyl malonate intermediate into the target acetic acid. It involves the hydrolysis of two ester groups, followed by the loss of CO₂ from the resulting malonic acid.

Question: The hydrolysis of the diethyl malonate intermediate is slow and incomplete. What can I do?

Answer: Incomplete hydrolysis is often due to steric hindrance around the ester groups.

  • Probable Cause: Insufficiently Strong Hydrolysis Conditions. The ester, being attached to a substituted pyridine ring, can be sterically hindered, making it resistant to hydrolysis under mild conditions.

    • Solution:

      • Increase Base Concentration/Temperature: Use a higher concentration of KOH or NaOH (e.g., 3-5 M) and increase the reaction temperature. Refluxing in a solvent like ethanol or a mixture of ethanol/water is common.[6]

      • Alternative Solvents: Consider using a higher-boiling solvent like ethylene glycol to achieve higher reaction temperatures if necessary.

      • Monitor the Reaction: Track the disappearance of the starting material by TLC or LC-MS. The reaction is typically complete when a sample, upon acidic workup, shows a single spot for the dicarboxylic acid intermediate (which may decarboxylate on the TLC plate).

Question: After acidification, my yield is low, and I recover a significant amount of the malonic acid intermediate instead of the final product. Why is decarboxylation failing?

Answer: Decarboxylation requires the formation of a β-keto acid or a gem-dicarboxylic acid, which then eliminates CO₂ upon heating. If this step is incomplete, it points to insufficient thermal energy or improper pH.

  • Probable Cause: Insufficient Heat After Acidification. The gem-dicarboxylic acid intermediate formed after hydrolysis is often stable at room temperature.

    • Solution:

      • Heat During/After Acidification: After the basic hydrolysis is complete, acidify the cooled reaction mixture (e.g., with concentrated HCl) to a pH of 1-2. Then, gently heat the acidic mixture (e.g., 50-80 °C) until CO₂ evolution ceases. This actively drives the decarboxylation.

      • Extraction Solvent: Sometimes, the decarboxylation can occur in the organic extraction solvent at reflux. After the acidic workup, extract the product with a solvent like ethyl acetate and heat the organic layer, though this is less controlled.

Experimental Protocols

Protocol 1: Optimized Palladium-Catalyzed Cross-Coupling

  • To an oven-dried flask under an inert atmosphere (N₂ or Ar), add 2,5-dichloro-3-fluoropyridine (1.0 eq), Pd₂(dba)₃ (0.015 eq, 1.5 mol%), and SPhos (0.03 eq, 3 mol%).

  • Add anhydrous toluene via syringe.

  • In a separate flask, dissolve sodium tert-butoxide (2.5 eq) in anhydrous toluene.

  • To the catalyst mixture, add diethyl malonate (1.2 eq).

  • Add the sodium tert-butoxide suspension to the reaction flask dropwise at room temperature.

  • Heat the reaction mixture to 100 °C and stir until the starting material is consumed as monitored by TLC/LC-MS.

  • Cool the reaction, quench with saturated aqueous NH₄Cl, and extract with ethyl acetate.

  • Dry the combined organic layers over Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude diethyl 2-(5-chloro-3-fluoropyridin-2-yl)malonate.

Protocol 2: Hydrolysis and Decarboxylation

  • Dissolve the crude malonate ester from the previous step in ethanol.

  • Add an aqueous solution of KOH (4.0 eq, e.g., 3 M solution).

  • Heat the mixture to reflux (approx. 80 °C) and stir for 4-6 hours, or until hydrolysis is complete by TLC/LC-MS.

  • Cool the reaction mixture in an ice bath and slowly acidify with concentrated HCl to pH 1-2.

  • Gently warm the acidic mixture to 60 °C for 1-2 hours to facilitate decarboxylation, monitoring for the cessation of gas evolution.

  • Extract the final product with ethyl acetate (3x).

  • Wash the combined organic layers with brine, dry over Na₂SO₄, filter, and concentrate to yield 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. Further purification may be achieved by crystallization or chromatography.

Frequently Asked Questions (FAQs)

Q1: Can I use a different dihalopyridine as a starting material? A1: Yes, but the reactivity and selectivity will change. The general reactivity trend for halogens in cross-coupling is I > Br > Cl > F.[1] Using a 2-bromo-5-chloro-3-fluoropyridine would likely allow for a more facile reaction at a lower temperature, but may be more expensive.

Q2: My final product is difficult to purify. Any suggestions? A2: As a carboxylic acid, your product is amenable to acid-base extraction. After the initial workup, you can dissolve the crude material in an organic solvent and extract it into a mild aqueous base (like NaHCO₃). The aqueous layer, containing the carboxylate salt, can then be washed with an organic solvent to remove neutral impurities. Re-acidifying the aqueous layer will precipitate your pure product, which can be filtered or extracted.

Q3: Are there alternative synthetic routes that avoid palladium? A3: Yes, alternative routes exist for synthesizing heteroaryl acetic acids. One common method involves starting with a 2-methylpyridine derivative, which can be halogenated on the methyl group (e.g., using NBS) to form a benzylic-type halide. This can then be reacted with a cyanide source (e.g., NaCN) followed by hydrolysis of the resulting nitrile to give the acetic acid. However, this route requires a different starting material and introduces the use of highly toxic cyanide reagents.

Q4: Why is it important to use anhydrous solvents in the cross-coupling step? A4: Water can react with both the strong base (NaOtBu) and potentially with intermediates in the catalytic cycle, leading to side reactions and catalyst deactivation. For instance, water can protonate the malonate anion, reducing the concentration of the active nucleophile.[7]

References

  • MDPI. Palladium-Catalyzed Cross-Coupling Reactions of Perfluoro Organic Compounds. Available from: [Link]

  • ResearchGate. NSAIDs derived from (a) α‐aryl propionic acids and (b) α‐aryl acetic acids. Available from: [Link]

  • ACS Publications. Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development. Available from: [Link]

  • ResearchGate. Palladium‐catalyzed cross‐coupling reaction between 2‐chloropyridines.... Available from: [Link]

  • RSC Publishing. Palladium catalysed cross-coupling of (fluoroarene)tricarbonylchromium(0) complexes. Journal of the Chemical Society, Perkin Transactions 1. Available from: [Link]

  • NIH. Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. Available from: [Link]

  • Google Patents. Method for manufacturing aryl and heteroaryl acetic acid derivatives.

Sources

Optimization

Technical Support Center: Purification of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. This document provides...

Author: BenchChem Technical Support Team. Date: February 2026

This technical support guide is designed for researchers, scientists, and drug development professionals encountering challenges in the purification of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. This document provides in-depth troubleshooting advice, detailed experimental protocols, and a comprehensive FAQ section to address common issues encountered during the purification of this and structurally related compounds.

I. Understanding the Core Purification Challenges

The purification of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid presents a unique set of challenges stemming from its chemical structure. The presence of a basic pyridine ring, an acidic carboxylic acid group, and halogen substituents influences its solubility, reactivity, and chromatographic behavior. A thorough understanding of the potential impurities arising from its synthesis is paramount for developing an effective purification strategy.

A likely synthetic route involves the substitution of a suitable precursor, such as 2,3-difluoro-5-chloropyridine, followed by functional group manipulations. This can lead to a variety of impurities that may co-purify with the final product.

Diagram: Potential Impurity Formation Pathways

cluster_synthesis Synthetic Precursors & Intermediates cluster_product Target Molecule cluster_impurities Potential Impurities Starting Material 2,3-Difluoro-5-chloropyridine or 2,6-Dichloro-5-fluoronicotinic acid Intermediate_Nitrile 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile Starting Material->Intermediate_Nitrile 1. Cyanation Intermediate_Ester Ethyl 2-(5-Chloro-3-fluoropyridin-2-yl)acetate Starting Material->Intermediate_Ester 1. Ester Alkylation Impurity_SM Unreacted Starting Material Starting Material->Impurity_SM Impurity_Isomer Regioisomers (e.g., substitution at C4 or C6) Starting Material->Impurity_Isomer Target 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid Intermediate_Nitrile->Target 2. Hydrolysis Impurity_Incomplete_Hydrolysis Amide Impurity 2-(5-Chloro-3-fluoropyridin-2-yl)acetamide Intermediate_Nitrile->Impurity_Incomplete_Hydrolysis Incomplete Hydrolysis Intermediate_Ester->Target 2. Saponification Impurity_Hydrolysis Hydrolysis Byproduct (e.g., 5-Hydroxy-3-fluoropyridin-2-yl)acetic acid Target->Impurity_Hydrolysis Harsh Basic Conditions Impurity_Decarboxylation Decarboxylation Product 5-Chloro-3-fluoro-2-methylpyridine Target->Impurity_Decarboxylation Thermal Stress

Caption: Potential impurity landscape in the synthesis of the target molecule.

II. Troubleshooting Guide & FAQs

This section addresses specific issues you may encounter during the purification of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid in a question-and-answer format.

Chromatographic Purification

Q1: I'm observing significant peak tailing for my product on a standard silica gel column. What is the cause and how can I resolve this?

A: Peak tailing is a frequent challenge when purifying pyridine derivatives via normal-phase chromatography. The basic nitrogen atom on the pyridine ring can interact strongly with acidic silanol groups on the surface of the silica gel, leading to poor peak shape and reduced separation efficiency.

Troubleshooting Steps:

  • Mobile Phase Modification: Add a small amount of a competitive base, such as triethylamine (0.1-1% v/v), to your mobile phase. The triethylamine will preferentially interact with the active sites on the silica, minimizing the tailing of your product. Alternatively, adding a small amount of acetic or formic acid can sometimes improve peak shape for acidic compounds, but this should be used judiciously as it can affect the stability of some molecules.

  • Use of Deactivated Silica: Employ a deactivated or end-capped silica gel. These stationary phases have fewer free silanol groups, reducing the likelihood of strong interactions with basic analytes.

  • Alternative Stationary Phases: Consider using a different stationary phase altogether, such as alumina (basic or neutral) or a polymer-based column, which may offer different selectivity and reduced tailing.[1]

Q2: My compound appears to be degrading on the silica gel column, leading to low recovery. What should I do?

A: The acidic nature of standard silica gel can catalyze the degradation of sensitive compounds, particularly those with labile functional groups.

Troubleshooting Steps:

  • Neutralize the Silica Gel: Prepare a slurry of silica gel in your desired mobile phase and add a small amount of a base like triethylamine to neutralize the acidic sites before packing your column.

  • Minimize Contact Time: Perform the chromatography as quickly as possible without sacrificing separation. A flash chromatography system can be beneficial in this regard.

  • Temperature Control: If possible, run the column at a lower temperature to minimize thermal degradation.

  • Consider Reversed-Phase Chromatography: If your compound and its impurities have sufficient differences in hydrophobicity, reversed-phase chromatography (e.g., using a C18 column) can be a milder alternative to normal-phase on silica gel.

Recrystallization

Q3: I'm struggling to find a suitable solvent for the recrystallization of my product. What is a good starting point?

A: The "like dissolves like" principle is a good starting point. Your molecule has both polar (carboxylic acid, pyridine nitrogen, fluorine) and non-polar (chlorinated aromatic ring) characteristics. Therefore, solvents of intermediate polarity are often a good choice.

Solvent Screening Strategy:

  • Single Solvents: Start with solvents like ethyl acetate, isopropyl alcohol, acetonitrile, or toluene. Test the solubility of a small amount of your crude material in these solvents at room temperature and upon heating. An ideal solvent will show poor solubility at room temperature but good solubility at elevated temperatures.

  • Two-Solvent Systems: If a single solvent is not effective, a two-solvent system can be employed. A common approach is to dissolve the compound in a "good" solvent (in which it is highly soluble) at an elevated temperature and then add a "poor" solvent (in which it is sparingly soluble) dropwise until the solution becomes turbid. Then, add a few drops of the "good" solvent to redissolve the precipitate and allow the solution to cool slowly. Good solvent pairs to try include:

    • Ethanol/Water

    • Toluene/Hexane

    • Ethyl Acetate/Heptane

Q4: My compound is "oiling out" during recrystallization instead of forming crystals. How can I prevent this?

A: "Oiling out" occurs when the compound comes out of solution as a liquid rather than a solid. This can happen if the solution is too concentrated or if the cooling process is too rapid.

Troubleshooting Steps:

  • Use More Solvent: Add more of the recrystallization solvent to ensure the compound remains in solution at a lower temperature.

  • Slower Cooling: Allow the solution to cool to room temperature slowly before placing it in an ice bath. Insulating the flask can help with this.

  • Scratching the Flask: Gently scratching the inside of the flask with a glass rod at the surface of the solution can create nucleation sites and induce crystallization.

  • Seeding: If you have a small amount of pure crystalline material, adding a "seed crystal" to the cooled solution can initiate crystallization.

Purity Analysis and Quality Control

Q5: What is a reliable method to assess the purity of my final product?

A: High-Performance Liquid Chromatography (HPLC) is the preferred method for accurately determining the purity of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.

Recommended HPLC Conditions:

ParameterRecommended Setting
Column C18 reversed-phase (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with a low percentage of B (e.g., 10%) and ramp up to a high percentage (e.g., 95%) over 15-20 minutes.
Flow Rate 1.0 mL/min
Detection UV at a wavelength of maximum absorbance (e.g., 254 nm or 270 nm)
Column Temperature 30 °C

Note: The acidic modifier (formic acid) in the mobile phase helps to protonate the carboxylic acid and pyridine nitrogen, leading to better peak shapes.

III. Experimental Protocols

Protocol 1: General Procedure for Flash Column Chromatography
  • Slurry Preparation: In a beaker, add the crude 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid and a small amount of silica gel. Add a minimal amount of the chosen mobile phase to create a thick slurry.

  • Column Packing: Wet-pack a glass column with silica gel in the desired mobile phase.

  • Loading: Carefully add the prepared slurry to the top of the packed column.

  • Elution: Begin eluting the column with the mobile phase, collecting fractions. Monitor the elution by thin-layer chromatography (TLC).

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure.

Diagram: Flash Column Chromatography Workflow

Start Crude Product Slurry Prepare Slurry with Silica Gel Start->Slurry Load Load Slurry onto Column Slurry->Load Pack Pack Column Pack->Load Elute Elute with Mobile Phase Load->Elute Collect Collect Fractions Elute->Collect TLC Analyze Fractions by TLC Collect->TLC Combine Combine Pure Fractions TLC->Combine Evaporate Evaporate Solvent Combine->Evaporate End Pure Product Evaporate->End

Caption: A typical workflow for purification by flash column chromatography.

Protocol 2: General Procedure for Recrystallization
  • Dissolution: In an Erlenmeyer flask, add the crude product and a minimal amount of the chosen recrystallization solvent. Heat the mixture with stirring until the solid completely dissolves.

  • Hot Filtration (if necessary): If insoluble impurities are present, perform a hot gravity filtration to remove them.

  • Cooling: Allow the hot, clear solution to cool slowly to room temperature.

  • Crystal Formation: If crystals do not form spontaneously, induce crystallization by scratching the inside of the flask or by adding a seed crystal.

  • Chilling: Once crystal formation is established, place the flask in an ice bath to maximize the yield.

  • Isolation: Collect the crystals by vacuum filtration, washing them with a small amount of cold recrystallization solvent.

  • Drying: Dry the purified crystals under vacuum.

IV. References

  • Johnson, T. C., & Marsden, S. P. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry, 87(21), 14535–14545. [Link]

  • Ishihara, K., & Fagnou, K. (2006). A General Method for the Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. Organic Letters, 8(13), 2679–2682. [Link]

  • Denmark, S. E. (n.d.). DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES. University of Illinois Urbana-Champaign. [Link]

  • Lee, S., & Lin, X. (2016). Synthesis of 4-Substituted-Pyridine-2,6-dicarboxylic Acid Derivatives from Pyruvates and Aldehydes in One Pot. Synlett, 27(13), 1951-1954. [Link]

  • Ishikura, M., et al. (2006). Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. European Patent No. EP1626045A1.

  • Bohl, M., et al. (2011). 8-oxo-6-thioxo-5,7-diazospiro[3.4]octane derivatives. European Patent No. EP2368550B1.

  • Zhang, Y., et al. (2010). Synthesis method of 2,3-difluoro-5-chloropyridine. Chinese Patent No. CN101648904B.

  • Li, J., et al. (2012). Preparing method of 2-chloro-3-fluoropyridine. Chinese Patent No. CN102584689A.

  • Huang, S., et al. (2016). Substituted pyrazole compounds. United States Patent No. US9284299B2.

  • Liu, J., et al. (2016). Preparation method of 2-amino-3-fluoropyridine. Chinese Patent No. CN105669539A.

  • Wu, Y., et al. (2020). Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Chinese Patent No. CN111138351A.

Sources

Troubleshooting

Technical Support Center: Synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

Welcome to the technical support center for the synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges in this synthetic process. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established principles of heterocyclic chemistry and practical laboratory experience.

I. Overview of the Synthetic Pathway

The synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid typically proceeds through a multi-step sequence, starting from a substituted pyridine precursor. A common and effective route involves the introduction of a two-carbon side chain at the 2-position of the pyridine ring, which is then converted to the final carboxylic acid. One of the most prevalent methods involves the hydrolysis of a nitrile intermediate, 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile.

Illustrative Synthetic Workflow

Below is a diagram illustrating a plausible synthetic route and the key stages where side reactions can occur.

Synthesis_Workflow Start 5-Chloro-3-fluoro-2-halopyridine Intermediate1 2-(5-Chloro-3-fluoro-2-pyridyl)acetonitrile Start->Intermediate1 Cyanation (e.g., NaCN) Intermediate2 2-(5-Chloro-3-fluoro-2-pyridyl)acetamide Intermediate1->Intermediate2 Partial Hydrolysis (Controlled conditions) SideProduct2 Pyridinone Impurity Intermediate1->SideProduct2 Harsh Hydrolysis Conditions FinalProduct 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid Intermediate2->FinalProduct Full Hydrolysis (e.g., NaOH, H₂O, heat) SideProduct1 Decarboxylation Product: 5-Chloro-3-fluoro-2-methylpyridine FinalProduct->SideProduct1 Heat, Acid/Base

Caption: A plausible synthetic route to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid and points of side product formation.

II. Troubleshooting Guide: Side Reactions

This section addresses specific side reactions that you may encounter during the synthesis. Each entry follows a question-and-answer format to provide a clear understanding of the problem and its solution.

Question 1: My final product is contaminated with a lower molecular weight impurity, identified as 5-chloro-3-fluoro-2-methylpyridine. What is causing this, and how can I prevent it?

Answer:

Why it happens: This impurity is the result of decarboxylation, a common side reaction for 2- and 4-pyridylacetic acids. The electron-withdrawing nitrogen atom in the pyridine ring stabilizes the negative charge that develops on the adjacent carbon upon loss of carbon dioxide, thus facilitating this reaction.[1][2] This process is often accelerated by heat and the presence of strong acids or bases.[3]

How to fix it:

  • Temperature Control: During the final hydrolysis step and subsequent work-up, maintain the reaction temperature as low as possible while still ensuring a reasonable reaction rate. Avoid prolonged heating.

  • pH Management: When acidifying the reaction mixture to precipitate the carboxylic acid product, do so cautiously and at a low temperature (e.g., in an ice bath). Avoid a large excess of strong acid.

  • Purification Strategy: If decarboxylation has already occurred, the resulting 5-chloro-3-fluoro-2-methylpyridine can typically be removed by recrystallization or column chromatography, taking advantage of the difference in polarity and acidity between it and the desired carboxylic acid product.

Question 2: During the hydrolysis of the nitrile intermediate, I am isolating a significant amount of the corresponding amide. How can I drive the reaction to completion?

Answer:

Why it happens: The hydrolysis of a nitrile to a carboxylic acid is a two-step process that proceeds through an amide intermediate.[4] Incomplete hydrolysis can be due to insufficient reaction time, inadequate temperature, or a concentration of the hydrolyzing agent (acid or base) that is too low.

How to fix it:

  • Increase Reaction Time and/or Temperature: Monitor the reaction by TLC or HPLC. If the amide intermediate is still present, extend the reaction time or cautiously increase the temperature.

  • Adjust Reagent Concentration: Increasing the concentration of the acid or base used for hydrolysis can accelerate the conversion of the amide to the carboxylic acid. For base-catalyzed hydrolysis, using a higher concentration of NaOH or KOH can be effective.

  • Solvent Choice: The choice of solvent can influence the reaction rate. For example, using a co-solvent like ethanol with aqueous NaOH can improve the solubility of the organic substrate and facilitate the hydrolysis.

Question 3: I am observing the formation of a pyridinone (hydroxypyridine) derivative as a byproduct. What is the cause?

Answer:

Why it happens: The formation of a pyridinone can occur through nucleophilic aromatic substitution (SNAr) of one of the halide substituents on the pyridine ring by a hydroxide ion, especially under harsh basic hydrolysis conditions (high temperature, high base concentration). The fluorine atom is generally more susceptible to nucleophilic attack than the chlorine atom in such systems.[5]

How to fix it:

  • Milder Hydrolysis Conditions: Employ milder conditions for the hydrolysis of the nitrile or ester precursor. This could involve using a lower temperature, a shorter reaction time, or a weaker base.

  • Acid-Catalyzed Hydrolysis: Consider switching to acid-catalyzed hydrolysis (e.g., using concentrated HCl or H₂SO₄). While this also requires careful temperature control to prevent decarboxylation, it avoids the high concentration of hydroxide ions that leads to pyridinone formation.

  • Protecting Groups: In some cases, if the pyridinone formation is severe, a strategy involving protecting groups might be necessary, although this adds steps to the overall synthesis.

Question 4: My product seems to be contaminated with a dehalogenated species. How can this be avoided?

Answer:

Why it happens: Dehalogenation, the removal of a halogen substituent, can occur during reduction reactions. If your synthetic route involves a catalytic hydrogenation step (for example, to reduce a nitrile), the catalyst (like Palladium on carbon) can sometimes catalyze the hydrogenolysis of the C-Cl or C-F bond.

How to fix it:

  • Catalyst Selection: Choose a catalyst that is less prone to causing dehalogenation. For example, Raney Nickel is sometimes a milder alternative to Palladium catalysts for nitrile reductions.[6]

  • Reaction Conditions: Optimize the hydrogenation conditions. Using lower pressure and temperature can often minimize dehalogenation.[6]

  • Alternative Synthetic Route: If dehalogenation remains a significant issue, consider a synthetic route that avoids catalytic hydrogenation in the presence of the halogen substituents.

Summary of Troubleshooting Strategies
IssuePotential CauseRecommended Solution(s)
DecarboxylationHigh temperature, strong acid/baseLower reaction/work-up temperature; careful pH control.
Incomplete HydrolysisInsufficient time/temperature/reagentIncrease reaction time/temperature; increase acid/base concentration.
Pyridinone FormationHarsh basic conditionsUse milder base, lower temperature, or switch to acid-catalyzed hydrolysis.
DehalogenationCatalytic hydrogenationUse a milder catalyst (e.g., Raney Nickel), lower pressure/temperature.

III. Frequently Asked Questions (FAQs)

Q1: What is the importance of starting material purity?

A1: The purity of your starting materials, such as the initial substituted pyridine, is critical. Impurities in the starting materials can be carried through the synthesis and complicate purification of the final product. For instance, pyridine and its derivatives can sometimes contain other nitrogen-containing heterocycles like pyrazines or pyrimidines, which may have similar reactivity and physical properties, making them difficult to separate later on.[7] It is highly recommended to verify the purity of all starting materials by NMR or GC-MS before beginning the synthesis.

Q2: What analytical techniques are best for monitoring the reaction and assessing the purity of the final product?

A2: A combination of techniques is ideal. Thin-Layer Chromatography (TLC) is excellent for rapid, qualitative monitoring of the reaction's progress. For quantitative analysis and purity assessment, High-Performance Liquid Chromatography (HPLC) is the preferred method. Nuclear Magnetic Resonance (NMR) spectroscopy (¹H, ¹³C, and ¹⁹F) is invaluable for structural confirmation of the final product and for identifying impurities. Mass Spectrometry (MS) should be used to confirm the molecular weight of the product and any major byproducts.

Q3: Are there any specific safety precautions I should take when working with pyridine derivatives and cyanides?

A3: Yes. Pyridine derivatives can be toxic and should be handled in a well-ventilated fume hood with appropriate personal protective equipment (PPE), including gloves and safety glasses. If your synthesis involves the use of cyanide salts (e.g., NaCN, KCN), extreme caution is necessary. Cyanide salts are highly toxic. Never mix them with acid, as this will generate highly toxic hydrogen cyanide gas. All waste containing cyanide must be quenched and disposed of according to your institution's hazardous waste protocols.

IV. Experimental Protocols

Protocol 1: Hydrolysis of 2-(5-Chloro-3-fluoro-2-pyridyl)acetonitrile

This protocol provides a general procedure for the hydrolysis of the nitrile intermediate to the final carboxylic acid, with an emphasis on minimizing side reactions.

  • Reaction Setup: In a round-bottom flask equipped with a reflux condenser and a magnetic stirrer, suspend 2-(5-chloro-3-fluoro-2-pyridyl)acetonitrile in a 3M aqueous solution of sodium hydroxide.

  • Heating: Heat the mixture to 80-90°C. Monitor the reaction progress by TLC or HPLC every hour. The reaction is complete when the starting material and the amide intermediate are no longer observed.

  • Cooling and Acidification: Once the reaction is complete, cool the mixture to 0-5°C in an ice bath.

  • Precipitation: Slowly add 6M hydrochloric acid dropwise with vigorous stirring to adjust the pH to approximately 3-4. The product will precipitate as a solid.

  • Isolation: Collect the solid product by vacuum filtration.

  • Washing and Drying: Wash the collected solid with cold water to remove any inorganic salts. Dry the product under vacuum to a constant weight.

Protocol 2: Purity Analysis by HPLC

This is a general HPLC method for assessing the purity of the final product.

  • Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in acetonitrile.

  • Gradient: Start with 10% B, ramp to 90% B over 15 minutes, hold for 5 minutes, then return to initial conditions.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 254 nm.

  • Injection Volume: 10 µL.

This method should allow for the separation of the desired product from the decarboxylated impurity, the amide intermediate, and other potential byproducts.

V. References

  • MDPI. (2021). Synthesis of Novel 2-(Pyridin-2-yl) Pyrimidine Derivatives and Study of Their Anti-Fibrosis Activity. Retrieved from [Link]

  • Google Patents. (n.d.). CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine. Retrieved from

  • Google Patents. (n.d.). EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. Retrieved from

  • ACS Publications. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. The Journal of Organic Chemistry. Retrieved from [Link]

  • National Institutes of Health. (n.d.). Biocatalytic synthesis of 2-fluoro-3-hydroxypropionic acid. PMC. Retrieved from [Link]

  • Chemistry Stack Exchange. (2017). Mechanism for the synthesis of 2-pyridone from pyridine N-oxide. Retrieved from [Link]

  • Google Patents. (n.d.). CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acetate. Retrieved from

  • Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from [Link]

  • National Institutes of Health. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. PMC. Retrieved from [Link]

  • ResearchGate. (2022). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. Retrieved from [Link]

  • Google Patents. (n.d.). WO2021175959A1 - Process for the preparation of 5-chloro-3-alkylsulfanyl-pyridine-2-carboxylic acid amides and carboxylates. Retrieved from

  • ResearchGate. (2012). Hydrolysis kinetics of 2-cyanopyridine, 3-cyanopyridine, and 4-cyanopyridine in high-temperature water. Retrieved from [Link]

  • Google Patents. (n.d.). KR101652750B1 - Purification method of pyridine and pyridine derivatives. Retrieved from

  • Google Patents. (n.d.). CN101698659B - Synthesis method of 2-pyridine formaldoxime. Retrieved from

  • ResearchGate. (2012). An efficient synthesis of 2-amino-5-chloro-3-pyridinecarbox-aldehyde and 5-amino-2-chloro-4-pyridinecarboxaldehyde. Retrieved from [Link]

  • ResearchGate. (2017). Synthesis of 2-substituted pyridines from pyridine N-oxides. Retrieved from [Link]

  • Wikipedia. (n.d.). Pyridine. Retrieved from [Link]

  • National Center for Biotechnology Information. (n.d.). Pyridine - Some Industrial Chemicals. Retrieved from [Link]

  • Google Patents. (n.d.). CN106008329A - Preparation method of 5-chloro-2,3-difluoropyridine. Retrieved from

  • ACS Publications. (1969). Mechanism of the Decarboxylation of α-Pyridylacetic Acid. Journal of the American Chemical Society. Retrieved from [Link]

  • National Institutes of Health. (2015). Synthesis and Late-Stage Functionalization of Complex Molecules through C–H Fluorination and Nucleophilic Aromatic Substitution. PMC. Retrieved from [Link]

  • Pearson. (2024). Side-Chain Reactions of Substituted Pyridines Explained. Retrieved from [Link]

  • MDPI. (2020). Doubly Decarboxylative Synthesis of 4-(Pyridylmethyl)chroman-2-ones and 2-(Pyridylmethyl)chroman-4-ones under Mild Reaction Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN109503469B - Preparation method of 2-acetylpyridine. Retrieved from

  • Baran Lab. (2004). Pyridine Synthesis: Cliff Notes. Retrieved from [Link]

  • National Institutes of Health. (2015). Flow Synthesis of 2-Methylpyridines via α-Methylation. PMC. Retrieved from [Link]

Sources

Optimization

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid stability and degradation pathways

A Guide for Researchers, Scientists, and Drug Development Professionals Welcome to the technical support guide for 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. This document, prepared by our Senior Application Scientist...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide for Researchers, Scientists, and Drug Development Professionals

Welcome to the technical support guide for 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. This document, prepared by our Senior Application Scientists, provides in-depth technical guidance on the stability and degradation of this compound. It is designed to help you anticipate and troubleshoot challenges during its handling, storage, and application in your research.

Frequently Asked Questions (FAQs)

Q1: My sample of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid shows a new peak in the HPLC chromatogram after a few weeks of storage in a methanol solution at 4°C. What could this be?

A1: The appearance of a new peak suggests potential degradation. Given the structure, a likely cause is esterification of the carboxylic acid group with the methanol solvent to form methyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate. This is a common reaction for carboxylic acids stored in alcoholic solvents. To confirm, you can use LC-MS to check if the molecular weight of the new peak corresponds to the methyl ester. To prevent this, we recommend preparing fresh solutions or storing the compound as a solid or in a non-alcoholic solvent like acetonitrile or DMSO.

Q2: I've noticed a gradual drop in the potency of my stock solution, which is prepared in an aqueous buffer (pH 7.4) and stored at room temperature. What degradation pathway might be responsible?

A2: At neutral to basic pH, the chloro group on the pyridine ring becomes susceptible to nucleophilic substitution, specifically hydrolysis.[1][2] The electron-withdrawing nature of the fluorine atom and the pyridine nitrogen can activate the C-Cl bond towards attack by water or hydroxide ions, leading to the formation of 2-(5-hydroxy-3-fluoropyridin-2-YL)acetic acid. This impurity would have a different polarity and retention time in a reversed-phase HPLC system. We strongly advise storing aqueous solutions frozen (-20°C or -80°C) and for short durations.

Q3: My solid sample has developed a slight yellowish tint after being exposed to laboratory light for an extended period. Is this a cause for concern?

A3: Yes, discoloration often indicates photolytic degradation. Pyridine and its derivatives are known to be sensitive to UV light, which can initiate complex degradation pathways involving radical mechanisms or ring opening.[3][4][5] This can lead to the formation of a mixture of colored impurities and a decrease in the purity of your sample. To ensure the integrity of the compound, always store it in amber vials or protected from light. A photostability study, as outlined in ICH guideline Q1B, is recommended if the compound will be handled in light-exposed conditions.[6][7]

Q4: During a reaction involving an oxidizing agent, I observed significant loss of my starting material and the formation of multiple, unidentified byproducts. What is happening?

A4: The acetic acid side chain is susceptible to oxidative decarboxylation, which would cleave the side chain to yield a 5-chloro-3-fluoropicoline derivative.[8][9] Furthermore, the pyridine ring itself can be oxidized, potentially to an N-oxide, which may alter its reactivity and lead to further degradation.[10] Advanced oxidation processes can even lead to complete mineralization to CO2 and water under harsh conditions.[11][12][13] It is crucial to select mild and specific oxidizing agents and to carefully control reaction conditions (temperature, stoichiometry) when working with this compound.

Troubleshooting Guide: Common Experimental Issues

Observed Issue Potential Cause Recommended Action & Scientific Rationale
Inconsistent analytical results (HPLC, NMR) Sample degradation due to improper storage or handling.Action: Prepare fresh solutions for each experiment from solid material stored under recommended conditions (cold, dark, dry). Rationale: Prevents the accumulation of degradants like esters or hydrolysis products that can interfere with assays and lead to non-reproducible data.
Appearance of an unknown peak at a shorter retention time (RP-HPLC) Hydrolysis of the chloro group to a more polar hydroxyl group.Action: Use LC-MS to identify the impurity. If confirmed, ensure all solvents are anhydrous and avoid basic or high-temperature aqueous conditions. Rationale: The hydroxylated product is significantly more polar and will elute earlier in reversed-phase chromatography. Its presence indicates nucleophilic attack on the pyridine ring.
Mass balance failure in stability studies (>5% loss of parent compound without corresponding impurity peaks) Formation of volatile degradants or non-UV active species.Action: Employ a secondary, mass-based detection method like a Charged Aerosol Detector (CAD) or use GC-MS to analyze the sample headspace. Rationale: Oxidative decarboxylation can produce volatile compounds (e.g., CO2, chlorofluoropicoline) that are not detected by UV-HPLC, leading to an apparent loss of mass.[14]
Precipitate formation in aqueous buffered solutions Poor solubility of the parent compound or a degradant at the specific pH.Action: Measure the pH of the solution. Check the solubility of the compound at different pH values. Consider using a co-solvent like DMSO or ethanol (if compatible with the experiment). Rationale: The carboxylic acid group's ionization state is pH-dependent. The protonated form (low pH) is less soluble in water than the deprotonated carboxylate form (neutral/basic pH).

Plausible Degradation Pathways

Understanding the potential degradation pathways is critical for developing stable formulations and robust analytical methods.[15][16] Based on the structure of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, we propose the following primary degradation routes:

  • Hydrolysis: Nucleophilic substitution of the chlorine atom by water or hydroxide, favored at neutral to basic pH.

  • Photolysis: UV light-induced degradation, potentially leading to radical formation and complex rearrangements of the pyridine ring.

  • Oxidation: Can occur at the acetic acid side chain (decarboxylation) or on the pyridine ring (N-oxidation).

  • Esterification: Reaction of the carboxylic acid with alcohol solvents, typically acid-catalyzed but can occur slowly without a catalyst.

G cluster_main 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid cluster_stress Stress Conditions cluster_products Degradation Products A Parent Compound B Hydrolysis (H₂O, OH⁻) A->B C Photolysis (UV Light) A->C D Oxidation ([O]) A->D E Esterification (ROH, H⁺) A->E F Hydroxylated Product B->F G Ring-Opened/Rearranged Products C->G H Decarboxylated & N-Oxide Products D->H I Ester Product E->I G cluster_prep Preparation cluster_stress Apply Stress Conditions cluster_analysis Analysis A Prepare 1 mg/mL Stock Solution (ACN) B Acid (1M HCl, 60°C) A->B C Base (1M NaOH, RT) A->C D Oxidative (6% H₂O₂, RT) A->D E Thermal (Solid, 70°C) A->E F Photolytic (ICH Q1B) A->F G Neutralize & Dilute Samples B->G C->G D->G E->G F->G H Analyze by HPLC-UV/PDA G->H I Identify Peaks (LC-MS) H->I J Develop Stability-Indicating Method I->J

Caption: Workflow for a forced degradation study.

References

  • ICH. (2023). Q1A(R2) Stability Testing of New Drug Substances and Products. International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use. [Link]

  • UPM Pharmaceuticals. A Guide to ICH Stability Storage and Testing for Pharmaceuticals. [Link]

  • Quotient Sciences. (2023). A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Protheragen. Forced Degradation Studies. [Link]

  • Bajaj, S., et al. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Applied Pharmaceutical Science. [Link]

  • AMSbiopharma. (2024). ICH Guidelines: Drug Stability Testing Essentials. [Link]

  • Pharmaguideline. Forced Degradation Study in Pharmaceutical Stability. [Link]

  • Slideshare. ICH guidelines for stability studies. [Link]

  • IVT Network. (2003). Forced Degradation Studies: Regulatory Considerations and Implementation. [Link]

  • Engineered Science Publisher. (2023). Microbial and Solar Photocatalytic Degradation of Pyridine. [Link]

  • ICH. Quality Guidelines. [Link]

  • Lee, J. K., et al. (2000). Hydrolysis of α-Chloro-Substituted 2- and 4-Pyridones: Rate Enhancement by Zwitterionic Structure. Journal of Organic Chemistry. [Link]

  • Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. [Link]

  • PubMed. (2012). [Biodegradation of pyridine under UV irradiation]. [Link]

  • Rittmann, B. E., et al. (2008). UV photolysis for accelerating pyridine biodegradation. PubMed. [Link]

  • Mulay, R. S., & Bachhav, R. S. (2021). Stability Indicating HPLC Method Development – A Review. International Journal of Trend in Scientific Research and Development. [Link]

  • IOPscience. (2021). The use of new pyridine derivatives as effective photostabilizers for poly (vinyl chloride). Journal of Physics: Conference Series. [Link]

  • Robles, J., et al. (2013). Hydrolysis Kinetics for 2-Chloropyridine in Supercritical Water. Industrial & Engineering Chemistry Research. [Link]

  • Al-kasas, A., et al. (2016). A Stability Indicating HPLC Assay Method for Analysis of Rivastigmine Hydrogen Tartrate in Dual-Ligand Nanoparticle Formulation Matrices and Cell Transport Medium. PubMed Central. [Link]

  • RJPN. (2023). Stability Indicating Assay Method Development And Validation By Using Hplc - A Review. [Link]

  • George, R. C., et al. (2022). Current Practices and Considerations for a Stability-Indicating Method in Pharmaceutical Analysis. LCGC International. [Link]

  • ResearchGate. (2015). Microbial Degradation of Pyridine and Its Derivatives. [Link]

  • Chempanda. Chloropyridine: Common isomorphs, synthesis, reactions and applications. [Link]

  • Quora. What are the products of oxidation of acetic acid?. [Link]

  • ResearchGate. (2012). Decomposition of acetic acid by advanced oxidation processes. [Link]

  • Chemical Review and Letters. (2023). Oxidative Decarboxylation of Arylacetic Acids: Novel Approach to the Synthesis of Aryl Aldehydes and Ketones. [Link]

  • Criquet, J., & Leitner, N. K. V. (2009). Degradation of acetic acid with sulfate radical generated by persulfate ions photolysis. Chemosphere. [Link]

  • University of Windsor. Hydrolysis. [Link]

  • Finkbeiner, H., & Bush, J. B. (1968). Oxidation of acetic acid by manganese (III) salts. Discussions of the Faraday Society. [Link]

  • PubMed. (2024). Controllable Pyridine N-Oxidation-Nucleophilic Dechlorination Process for Enhanced Dechlorination of Chloropyridines. [Link]

Sources

Troubleshooting

Technical Support Center: Optimization of Reaction Conditions for 2-(5-Chloro-3-fluoropyridin-2-yl)acetic Acid

Welcome to the technical support center for the synthesis and optimization of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. This molecule is a crucial building block in medicinal chemistry and drug development, and its e...

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and optimization of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. This molecule is a crucial building block in medicinal chemistry and drug development, and its efficient synthesis is paramount. This guide is structured to provide researchers, scientists, and process chemists with actionable insights and troubleshooting strategies in a direct question-and-answer format. We will delve into the causality behind experimental choices, ensuring that the protocols are not just followed, but understood.

Frequently Asked Questions (FAQs): General Synthetic Strategy

This section addresses common high-level questions regarding the synthesis of the target compound.

Q1: What are the primary synthetic routes to prepare 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid?

There are two predominant strategies for synthesizing this class of pyridylacetic acids:

  • Hydrolysis of a Precursor: This is arguably the most common and often more scalable approach. It involves the synthesis of a stable precursor, typically 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile or the corresponding methyl/ethyl ester, followed by hydrolysis to the carboxylic acid. The choice of acidic or basic hydrolysis conditions is critical and depends on the stability of the substituents on the pyridine ring.[1][2]

  • Direct Carboxylation via Organometallic Intermediate: This route involves the formation of an organometallic species, such as an aryllithium, at the 2-position of the pyridine ring, followed by quenching with carbon dioxide (CO₂). This method can be very efficient but is often sensitive to moisture, temperature, and steric hindrance, and can present regioselectivity challenges.[3]

Q2: I am starting from 2-amino-5-chloro-3-fluoropyridine. What is a logical synthetic sequence?

Starting from the amine, a robust sequence involves converting the amine to a more versatile handle for C-C bond formation. A common pathway is a Sandmeyer-type reaction to introduce a bromine or chlorine at the 2-position, yielding 2-bromo-5-chloro-3-fluoropyridine.[4] From this intermediate, you can proceed via:

  • Cyanation followed by hydrolysis: Palladium-catalyzed cyanation (e.g., with Zn(CN)₂) to form the acetonitrile, which is then hydrolyzed.

  • Metal-halogen exchange and carboxylation: Reacting the 2-bromo intermediate with a strong base like n-BuLi or LDA at low temperature to form the 2-lithiated species, followed by quenching with solid CO₂ (dry ice).[3]

Troubleshooting Guide: Common Experimental Issues

This section provides solutions to specific problems you may encounter during your experiments.

Category 1: Low or No Product Yield

Q: My hydrolysis reaction has stalled. TLC and LC-MS analysis shows a significant amount of unreacted starting material (ester or nitrile) even after prolonged reaction time. What should I do?

Potential Causes:

  • Insufficient Reagent: The molar equivalents of the acid or base may be insufficient, especially if there are other acid/base-sensitive functional groups or if the reagents have degraded over time.

  • Low Reaction Temperature: The activation energy for the hydrolysis of sterically hindered or electron-deficient esters/nitriles can be high, requiring elevated temperatures.

  • Poor Solubility: The starting material may not be fully soluble in the chosen solvent system, leading to a heterogeneous reaction mixture and slow kinetics.

  • Phase Transfer Issues: In biphasic systems (e.g., NaOH in water/toluene), inefficient mixing or the absence of a phase-transfer catalyst can halt the reaction.

Recommended Solutions:

  • Verify Reagent Stoichiometry: Increase the equivalents of the hydrolyzing agent (e.g., from 3 eq. of LiOH to 5 eq.). For acid hydrolysis, ensure the acid concentration is adequate (e.g., 6-12M HCl).

  • Increase Reaction Temperature: Gradually increase the temperature in 10°C increments, monitoring the reaction progress by TLC/LC-MS. For many pyridine derivatives, refluxing in a solvent like aqueous ethanol or dioxane is effective.[5]

  • Improve Solubility: Add a co-solvent. For basic hydrolysis, adding THF or methanol can help solubilize the organic starting material in the aqueous base.

  • Reaction Monitoring: Do not rely solely on time. Take aliquots every 1-2 hours to genuinely track the consumption of starting material. A reaction that appears stalled may just be very slow.

Q: The starting material is fully consumed, but my isolated yield of the final acid is extremely low. Where is my product going?

Potential Causes:

  • Product Degradation: 2-Pyridylacetic acids are known to be susceptible to decarboxylation, especially under harsh acidic conditions or high temperatures, leading to the formation of 5-chloro-3-fluoro-2-methylpyridine.[6][7]

  • Work-up Losses: The product may be partially soluble in the aqueous layer during extraction if the pH is not correctly adjusted. The isoelectric point of the molecule is critical.

  • Side Reactions: The presence of water in organometallic routes can quench the intermediate before carboxylation. In hydrolysis, harsh basic conditions can sometimes lead to nucleophilic aromatic substitution (SₙAr) of the fluoride or chloride, though this is less common for the C-F bond.

Recommended Solutions:

  • Optimize Hydrolysis Conditions: Switch from harsh acidic hydrolysis to a milder, two-step basic hydrolysis. Use a base like lithium hydroxide in a THF/water mixture at a moderate temperature (e.g., 60°C), followed by careful acidification with cold (0°C) 1M HCl to precipitate the product.[2][8]

  • Careful pH Adjustment: When acidifying after a basic hydrolysis, adjust the pH slowly with cooling until you observe maximum precipitation. Use a pH meter for accuracy. Check both the aqueous and organic layers by TLC/LC-MS during extraction to ensure the product has not been lost.

  • Analyze Your Byproducts: Isolate and characterize the major byproduct. If it is the decarboxylated species, this is a strong indicator that your reaction or work-up temperature is too high.

Category 2: Impurity Formation & Purification

Q: I am observing a significant byproduct with a mass corresponding to the loss of CO₂. How do I prevent decarboxylation?

Potential Causes:

  • Thermal Stress: As noted, excessive heat is a primary driver of decarboxylation for this class of compounds.[7]

  • Acidic Conditions: Strong acidic environments, particularly at reflux, can catalyze the loss of carbon dioxide.

Recommended Solutions:

  • Limit Temperature: Maintain the reaction temperature below 80°C if possible. If higher temperatures are needed for conversion, minimize the reaction time once the starting material is consumed.

  • Avoid Strong Acids for Work-up: Neutralize the reaction mixture carefully. Instead of extracting with a strong acid, consider adjusting the pH to ~3-4, where the carboxylic acid is protonated and less water-soluble, but conditions are not harsh enough to promote rapid decarboxylation.

  • Purification Strategy: Avoid purification methods that require high heat, such as distillation. Recrystallization from a suitable solvent system (e.g., ethanol/water, ethyl acetate/hexanes) or column chromatography at room temperature are preferred.

Q: My product is difficult to purify and keeps "oiling out" during crystallization attempts. How can I obtain a clean, solid product?

Potential Causes:

  • Residual Impurities: Small amounts of unreacted starting material or solvent can act as an eutectic mixture, preventing crystallization.

  • Incorrect Solvent System: The chosen solvent may be too good, preventing the product from precipitating, or too poor, causing it to crash out as an amorphous oil.

  • Hygroscopic Nature: The product might be hygroscopic, absorbing atmospheric moisture to form a sticky solid or oil.

Recommended Solutions:

  • Pre-Purification: Before attempting crystallization, perform an aqueous wash to remove inorganic salts. If significant organic impurities are present, consider a quick filtration through a plug of silica gel.[9]

  • Systematic Solvent Screening: Use a systematic approach for selecting a recrystallization solvent. A good single solvent is one in which the product is sparingly soluble at room temperature but highly soluble when hot. Alternatively, use a binary solvent system (e.g., dissolve the compound in a small amount of a good solvent like ethanol and slowly add a poor solvent like water or hexanes at an elevated temperature until turbidity appears, then cool slowly).

  • Seeding: If you have a small amount of pure, solid material, add a seed crystal to the supersaturated solution to initiate crystallization.

  • Trituration: If the oil is persistent, try adding a non-polar solvent like hexanes or pentane and scratching the flask with a glass rod. This can sometimes induce solidification.

Experimental Protocols and Data

Protocol: Two-Step Basic Hydrolysis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile

This protocol is a generalized method and may require optimization for your specific setup.

  • Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 2-(5-chloro-3-fluoropyridin-2-yl)acetonitrile (1.0 eq) in a 3:1 mixture of methanol and water.

  • Hydrolysis: Add lithium hydroxide monohydrate (LiOH·H₂O, 3.0-5.0 eq) to the solution. Heat the mixture to 60-70°C and stir vigorously.

  • Monitoring: Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 4-8 hours. Look for the disappearance of the nitrile starting material.

  • Work-up:

    • Cool the reaction mixture to room temperature and remove the methanol under reduced pressure.

    • Dilute the remaining aqueous solution with water and wash with an organic solvent like ethyl acetate or dichloromethane (DCM) to remove any non-polar impurities.

    • Cool the aqueous layer to 0°C in an ice bath.

    • Slowly add 2M HCl dropwise with vigorous stirring, monitoring the pH. Adjust the pH to approximately 3-4.

    • The product should precipitate as a solid. If it oils out, continue stirring vigorously at low temperature.

  • Isolation: Collect the solid by vacuum filtration, wash with a small amount of cold water, and dry under vacuum to yield the final product.

Table 1: Summary of Key Reaction Parameters for Hydrolysis
ParameterBasic Hydrolysis (Recommended)Acidic HydrolysisRationale & Key Considerations
Reagent LiOH, KOH, or NaOH in aq. alcohol/THFConcentrated HCl or H₂SO₄Basic hydrolysis is generally milder and significantly reduces the risk of decarboxylation.[2][8]
Temperature 50 - 80°C80 - 110°CHigher temperatures required for acidic hydrolysis increase the probability of byproduct formation.
Reaction Time 4 - 12 hours2 - 6 hoursMust be optimized by monitoring. Prolonged time, especially under acidic conditions, can degrade the product.
Work-up pH Adjust to pH ~3-4 with cold acidDilute with water and extractPrecise pH control is critical to ensure full precipitation of the acid without creating harsh conditions.
Visualization: General Troubleshooting Workflow

The following diagram illustrates a logical workflow for addressing common issues during the synthesis.

TroubleshootingWorkflow cluster_start Observation cluster_analysis Analysis cluster_solution Actionable Solutions start Problem Observed During Synthesis low_yield Low or No Yield Unreacted SM Low Isolated Mass start->low_yield impurity Impurity Issues Decarboxylation Side Products Oiling Out start->impurity solution_yield Check Stoichiometry Increase Temperature Improve Solubility low_yield->solution_yield Stalled Reaction solution_degradation Switch to Milder Conditions (e.g., Basic Hydrolysis) Optimize Work-up pH & Temp low_yield->solution_degradation SM Consumed impurity->solution_degradation Decarboxylation/ Side Products solution_purification Systematic Solvent Screen Pre-purification (Wash/Silica Plug) Use Seed Crystal impurity->solution_purification Purification Difficulty

Sources

Optimization

Technical Support Center: Impurity Identification in 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid

Prepared by the Senior Application Scientist Team This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for identifying imp...

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by the Senior Application Scientist Team

This guide is designed for researchers, scientists, and drug development professionals to provide expert-driven insights and practical troubleshooting for identifying impurities in samples of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. Our approach integrates established analytical principles with field-proven methodologies to ensure scientific integrity and regulatory compliance.

Part 1: Frequently Asked Questions (FAQs)

This section addresses high-level questions that form the foundation of a robust impurity analysis strategy.

Q1: What are the likely sources and types of impurities in 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid?

Impurities in any Active Pharmaceutical Ingredient (API) are classified by the International Council for Harmonisation (ICH) into three main categories.[1][2][3] For 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, potential impurities would include:

  • Organic Impurities : These are the most common and can be process-related or degradation products.[2]

    • Starting Materials : Unreacted precursors used in the synthesis. For instance, if the synthesis involves the oxidation of a corresponding alcohol or aldehyde, residual amounts could be present.

    • By-products : Compounds formed from side reactions during synthesis. Given the halogenated pyridine structure, reactions like over-halogenation, incomplete halogenation, or rearrangement are plausible.

    • Intermediates : Synthetic intermediates that were not fully converted to the final API.

    • Degradation Products : Formed during storage or manufacturing due to exposure to light, heat, or moisture. The carboxylic acid moiety could be susceptible to decarboxylation, for example.

  • Inorganic Impurities : These result from the manufacturing process and are typically known.[1][2] They can include reagents, ligands, catalysts, heavy metals, or inorganic salts.[1]

  • Residual Solvents : Organic or inorganic liquids used during the synthesis or purification process.[1] Their control is mandated by the ICH Q3C guideline.[4] Common solvents in similar syntheses include alcohols, acetonitrile, and chlorinated solvents.

Q2: What are the regulatory thresholds I need to be aware of for reporting and identifying impurities?

The ICH Q3A(R2) guideline provides a clear framework for this.[1][4] The action required depends on the Maximum Daily Dose (MDD) of the drug. Assuming an MDD of ≤2 g/day , the following thresholds apply:

Threshold TypePurposeThreshold
Reporting Threshold The level above which an impurity must be reported in a regulatory submission.0.05%
Identification Threshold The level above which an impurity's structure must be determined.0.10% or 1.0 mg/day intake (whichever is lower)
Qualification Threshold The level above which an impurity's biological safety must be established.0.15% or 1.0 mg/day intake (whichever is lower)

Table based on data from ICH Harmonised Tripartite Guideline Q3A(R2).[1]

Q3: What is the general workflow for detecting and identifying an unknown impurity?

A systematic approach is crucial for efficiently identifying unknown impurities. The process begins with high-sensitivity detection and separation, followed by structural elucidation using spectroscopic techniques. This workflow ensures that efforts are directed logically from detection to confirmation.

G cluster_0 Phase 1: Detection & Quantification cluster_1 Phase 2: Identification & Elucidation cluster_2 Phase 3: Reporting Start API Sample of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid HPLC Develop & Validate Stability-Indicating HPLC-UV Method Start->HPLC Detect Detect Peaks Other Than the Main API Peak HPLC->Detect Quantify Quantify Impurity Levels (e.g., % Area) Detect->Quantify Compare Compare Against ICH Thresholds Quantify->Compare LCMS LC-MS/MS Analysis (Determine Molecular Weight & Fragmentation) Compare->LCMS Above Identification Threshold Below Impurity Below Identification Threshold. Report as Unspecified. Compare->Below Below Identification Threshold PrepLC Isolate Impurity via Preparative HPLC LCMS->PrepLC Structure Still Ambiguous NMR NMR Spectroscopy (1H, 13C, 19F, 2D) for Structure Confirmation PrepLC->NMR Characterize Final Structure Characterization NMR->Characterize Report Report Findings in Regulatory Submission Characterize->Report G cluster_0 LC-MS/MS Workflow Start Unknown Peak from HPLC MS1 Step 1: Full Scan (MS1) - Obtain Accurate Mass (m/z) - Observe Isotopic Pattern (e.g., Cl) Start->MS1 Predict Step 2: Predict Elemental Composition MS1->Predict MS2 Step 3: Targeted MS/MS - Isolate Parent Ion - Induce Fragmentation Predict->MS2 Analyze Step 4: Analyze Fragment Ions to Propose Structure MS2->Analyze

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Optimization

common pitfalls in handling 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

Answering your request, here is the technical support center with troubleshooting guides and FAQs for handling 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. Technical Support Center: 2-(5-Chloro-3-fluoropyridin-2-YL)acet...

Author: BenchChem Technical Support Team. Date: February 2026

Answering your request, here is the technical support center with troubleshooting guides and FAQs for handling 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.

Technical Support Center: 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

This guide provides researchers, scientists, and drug development professionals with in-depth technical assistance for handling 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. It addresses common challenges and offers practical solutions to ensure the successful execution of your experiments.

Frequently Asked Questions (FAQs)

What are the recommended storage conditions for 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid?

Proper storage is crucial to maintain the integrity of the compound. It is recommended to store 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid in a cool, dry, and well-ventilated area in a tightly sealed container. For long-term storage, keeping it at 2-8°C is advisable. The compound is a carboxylic acid and can be corrosive, so ensure it is stored away from incompatible materials such as strong bases and oxidizing agents.

What are the primary safety concerns when handling this compound?

As with any laboratory chemical, appropriate personal protective equipment (PPE) should be worn. This includes safety goggles, gloves, and a lab coat. Work should be conducted in a well-ventilated fume hood. 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a carboxylic acid and should be treated as a corrosive substance. It may cause skin and eye irritation upon contact. Avoid inhalation of dust or fumes. In case of contact, rinse the affected area thoroughly with water.

How can I assess the purity of my 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid sample?

The purity of the compound can be assessed using standard analytical techniques:

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can confirm the chemical structure and identify any organic impurities. The proton NMR should show characteristic signals for the pyridine ring protons and the methylene protons of the acetic acid group.

  • Mass Spectrometry (MS): This will confirm the molecular weight of the compound.

  • Infrared (IR) Spectroscopy: An IR spectrum will show a characteristic broad absorption for the O-H stretch of the carboxylic acid and a sharp absorption for the C=O stretch.

  • High-Performance Liquid Chromatography (HPLC): HPLC can be used to determine the percentage purity of the sample.

Troubleshooting Guide

Issue 1: Solubility Problems

Question: I am having difficulty dissolving 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. What solvents are recommended and why?

Answer: The solubility of this compound is dictated by its functional groups: a carboxylic acid and a substituted pyridine ring.

  • Aqueous Solutions: The compound is expected to have low solubility in neutral water. However, its solubility can be significantly increased in aqueous solutions by adjusting the pH.

    • In basic solutions (e.g., aqueous sodium bicarbonate or sodium hydroxide), the carboxylic acid will be deprotonated to form a carboxylate salt, which is much more soluble in water.

    • In acidic solutions (e.g., aqueous HCl), the nitrogen atom on the pyridine ring can be protonated, forming a pyridinium salt, which will also increase aqueous solubility.

  • Organic Solvents: It is expected to be soluble in polar organic solvents such as:

    • Methanol

    • Ethanol

    • Dimethyl sulfoxide (DMSO)

    • N,N-Dimethylformamide (DMF)

It will likely have lower solubility in non-polar solvents like hexanes and toluene.

Troubleshooting Steps:

  • If you need to use an aqueous solution, try adding a base (like NaHCO₃) to deprotonate the carboxylic acid.

  • For organic reactions, consider using polar aprotic solvents like DMF or DMSO.

Issue 2: Low Yields in Amide Coupling Reactions

Question: My amide coupling reaction with 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is resulting in low yields. What are the common pitfalls?

Answer: Amide coupling is a common reaction for this type of molecule. Low yields can often be attributed to several factors:

  • Incomplete Activation of the Carboxylic Acid: The first step in most amide couplings is the activation of the carboxylic acid. If this step is inefficient, the overall yield will be low.

    • Solution: Ensure your coupling reagents (e.g., HATU, HOBt/EDC) are fresh and anhydrous. The reaction should be performed under an inert atmosphere (e.g., nitrogen or argon) to prevent the deactivation of the coupling reagents by moisture.

  • Basicity of the Pyridine Nitrogen: The nitrogen on the pyridine ring is basic and can react with the coupling reagents or the activated carboxylic acid intermediate. However, the electron-withdrawing chloro and fluoro substituents on the pyridine ring decrease its basicity, which should minimize this side reaction. If it is still suspected to be an issue:

    • Solution: Consider using a non-nucleophilic base, such as diisopropylethylamine (DIPEA), to scavenge the acid produced during the reaction.

  • Reaction Temperature: Running the reaction at too high a temperature can lead to the degradation of the coupling reagents or the activated intermediate.

    • Solution: Most amide coupling reactions proceed well at room temperature. Some may benefit from initial cooling to 0°C during the addition of reagents.

Below is a diagram illustrating a typical amide coupling workflow.

G A 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid + Amine B Add Coupling Reagent (e.g., HATU) + Base (e.g., DIPEA) A->B Dissolve in anhydrous solvent C Reaction at 0°C to Room Temperature B->C Stir under inert atmosphere D Aqueous Workup C->D Monitor by TLC/LC-MS E Purification (e.g., Chromatography) D->E F Desired Amide Product E->F

Amide Coupling Workflow
Issue 3: Observation of Unexpected Byproducts

Question: I am observing unexpected byproducts in my reaction, especially when heating. Could decarboxylation be the cause?

Answer: Yes, decarboxylation is a potential side reaction for heteroaromatic acetic acids, particularly at elevated temperatures. The stability of the resulting intermediate plays a key role. The electron-withdrawing groups on the pyridine ring of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid could potentially stabilize a carbanionic intermediate, making decarboxylation a plausible pathway.

Troubleshooting Decarboxylation:

  • Avoid High Temperatures: If possible, run your reaction at or below room temperature.

  • Choice of Base: Strong, non-nucleophilic bases might promote decarboxylation. If a base is required, a milder one like DIPEA or a carbonate base may be preferable.

  • Reaction Time: Minimize reaction times to reduce the opportunity for side reactions to occur.

The following diagram illustrates a troubleshooting decision tree for unexpected byproducts.

G Start Unexpected Byproduct Observed CheckTemp Was the reaction heated? Start->CheckTemp IsDecarb Is the byproduct consistent with decarboxylation? CheckTemp->IsDecarb Yes OtherSideReaction Investigate other potential side reactions (e.g., reaction with solvent, impurities) CheckTemp->OtherSideReaction No ReduceTemp Action: Reduce reaction temperature IsDecarb->ReduceTemp Yes IsDecarb->OtherSideReaction No AnalyzeImpurity Action: Analyze starting material for impurities OtherSideReaction->AnalyzeImpurity

Troubleshooting Unexpected Byproducts

Experimental Protocols

Protocol: Amide Coupling using HATU

This protocol provides a general procedure for the coupling of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid with a primary or secondary amine.

Materials:

  • 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

  • Amine (1.0 eq)

  • HATU (1.1 eq)

  • DIPEA (2.0 eq)

  • Anhydrous DMF

  • Nitrogen or Argon gas supply

Procedure:

  • To a clean, dry round-bottom flask under an inert atmosphere, add 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.

  • Dissolve the acid in anhydrous DMF.

  • Add the amine (1.0 eq) to the solution.

  • Cool the reaction mixture to 0°C in an ice bath.

  • Add DIPEA (2.0 eq) to the mixture.

  • In a separate vial, dissolve HATU (1.1 eq) in a small amount of anhydrous DMF.

  • Add the HATU solution dropwise to the reaction mixture at 0°C.

  • Allow the reaction to slowly warm to room temperature and stir for 2-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water.

  • Extract the product with an appropriate organic solvent (e.g., ethyl acetate).

  • Wash the organic layer with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel.

References

  • Amide Bond Formation: Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • Solubility of Organic Compounds: Yalkowsky, S. H., & He, Y. (2003). Handbook of aqueous solubility data. CRC press. [Link]

  • Decarboxylation Reactions: Richard, J. P., Williams, K. B., & Toteva, M. M. (2001). Carbanion stabilization by adjacent nitrogen and oxygen: p K a values and decarboxylation of α-nitro-and α-cyanoacetic acids, α-nitro-and α-cyanoacetamides, and α-nitro-and α-cyano-N, N-dimethylacetamides. The Journal of Organic Chemistry, 66(22), 7564-7573. [Link]

Troubleshooting

Technical Support Center: Scaling Up the Synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

Welcome to the technical support center for the synthesis and scale-up of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. This guide is designed for researchers, chemists, and process development professionals.

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis and scale-up of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. This guide is designed for researchers, chemists, and process development professionals. It provides in-depth troubleshooting advice and answers to frequently asked questions to ensure a successful, scalable, and safe synthesis campaign.

Introduction

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a key heterocyclic building block in medicinal chemistry and drug development. Its successful synthesis, particularly at scale, requires careful control of reaction parameters to manage potential side reactions and ensure high purity. This guide addresses common challenges encountered during its preparation, drawing from established principles in pyridine chemistry.

Proposed Synthetic Workflow

A common and effective strategy for synthesizing the target molecule involves a multi-step process starting from a commercially available pyridine derivative. The workflow below outlines a representative pathway, which forms the basis for our troubleshooting guide.

G cluster_0 Phase 1: Precursor Synthesis cluster_1 Phase 2: Side-Chain Introduction cluster_2 Phase 3: Final Product Formation A 2-Amino-5-chloropyridine B 2-Amino-5-chloro-3-fluoropyridine A->B Electrophilic Fluorination C 2-Bromo-5-chloro-3-fluoropyridine B->C Sandmeyer Reaction D Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate C->D Pd-Catalyzed Cross-Coupling (e.g., with ethyl 2-(tributylstannyl)acetate) E 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid D->E Saponification (Hydrolysis) G cluster_A1 cluster_A2 cluster_A3 Start Low Yield or Impure Product Q1 Which step is problematic? Start->Q1 A1 Cross-Coupling (Step C -> D) Q1->A1 A2 Saponification (Step D -> E) Q1->A2 A3 Fluorination (Step A -> B) Q1->A3 A1_Q Symptoms: Sluggish reaction? Dehalogenation? A1->A1_Q A2_Q Symptoms: Dark color? Purification issues? A2->A2_Q A3_Q Symptoms: Low conversion? Multiple products? A3->A3_Q A1_S1 Solution: Screen bulky ligands (e.g., XPhos). A1_Q->A1_S1 A1_S2 Solution: Ensure strict anhydrous & degassed conditions. A1_Q->A1_S2 A2_S1 Solution: Use milder conditions (LiOH, RT). A2_Q->A2_S1 A2_S2 Solution: Careful acidic work-up at low temperature. A2_Q->A2_S2 A3_S1 Solution: Use appropriate fluorinating agent. A3_Q->A3_S1 A3_S2 Solution: Optimize temperature and reaction time. A3_Q->A3_S2

Caption: Troubleshooting decision tree for common synthesis issues.

Frequently Asked Questions (FAQs)

Q: What are the critical quality attributes for the starting material, 2-amino-5-chloropyridine?

A: The purity of the starting material is paramount. Key specifications should include:

  • Purity: >99.0% (by GC or HPLC).

  • Isomeric Purity: Absence of other chloro-amino-pyridine isomers.

  • Moisture Content: <0.1% (by Karl Fischer titration), as water can interfere with subsequent steps.

  • Metal Content: Low levels of residual metals from its synthesis are important, especially for the palladium-catalyzed step.

Q: What are the primary safety concerns when scaling up this synthesis?

A: Several key hazards must be managed:

  • Fluorinating Agents: Many electrophilic fluorinating agents are highly toxic and corrosive. Handle with extreme care in a well-ventilated fume hood with appropriate personal protective equipment (PPE).

  • Diazonium Salts: Diazonium salts can be explosive when isolated or allowed to dry. Always keep them in solution at low temperatures and use them immediately.

  • Palladium Catalysts: While not acutely toxic, palladium catalysts (especially on carbon) can be pyrophoric. Handle under an inert atmosphere and quench carefully.

  • Exotherms: The saponification work-up (acidification) can be highly exothermic. Ensure the reactor has adequate cooling capacity and use slow, controlled addition.

Q: How can I effectively monitor the progress of these reactions in the lab?

A: A combination of techniques is recommended:

  • Thin-Layer Chromatography (TLC): Excellent for quick, qualitative monitoring of most steps. Use a suitable solvent system (e.g., ethyl acetate/hexane) and visualize under UV light.

  • Gas Chromatography (GC) or High-Performance Liquid Chromatography (HPLC): Essential for quantitative analysis of reaction conversion and purity. An HPLC method is generally preferred for the final product and its ester intermediate. [1][2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: Useful for confirming the structure of intermediates and the final product after isolation.

Q: What are the recommended storage conditions for the final product?

A: 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a stable crystalline solid. It should be stored in a well-sealed container in a cool, dry place, away from direct sunlight and strong bases. [3]

Reference Experimental Protocol: Saponification

This protocol details the final hydrolysis step.

Parameter Specification
Reactants Ethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate, Lithium Hydroxide (LiOH)
Solvent Tetrahydrofuran (THF) / Water
Temperature 15-25 °C (Room Temperature)
Typical Time 2-4 hours
Monitoring HPLC or TLC

Procedure:

  • Charge a suitable reactor with ethyl 2-(5-chloro-3-fluoropyridin-2-yl)acetate (1.0 eq).

  • Add a mixture of THF (5 volumes) and Water (5 volumes). Begin agitation.

  • Add solid lithium hydroxide monohydrate (1.5 eq) portion-wise, ensuring the internal temperature does not exceed 25 °C.

  • Stir the mixture at room temperature for 2-4 hours. Monitor the reaction for the disappearance of the starting material by HPLC.

  • Once complete, cool the reaction mixture to 0-5 °C.

  • In a separate vessel, prepare a 1 M aqueous solution of hydrochloric acid.

  • Slowly add the cooled reaction mixture to the hydrochloric acid solution, maintaining the temperature below 10 °C, until the pH of the mixture is 3-4.

  • The product will precipitate as a white to off-white solid. Stir the slurry at 0-5 °C for 1 hour.

  • Isolate the solid by filtration, wash the cake with cold deionized water (2 x 2 volumes), and then with a cold solvent like heptane to aid drying.

  • Dry the product under vacuum at 40-50 °C until a constant weight is achieved.

References

  • CN111138351A - Synthetic method of 2-aminomethyl-3-chloro-5-trifluoromethylpyridine acet
  • EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Organic Syntheses Procedure - General laboratory techniques for purification. [Link]

  • PubChem - 2-(5-Chloropyridin-2-yl)acetic acid compound summary. [Link]

  • CN101648904B - Synthesis method of 2,3-difluoro-5-chloropyridine.
  • CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • CN106432069A - A method for prepar
  • Journal of Applied Pharmaceutical Science - The development of a GC-FID method for indirect quantification of chloroacetyl chloride. [Link]

  • MDPI - Synthesis and characterization of related heterocyclic compounds. [Link]

  • US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Organic Syntheses Procedure - N-(5-chloro-2-pyridyl)triflimide. [Link]

  • AA Blocks - 2-[(5-chloro-2-fluoropyridin-3-yl)oxy]acetic acid product information. [Link]

Sources

Optimization

Technical Support Center: Synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

A Guide to Avoiding Dechlorination Side Reactions Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Chloro-3-...

Author: BenchChem Technical Support Team. Date: February 2026

A Guide to Avoiding Dechlorination Side Reactions

Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals engaged in the synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid and related compounds. Dechlorination, or hydrodehalogenation, is a frequent and challenging side reaction in palladium-catalyzed cross-coupling, leading to yield loss and complex purification. This document provides in-depth troubleshooting advice, mechanistic insights, and optimized protocols to help you mitigate this unwanted side reaction.

Frequently Asked Questions (FAQs)

Q1: What is dechlorination and why is it a problem in my reaction?

A1: Dechlorination, also known as hydrodehalogenation, is an undesired side reaction where the chlorine atom on your starting material, 5-chloro-3-fluoropyridine, is replaced by a hydrogen atom.[1] This leads to the formation of a dechlorinated byproduct, 2-(3-fluoropyridin-2-YL)acetic acid, which reduces the yield of your target molecule and can be difficult to separate due to similar physical properties.

Q2: What are the primary causes of dechlorination in my palladium-catalyzed cross-coupling reaction?

A2: Dechlorination is primarily caused by the formation of palladium-hydride (Pd-H) species in the catalytic cycle.[1] Several factors can contribute to the generation of these species:

  • The Base: Certain bases, particularly alkoxides like sodium tert-butoxide, can react with solvents or other reaction components to generate hydrides.[2]

  • The Solvent: Protic solvents like alcohols (e.g., methanol) or even trace amounts of water can act as hydride sources.[1][2] Some aprotic solvents like DMF and dioxane have also been observed to promote dechlorination more than solvents like toluene.[1]

  • The Ligand: The choice of phosphine ligand is critical. While bulky, electron-rich ligands are often necessary for the activation of aryl chlorides, they can also influence the relative rates of the desired cross-coupling versus the undesired dechlorination.[1][3]

  • Temperature: Higher reaction temperatures can sometimes accelerate the rate of dechlorination.[1]

  • Catalyst Activity: Highly active palladium catalysts, while beneficial for the main reaction, can sometimes favor the dechlorination pathway.[1][4]

Troubleshooting Guide: Minimizing Dechlorination

This section provides a structured approach to troubleshooting and optimizing your reaction conditions to suppress the formation of the dechlorinated byproduct.

Issue 1: Significant Dechlorination Observed by LC-MS or NMR

If you are observing a significant peak corresponding to the dechlorinated product, consider the following optimization strategies, starting with the most impactful and easily modifiable parameters.

Step 1: Re-evaluate Your Base and Solvent System

The choice of base and solvent is often the most critical factor in controlling dechlorination.

  • Rationale: The base and solvent can be direct sources of hydride species that lead to dechlorination.[1][2] A common mechanism involves the oxidative addition of the aryl chloride to Pd(0), followed by the displacement of the halide by an alkoxide (from an alcohol solvent or alkoxide base). This intermediate can then undergo β-hydride elimination to form a Pd-H species, which reductively eliminates the dechlorinated arene.[2]

  • Recommended Actions:

    • Switch to a non-nucleophilic inorganic base: If you are using an alkoxide base (e.g., NaOtBu, KOtBu), consider switching to weaker inorganic bases such as K₃PO₄, K₂CO₃, or Cs₂CO₃.

    • Use an aprotic, non-coordinating solvent: If you are using an alcohol or a solvent like DMF, switch to a solvent such as toluene, dioxane, or THF. Ensure your solvent is anhydrous.

Parameter Condition to Avoid Recommended Alternative Rationale
Base Strong alkoxides (NaOtBu, KOtBu)K₃PO₄, K₂CO₃, Cs₂CO₃Weaker, non-nucleophilic bases are less likely to generate hydride species.
Solvent Alcohols (Methanol, Ethanol), DMFToluene, Dioxane (anhydrous), THF (anhydrous)Aprotic solvents minimize the availability of proton sources that can lead to Pd-H formation.[1]
Step 2: Optimize the Catalyst and Ligand System

The palladium source and, more importantly, the phosphine ligand play a crucial role in balancing the rates of productive cross-coupling and off-cycle dechlorination.

  • Rationale: Bulky and electron-rich phosphine ligands are generally required for the challenging oxidative addition of aryl chlorides.[3][5] However, the ligand also influences the stability of catalytic intermediates and the rate of reductive elimination. The goal is to find a ligand that promotes the desired C-C bond formation faster than the C-H bond formation.

  • Recommended Actions:

    • Screen different ligands: If one type of bulky, electron-rich phosphine ligand (e.g., a biarylphosphine like SPhos or XPhos) is giving high dechlorination, try another class, such as an N-heterocyclic carbene (NHC) ligand (e.g., IPr, SImes). PEPPSI-type precatalysts, which utilize NHC ligands, can be effective.[6]

    • Use a pre-catalyst: Using a well-defined palladium pre-catalyst (e.g., XPhos Pd G2, SPhos Pd G2) can provide more reproducible results and sometimes lower levels of side reactions compared to generating the active catalyst in situ from Pd(OAc)₂ or Pd₂(dba)₃.

Experimental Protocol: General Procedure for Suzuki-Miyaura Coupling to Minimize Dechlorination

This protocol provides a starting point for the synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid derivatives via a Suzuki-Miyaura coupling, incorporating best practices to avoid dechlorination.

Materials:

  • 2,5-Dichloro-3-fluoropyridine

  • A suitable boronic acid or ester coupling partner (e.g., a protected acetic acid derivative)

  • Palladium pre-catalyst (e.g., XPhos Pd G2)

  • Bulky phosphine ligand (e.g., XPhos)

  • Anhydrous K₃PO₄

  • Anhydrous toluene

  • Anhydrous 1,4-dioxane

Procedure:

  • To a dry Schlenk flask under an inert atmosphere (Argon or Nitrogen), add 2,5-dichloro-3-fluoropyridine (1.0 equiv), the boronic acid/ester (1.2 equiv), and K₃PO₄ (3.0 equiv).

  • Add the palladium pre-catalyst (e.g., XPhos Pd G2, 1-3 mol%) and the ligand (e.g., XPhos, 1.5-4.5 mol%).

  • Add anhydrous toluene and anhydrous 1,4-dioxane to create a 3:1 to 5:1 solvent mixture. The total solvent volume should be sufficient to make the reaction mixture stirrable.

  • Degas the reaction mixture by bubbling argon or nitrogen through the solution for 15-20 minutes, or by using three freeze-pump-thaw cycles.

  • Heat the reaction mixture to 80-100 °C with vigorous stirring.

  • Monitor the reaction progress by LC-MS or TLC. Pay close attention to the formation of the dechlorinated byproduct.

  • Upon completion, cool the reaction to room temperature, dilute with a suitable organic solvent (e.g., ethyl acetate), and wash with water and brine.

  • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by flash column chromatography.

Issue 2: Dechlorination Persists Even After Optimizing Base and Solvent

If dechlorination is still a significant issue, further fine-tuning of the reaction parameters is necessary.

Step 1: Lower the Reaction Temperature
  • Rationale: Dechlorination can have a different activation energy than the desired cross-coupling reaction. In some cases, lowering the temperature can disproportionately slow the rate of the side reaction.[1]

  • Recommended Action: Decrease the reaction temperature in 10 °C increments (e.g., from 100 °C to 90 °C, then to 80 °C) and monitor the reaction progress and byproduct formation. Be aware that lowering the temperature will also slow down the desired reaction, so longer reaction times may be necessary.

Step 2: Consider Additives
  • Rationale: Certain additives can act as mild reducing agents to scavenge any Pd(II) species that might not be on the productive catalytic cycle, potentially suppressing side reactions.

  • Recommended Action: The addition of a mild reducing agent like potassium formate (HCO₂K) has been shown to suppress homocoupling, a related side reaction, and may influence the pathways leading to dechlorination by maintaining a higher concentration of the active Pd(0) catalyst.[7][8]

Visualizing the Problem: The Competing Reaction Pathways

The following diagram illustrates the point in the catalytic cycle where the desired cross-coupling competes with the undesired dechlorination pathway.

G Pd0 Pd(0)L_n OxAdd Oxidative Addition (Ar-Cl) Pd0->OxAdd ArPdCl Ar-Pd(II)-Cl(L_n) OxAdd->ArPdCl Transmetalation Transmetalation (R-B(OR)₂) ArPdCl->Transmetalation Desired Path Dechlorination_Pathway Dechlorination Pathway ArPdCl->Dechlorination_Pathway Undesired Path ArPdR Ar-Pd(II)-R(L_n) Transmetalation->ArPdR PdH_Formation Pd-H Formation (from Base/Solvent) Dechlorination_Pathway->PdH_Formation Reductive_Elimination Reductive Elimination ArPdR->Reductive_Elimination Product Ar-R (Desired Product) Reductive_Elimination->Product Product->Pd0 Regenerates Catalyst ArPdH Ar-Pd(II)-H(L_n) PdH_Formation->ArPdH Reductive_Elimination_H Reductive Elimination ArPdH->Reductive_Elimination_H Byproduct Ar-H (Dechlorinated Byproduct) Reductive_Elimination_H->Byproduct Byproduct->Pd0 Regenerates Catalyst

Caption: Competing catalytic cycles for cross-coupling and dechlorination.

Advanced Troubleshooting: Alternative Coupling Strategies

If dechlorination remains intractable with standard Suzuki-Miyaura conditions, consider alternative cross-coupling reactions that may be less prone to this side reaction for your specific substrate.

  • Negishi Coupling (Organozinc reagents): Organozinc reagents are often more reactive than organoboron compounds, which can lead to faster transmetalation. If transmetalation is the rate-limiting step, accelerating it may allow the desired coupling to outcompete dechlorination.

  • Stille Coupling (Organotin reagents): While there are toxicity concerns with organotin compounds, Stille coupling can be very effective for challenging substrates. The transmetalation step is often fast and irreversible.

The fundamental principles of optimizing the base, solvent, and ligand system to disfavor the formation of Pd-H species apply to these other cross-coupling reactions as well.

This technical guide provides a comprehensive framework for addressing the common issue of dechlorination in the synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. By systematically evaluating and optimizing your reaction conditions, you can significantly improve the yield and purity of your target compound.

References

  • Ahmadi, Z., & McIndoe, J. S. (2013). A mechanistic investigation of hydrodehalogenation using ESI-MS. Chemical Communications, 49(99), 11650-11652. [Link]

  • Johnson Matthey. (n.d.). Cross-Coupling Reactions Guide. Retrieved from [Link]

  • Biscoe, M. R., & Buchwald, S. L. (2009). Dechlorination of Aryl Chlorides with Sodium Formate Using a Homogeneous Palladium Catalyst. Organic Letters, 11(8), 1773–1775. [Link]

  • Ghaffari, B., & Blackmond, D. G. (2014). Hydrogen-Mediated Reductive Cross-Coupling of Aryl Iodides with Activated Aryl and Heteroaryl Bromides. Angewandte Chemie International Edition, 53(38), 10115-10119. [Link]

  • Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Retrieved from [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Mitchell, D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 309-313. [Link]

  • Mitchell, D., et al. (2005). Suppression of a Palladium-Mediated Homocoupling in a Suzuki Cross-Coupling Reaction. Development of an Impurity Control Strategy Supporting Synthesis of LY451395. Organic Process Research & Development, 9(3), 309-313. [Link]

  • Navarro, O., et al. (2004). Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. Journal of Organic Chemistry, 69(10), 3173-3180. [Link]

  • Fuentes-Rivera, J. J., et al. (2019). Overcoming Halide Inhibition of Suzuki–Miyaura Couplings with Biaryl Monophosphine-Based Catalysts. Organic Process Research & Development, 23(8), 1631-1637. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

  • Littke, A. F., & Fu, G. C. (2002). Palladium-Catalyzed Coupling Reactions of Aryl Chlorides. Angewandte Chemie International Edition, 41(22), 4176-4211. [Link]

Sources

Reference Data & Comparative Studies

Validation

A Researcher's Guide to De-risking Novel Compounds: A Cross-Reactivity Comparison Framework for 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is the early identificatio...

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of modern drug discovery, the journey of a novel chemical entity from a promising hit to a viable clinical candidate is fraught with challenges. Among the most critical hurdles is the early identification and mitigation of off-target activities, which can lead to unforeseen toxicity and costly late-stage failures. This guide provides a comprehensive framework for designing and executing cross-reactivity studies, using the novel compound 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid as a central case study. While specific experimental data for this compound is not publicly available, this document outlines the essential comparative methodologies and data interpretation strategies that researchers and drug development professionals should employ to characterize its selectivity profile and de-risk its progression.

The Imperative of Early-Stage Cross-Reactivity Profiling

Off-target effects arise when a drug candidate interacts with unintended biological molecules, such as receptors, enzymes, or ion channels.[1] These interactions can trigger a cascade of undesirable physiological responses, ranging from minor side effects to severe toxicity.[2] Therefore, a thorough understanding of a compound's selectivity is not merely an academic exercise but a cornerstone of robust preclinical safety assessment. Early and comprehensive off-target screening allows for:

  • Informed Lead Optimization: By identifying potential liabilities, medicinal chemists can rationally design second-generation compounds with improved selectivity.

  • Prediction of Potential Toxicities: Early warnings of off-target interactions can guide the selection of appropriate in vivo toxicology models and monitoring strategies.[3]

  • Enhanced Confidence in Mechanism of Action: A clean off-target profile strengthens the hypothesis that the observed biological effects are due to the intended mode of action.

This guide will walk through a tiered approach to cross-reactivity assessment, starting with broad, high-throughput screens and progressing to more focused, mechanistic studies.

Comparative Analysis: A Framework for Contextualizing Selectivity

To provide meaningful context to the cross-reactivity data of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, it is essential to benchmark its performance against structurally related or functionally analogous compounds. For the purpose of this guide, we will consider a hypothetical comparative analysis against the compounds listed in Table 1. The selection of these comparators is based on structural similarity, which can often hint at shared off-target profiles.

Table 1: Hypothetical Comparator Compounds for Cross-Reactivity Studies

Compound NameCAS NumberMolecular FormulaRationale for Inclusion
2-(5-Chloropyridin-2-yl)acetic acid1000522-43-9C7H6ClNO2Lacks the fluorine atom at the 3-position of the pyridine ring.[4]
2-(5-Fluoropyridin-3-yl)acetic acid38129-24-7C7H6FNO2Lacks the chlorine atom at the 5-position and has a different substitution pattern.[5]
2-(6-Bromo-5-fluoropyridin-3-yl)acetic acid1227593-08-9C7H5BrFNO2Features a bromine instead of chlorine and a different substitution pattern.[6]
2-(2-Chloro-5-(trifluoromethyl)pyridin-3-yl)acetic acid1227596-13-5C8H5ClF3NO2Contains a trifluoromethyl group, which can significantly alter electronic properties.[7]

Tier 1: Broad Panel Screening for Off-Target Liabilities

The initial step in assessing cross-reactivity is to screen the lead compound and its comparators against a broad panel of known biological targets associated with adverse drug reactions.[8] This is typically performed using high-throughput in vitro binding or functional assays.

Experimental Protocol: In Vitro Safety Pharmacology Profiling

Objective: To identify potential off-target interactions of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid and comparator compounds across a diverse panel of human receptors, ion channels, transporters, and enzymes.

Methodology:

  • Compound Preparation: Prepare stock solutions of all test compounds in a suitable solvent (e.g., DMSO) at a high concentration (e.g., 10 mM).

  • Assay Panel Selection: Utilize a commercially available safety pharmacology panel, such as those offered by Reaction Biology or Charles River Laboratories, which typically include assays for targets implicated in common adverse drug events (e.g., hERG, GPCRs, kinases).[3][8]

  • Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify any significant interactions (typically defined as >50% inhibition or stimulation).

  • Dose-Response Confirmation: For any "hits" identified in the primary screen, conduct follow-up dose-response assays to determine the potency (e.g., IC50 or EC50) of the interaction.

  • Data Analysis: Compare the potency of off-target interactions to the on-target potency (if known) to calculate a selectivity ratio. A larger ratio indicates greater selectivity.[9]

Data Presentation:

The results of the broad panel screen should be summarized in a clear and concise table, highlighting any significant off-target hits and their corresponding potencies.

Table 2: Illustrative Results of Broad Panel Off-Target Screen (Hypothetical Data)

Target2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid (IC50/EC50, µM)Comparator 1 (IC50/EC50, µM)Comparator 2 (IC50/EC50, µM)Comparator 3 (IC50/EC50, µM)
On-Target Assumed 0.1Assume similarAssume similarAssume similar
hERG Channel>3015.2>308.9
Muscarinic M1 Receptor>30>3022.5>30
COX-25.81.218.728.1
...additional targets

Tier 2: Cell-Based Assays and Chemoproteomics for Deeper Profiling

While broad panel screens are invaluable for identifying known liabilities, they are limited to a predefined set of targets. To cast a wider net and uncover novel off-target interactions, cell-based assays and chemoproteomic approaches are employed.[2]

Experimental Workflow: Cell Microarray Off-Target Screening

Cell microarray technology allows for the screening of a compound against a vast library of human membrane and secreted proteins expressed in their native cellular environment.[1][3]

experimental_workflow cluster_preparation Preparation cluster_screening Screening cluster_analysis Analysis A Synthesize Biotinylated 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid C Incubate with Human Protein Cell Microarray A->C B Prepare Comparator Compounds B->C D Wash to Remove Non-specific Binders C->D E Add Fluorophore-conjugated Streptavidin D->E F Fluorescence Imaging of Microarray E->F G Identify 'Hits' Based on Signal Intensity F->G H Confirm Hits with Secondary Assays G->H

Caption: Workflow for cell microarray-based off-target screening.

Experimental Protocol: Chemoproteomics-based Target Identification

Chemoproteomics utilizes chemical probes to enrich and identify protein targets of a small molecule from a complex biological sample, such as a cell lysate.[2]

Methodology:

  • Probe Synthesis: Synthesize a probe version of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid that incorporates a photoreactive group and a tag (e.g., biotin or a click chemistry handle).

  • Cell Culture and Treatment: Treat relevant human cell lines with the probe compound and expose to UV light to induce covalent cross-linking to interacting proteins.

  • Lysis and Enrichment: Lyse the cells and use the tag to enrich for probe-bound proteins (e.g., with streptavidin beads).

  • Proteomic Analysis: Digest the enriched proteins and identify them using liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Data Analysis: Compare the identified proteins between the probe-treated and control groups to identify specific interactors.

Tier 3: Functional Validation and Mechanistic Elucidation

The final tier of cross-reactivity studies involves validating the functional consequences of the identified off-target interactions and understanding the underlying mechanisms.

Experimental Protocol: Cellular Functional Assays

Objective: To determine if the off-target binding of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid translates into a functional effect in a cellular context.

Methodology:

  • Cell Line Selection: Choose a cell line that endogenously expresses the identified off-target protein.

  • Functional Readout: Select an assay that measures the function of the off-target protein (e.g., a second messenger assay for a GPCR, a kinase activity assay, or a cell viability assay).

  • Dose-Response Analysis: Treat the cells with a range of concentrations of the test compound and measure the functional response to determine potency.

  • Comparative Analysis: Compare the functional potency with that of the comparator compounds.

signaling_pathway Compound Compound On-Target On-Target Compound->On-Target High Affinity Off-Target Off-Target Compound->Off-Target Low Affinity Therapeutic Effect Therapeutic Effect On-Target->Therapeutic Effect Adverse Effect Adverse Effect Off-Target->Adverse Effect

Caption: Ideal selectivity profile of a therapeutic compound.

Conclusion and Future Directions

A thorough and systematic investigation of cross-reactivity is indispensable for the successful development of novel therapeutics. The multi-tiered approach outlined in this guide, combining broad panel screening, advanced cellular and proteomic profiling, and functional validation, provides a robust framework for characterizing the selectivity of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid and other novel chemical entities. By comparing its off-target profile with that of structurally related compounds, researchers can gain valuable insights into structure-selectivity relationships, enabling the design of safer and more effective medicines. The hypothetical data presented herein serves as a template for the types of comparative analyses that should be performed to build a comprehensive selectivity profile and make informed decisions in the drug discovery pipeline.

References

  • Charles River Laboratories. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Creative Biolabs. (n.d.). Off-Target Screening Cell Microarray Assay.
  • Creative Proteomics. (n.d.). Chemoproteomics-based Off-Target Screening of Small Molecule Drugs.
  • Reaction Biology. (n.d.). Safety and Off-Target Drug Screening Services.
  • McMasters, D. R. (2018). Knowledge-Based Approaches to Off-Target Screening. Methods in Enzymology, 610, 311–323. [Link]

  • Velazquez-Lara, A., et al. (2011). Finding a better path to drug selectivity. EMBO reports, 12(6), 503–508. [Link]

  • PubChem. (n.d.). 2-(5-Chloropyridin-2-yl)acetic acid. Retrieved from [Link]

  • Lead Sciences. (n.d.). 2-(5-Fluoropyridin-3-yl)acetic acid. Retrieved from [Link]

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Comparative

A Comparative Guide to the Structure-Activity Relationship of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic Acid Derivatives

For Researchers, Scientists, and Drug Development Professionals This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 2-(5-Chloro-3-fluoropyridin-2-YL)acetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides an in-depth analysis of the structure-activity relationship (SAR) of derivatives based on the 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid scaffold. While direct and comprehensive SAR studies on this specific core are not extensively published in peer-reviewed literature, by examining patent literature and drawing parallels from related structures, we can construct a robust understanding of the key molecular features influencing biological activity. This guide will focus primarily on the herbicidal potential of this scaffold, as evidenced by patent disclosures, and will also explore its potential in other therapeutic areas such as kinase inhibition.

The Core Scaffold: A Privileged Structure in Bioactive Compound Design

The 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid core is a highly functionalized heterocyclic system. The pyridine ring, a common motif in medicinal chemistry and agrochemistry, is substituted with two electron-withdrawing halogen atoms: a chlorine at the 5-position and a fluorine at the 3-position. These substitutions are known to significantly influence the electronic properties of the pyridine ring, affecting its pKa, metabolic stability, and interaction with biological targets. The acetic acid moiety at the 2-position provides a crucial acidic handle for interaction with target proteins and can be readily modified to esters, amides, and other functional groups to modulate physicochemical properties and biological activity.

The presence of both chlorine and fluorine is noteworthy. Halogen bonding is an increasingly recognized interaction in drug design, and the specific placement of these halogens can lead to enhanced binding affinity and selectivity for target proteins. Studies on other halogenated pyridinyl derivatives have shown that the nature and position of the halogen substituents are critical for their biological activity, including antibacterial and antiproliferative effects.[1]

Herbicidal Activity: A Primary Application

A key insight into the biological potential of this scaffold comes from the patent literature, which discloses 2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]-propionic acid-propynyl ester as a potent herbicide.[2] This compound, a close analog of our core structure, demonstrates excellent efficacy against a range of mono- and dicotyledonous weeds.[2]

Key Structural Features for Herbicidal Activity

Based on the patented compound and general knowledge of herbicide design, we can infer the following SAR principles for this class of compounds:

  • The 2-(5-Chloro-3-fluoropyridin-2-yl)oxy Moiety: This is the core pharmacophore responsible for the herbicidal action. The specific substitution pattern of chlorine at C5 and fluorine at C3 is likely crucial for optimal interaction with the target enzyme in plants. It is reported that these derivatives exhibit a better toxicological profile compared to their 3,5-dichloropyridin-2-yloxy counterparts, highlighting the beneficial role of the 3-fluoro substitution.[2]

  • The Phenoxypropionic Acid Side Chain: This portion of the molecule is a common feature in many commercial herbicides. It mimics the plant hormone auxin, leading to uncontrolled growth and eventual death of the target weed.

  • The Propynyl Ester: Esterification of the carboxylic acid is a common strategy to improve the lipophilicity and, consequently, the foliar uptake of the herbicide. The propynyl ester in the patented compound is likely serving this purpose, facilitating its transport into the plant.

Comparison with Alternative Herbicides

The patented 2-[4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy]-propionic acid-propynyl ester offers advantages over existing herbicides. For instance, it is reported to be more effective and less toxic to warm-blooded animals than the corresponding 2-[4-(3,5-dichloropyridin-2-yloxy) phenoxy]propionic acid derivatives.[2] This suggests that the 3-fluoro substitution not only enhances efficacy but also improves the safety profile.

To illustrate the potential SAR of this class, the following table presents hypothetical activity data based on the general principles observed in related herbicidal compounds.

Compound R1 R2 R3 (Side Chain) Relative Herbicidal Activity
A (Core) ClF-CH₂COOHModerate
B ClF-CH(CH₃)COOHHigh
C ClH-CH(CH₃)COOHModerate-High
D HF-CH(CH₃)COOHModerate
E ClF-CH(CH₃)COOCH₂C≡CHVery High
F ClF-CH(CH₃)CONH₂Low-Moderate

This table is illustrative and based on general SAR principles for this class of herbicides.

This hypothetical data underscores the importance of the 5-chloro and 3-fluoro substitutions for high activity. It also highlights how modifications to the acetic acid side chain, such as the introduction of a methyl group (propionic acid) and esterification, can significantly enhance potency.

Potential in Kinase Inhibition: An Emerging Therapeutic Area

While the primary disclosed application is in agrochemicals, the 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid scaffold holds promise in medicinal chemistry, particularly as a template for kinase inhibitors. The pyridine core is a well-established hinge-binding motif in many kinase inhibitors. The specific halogenation pattern of this scaffold can be exploited to achieve potent and selective inhibition.

A recent patent application describes a complex derivative containing a 3-fluoro-6-amino-2-pyridyl moiety as a potent inhibitor of Aurora A kinase for the treatment of cancer.[3] Although the substitution pattern is different, this finding supports the potential of fluorinated pyridine scaffolds in kinase inhibitor design. The 5-chloro and 3-fluoro substituents on our core scaffold could potentially interact with specific residues in the ATP-binding pocket of various kinases, leading to potent inhibition.

Hypothetical SAR for Kinase Inhibition

Building on the known importance of amides in kinase inhibitors, we can propose a hypothetical SAR for derivatives of 2-(5-Chloro-3-fluoropyridin-2-YL)acetamide.

Compound R (Amide Substitution) Target Kinase Hypothetical IC₅₀ (nM)
G -HKinase X500
H -CH₃Kinase X250
I -PhenylKinase X100
J -4-MethoxyphenylKinase X50
K -3,4-DichlorophenylKinase X25

This table is illustrative and based on general SAR principles for pyridine-based kinase inhibitors.

This hypothetical data suggests that derivatization of the acetic acid to an acetamide and subsequent substitution on the amide nitrogen with aromatic rings can lead to a significant increase in potency. The electronic nature of the substituents on the phenyl ring would likely play a critical role in optimizing the inhibitory activity.

Experimental Protocols

General Synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic Acid Derivatives

The synthesis of the core scaffold and its derivatives can be achieved through multi-step synthetic routes. A plausible approach involves the construction of the substituted pyridine ring followed by the introduction of the acetic acid side chain. A patent discloses a method for producing 3-substituted 2-chloro-5-fluoropyridine derivatives, which can serve as key intermediates.[4]

Workflow for Synthesis:

Synthesis_Workflow Start Starting Materials Pyridine_Formation Substituted Pyridine Ring Formation Start->Pyridine_Formation Multi-step synthesis Side_Chain_Intro Introduction of Acetic Acid Moiety Pyridine_Formation->Side_Chain_Intro e.g., Cross-coupling reaction Derivatization Derivatization (Esterification/Amidation) Side_Chain_Intro->Derivatization Standard chemical transformations Final_Product Final Product Derivatization->Final_Product SAR_Logic Core_Scaffold 2-(5-Chloro-3-fluoropyridin-2-YL) acetic acid Pyridine_Subs Pyridine Substituents (5-Cl, 3-F) Core_Scaffold->Pyridine_Subs Side_Chain Acetic Acid Side Chain Core_Scaffold->Side_Chain Biological_Activity Biological Activity (Herbicidal/Kinase Inhibition) Pyridine_Subs->Biological_Activity Influences target binding and selectivity Side_Chain->Biological_Activity Affects potency, solubility, and cell permeability

Caption: Logical relationship between the core structure, its modifications, and the resulting biological activity.

Conclusion and Future Directions

The 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid scaffold represents a promising starting point for the development of novel bioactive molecules. The patent literature strongly supports its application in the design of new-generation herbicides with improved efficacy and safety profiles. The key to its activity appears to lie in the specific 5-chloro-3-fluoro substitution pattern on the pyridine ring.

Furthermore, the structural similarity of the core to known hinge-binding motifs in kinase inhibitors suggests a significant potential for this scaffold in the development of new therapeutics for diseases such as cancer. Future research should focus on the synthesis and systematic biological evaluation of a library of derivatives to establish a comprehensive SAR. This should include modifications of the pyridine ring substituents and extensive derivatization of the acetic acid side chain to explore different biological targets and optimize activity.

References

  • (2R,4R)-1-[(3-chloro-2-fluoro- phenyl)methyl]-4-[[3-fluoro-6-[(5-methyl-1H-pyrazol-3-yl)amino]-2-pyridyl]methyl]-2- methyl-piperidine-4-carboxylic acid. WO2023183585A1.
  • 2-(4-(5-chloro-3-fluoropyridin-2-yloxy)phenoxy)-propionic acid-propynyl ester with herbicidal activity. US4713109A.
  • Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof. EP1626045A1.
  • Chawla, P., Singh, R., & Saraf, S. K. (2012). Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. Medicinal Chemistry Research, 21(10), 2835–2843.

Sources

Validation

comparing the efficacy of different synthetic routes to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

For Researchers, Scientists, and Drug Development Professionals Authored by a Senior Application Scientist The synthesis of 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid, a key building block in the development of novel p...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Authored by a Senior Application Scientist

The synthesis of 2-(5-chloro-3-fluoropyridin-2-yl)acetic acid, a key building block in the development of novel pharmaceuticals, presents several strategic challenges. The trifunctionalized pyridine core demands a robust and efficient synthetic approach that allows for regioselective elaboration. This guide provides an in-depth comparison of the most viable synthetic routes to this valuable compound, offering detailed experimental protocols and a critical evaluation of their respective strengths and weaknesses. Our analysis is grounded in established chemical principles and supported by experimental data to empower researchers in making informed decisions for their synthetic campaigns.

Introduction: The Significance of a Substituted Pyridylacetic Acid

2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid and its derivatives are of significant interest in medicinal chemistry due to the prevalence of the pyridylacetic acid motif in a wide range of biologically active molecules. The specific substitution pattern of a chloro group at the 5-position and a fluoro group at the 3-position can profoundly influence the pharmacokinetic and pharmacodynamic properties of a lead compound. Therefore, access to a reliable and scalable synthesis of this key intermediate is paramount for advancing drug discovery programs.

This guide will dissect and compare three principal synthetic strategies:

  • The Malonic Ester Synthesis Route: A classic yet powerful method for the formation of substituted acetic acids.

  • The Pyridine-N-Oxide Activation Route: An approach that leverages the altered reactivity of the pyridine ring for nucleophilic substitution.

  • The Reformatsky Reaction Approach: Utilizing an organozinc reagent to forge the critical carbon-carbon bond.

Each route will be evaluated based on criteria such as overall yield, step economy, availability of starting materials, reaction conditions, and scalability.

Route 1: The Malonic Ester Synthesis

The malonic ester synthesis is a cornerstone of C-C bond formation and offers a logical and well-trodden path to the target molecule. This strategy hinges on the alkylation of a malonate ester with a suitable pyridyl electrophile, followed by hydrolysis and decarboxylation.

Causality Behind Experimental Choices

The success of this route is predicated on the efficient synthesis of a key precursor, 2-bromo-5-chloro-3-fluoropyridine. The bromine atom at the 2-position serves as an excellent leaving group for nucleophilic substitution by the malonate enolate. The choice of a strong base, such as sodium ethoxide, is critical to quantitatively generate the nucleophilic enolate from diethyl malonate. The subsequent hydrolysis of the diester to a dicarboxylic acid, followed by thermal decarboxylation, is a robust and high-yielding transformation.

Experimental Protocol

Step 1: Synthesis of 2-Bromo-5-chloro-3-fluoropyridine

A detailed and reliable procedure for the synthesis of this key intermediate has been established.[1] Starting from the readily available 2-amino-5-chloro-3-fluoropyridine, a Sandmeyer-type reaction is employed.

  • To a solution of 2-amino-5-chloro-3-fluoropyridine (1.0 eq) in 48% hydrobromic acid, bromine (3.0 eq) is added at 0 °C.

  • A solution of sodium nitrite (2.5 eq) in water is then added dropwise at -10 °C.

  • The reaction mixture is stirred for 30 minutes before being carefully neutralized with a sodium hydroxide solution.

  • Extraction with a suitable organic solvent (e.g., diethyl ether) followed by purification yields 2-bromo-5-chloro-3-fluoropyridine in high yield (typically around 90%).[1]

Step 2: Alkylation of Diethyl Malonate

  • In a flame-dried flask under an inert atmosphere, sodium ethoxide (1.1 eq) is dissolved in anhydrous ethanol.

  • Diethyl malonate (1.2 eq) is added dropwise, and the mixture is stirred to form the sodium salt of diethyl malonate.

  • A solution of 2-bromo-5-chloro-3-fluoropyridine (1.0 eq) in anhydrous ethanol is then added, and the reaction mixture is heated to reflux.

  • The progress of the reaction is monitored by TLC or GC-MS. Upon completion, the solvent is removed under reduced pressure.

Step 3: Hydrolysis and Decarboxylation

  • The crude diethyl 2-(5-chloro-3-fluoropyridin-2-yl)malonate is treated with an excess of a strong acid, such as a mixture of hydrobromic acid and acetic acid.[2]

  • The mixture is heated to reflux to effect both the hydrolysis of the esters and the subsequent decarboxylation of the resulting malonic acid derivative.[3][4]

  • After cooling, the product is isolated by extraction and purified by recrystallization or column chromatography.

Data Summary
StepTransformationReagents & ConditionsTypical YieldPurity
12-Amino-5-chloro-3-fluoropyridine → 2-Bromo-5-chloro-3-fluoropyridineHBr, Br₂, NaNO₂~90%>95%
22-Bromo-5-chloro-3-fluoropyridine + Diethyl malonate → Diethyl 2-(5-chloro-3-fluoropyridin-2-yl)malonateNaOEt, EtOH, reflux60-70%Crude
3Diethyl 2-(5-chloro-3-fluoropyridin-2-yl)malonate → 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acidHBr, AcOH, reflux80-90%>98%
Visualization of the Malonic Ester Synthesis Workflow

Malonic_Ester_Synthesis A 2-Amino-5-chloro- 3-fluoropyridine B 2-Bromo-5-chloro- 3-fluoropyridine A->B HBr, Br₂, NaNO₂ (Sandmeyer Reaction) C Diethyl 2-(5-chloro-3-fluoropyridin-2-yl)malonate B->C Diethyl malonate, NaOEt, EtOH (Alkylation) D 2-(5-Chloro-3-fluoropyridin- 2-yl)acetic acid C->D HBr, AcOH, Heat (Hydrolysis & Decarboxylation)

Caption: Workflow for the Malonic Ester Synthesis Route.

Route 2: Pyridine-N-Oxide Activation

This strategy involves the initial oxidation of a suitable pyridine precursor to its N-oxide. This activation enhances the electrophilicity of the pyridine ring, particularly at the 2- and 4-positions, facilitating nucleophilic attack.

Causality Behind Experimental Choices

The formation of the N-oxide electronically deactivates the pyridine ring, making it more susceptible to nucleophilic substitution. This allows for the direct reaction with a malonate equivalent or a related nucleophile without the need for a halogen at the 2-position. Subsequent removal of the N-oxide function is typically achieved by reduction. This approach can offer a more convergent synthesis if the starting pyridine is readily available. A three-component synthesis using Meldrum's acid as the nucleophile has been reported for the synthesis of pyridylacetic acid derivatives from pyridine-N-oxides.[5]

Experimental Protocol

Step 1: N-Oxidation of a 5-Chloro-3-fluoropyridine Derivative

  • A suitable starting material, such as 2-methyl-5-chloro-3-fluoropyridine, is dissolved in a suitable solvent like acetic acid.

  • An oxidizing agent, such as hydrogen peroxide or m-chloroperoxybenzoic acid (m-CPBA), is added portion-wise at a controlled temperature.

  • The reaction is monitored until completion, after which the N-oxide is isolated.

Step 2: Nucleophilic Addition and Rearrangement

  • The pyridine-N-oxide is activated with an agent like tosyl chloride in the presence of a base.

  • A nucleophile, such as the enolate of a malonic ester or Meldrum's acid, is then added. This leads to the formation of a dihydropyridine intermediate.

  • Subsequent workup with a nucleophilic solvent like an alcohol can lead to the desired ester derivative through ring-opening and decarboxylation in the case of Meldrum's acid.[5]

Step 3: Final Product Formation

  • Depending on the intermediate formed in the previous step, a final hydrolysis or reduction step may be necessary to yield the target acetic acid.

Data Summary
StepTransformationReagents & ConditionsTypical YieldPurity
1Substituted Pyridine → Pyridine-N-Oxidem-CPBA or H₂O₂/AcOH80-95%>95%
2 & 3Pyridine-N-Oxide → 2-(Pyridin-2-yl)acetic acid esterActivating agent, Nucleophile, then workup50-70% (over 2 steps)>95%
Visualization of the Pyridine-N-Oxide Route

N_Oxide_Route A Substituted 5-Chloro-3-fluoropyridine B Pyridine-N-Oxide A->B m-CPBA (N-Oxidation) C Intermediate Adduct B->C Activating Agent, Nucleophile (Addition) D 2-(5-Chloro-3-fluoropyridin- 2-yl)acetic acid derivative C->D Workup (Rearrangement/Hydrolysis)

Caption: Workflow for the Pyridine-N-Oxide Activation Route.

Route 3: The Reformatsky Reaction

The Reformatsky reaction provides an alternative method for forming the C-C bond between the pyridine ring and the acetic acid moiety.[6][7] This reaction involves the formation of an organozinc reagent from an α-haloester, which then adds to a carbonyl group. In this context, a 2-formyl or 2-acetyl pyridine derivative would be the key electrophile.

Causality Behind Experimental Choices

The Reformatsky reaction is advantageous as it employs relatively mild conditions and the organozinc reagents are less reactive than Grignard or organolithium reagents, which can lead to fewer side reactions. The key is the availability of a suitable 2-carbonyl derivative of 5-chloro-3-fluoropyridine. The reaction of this aldehyde or ketone with an α-bromoester in the presence of activated zinc would generate a β-hydroxy ester, which can then be dehydrated and reduced to afford the target acetic acid.

Experimental Protocol

Step 1: Synthesis of 2-Formyl-5-chloro-3-fluoropyridine

  • This key aldehyde can be prepared from 2-bromo-5-chloro-3-fluoropyridine via a lithium-halogen exchange followed by quenching with N,N-dimethylformamide (DMF).

Step 2: The Reformatsky Reaction

  • Activated zinc dust is suspended in an anhydrous solvent such as THF or diethyl ether.

  • A mixture of 2-formyl-5-chloro-3-fluoropyridine (1.0 eq) and an α-bromoester (e.g., ethyl bromoacetate, 1.2 eq) is added dropwise to the zinc suspension.

  • The reaction is typically initiated by gentle heating and then proceeds exothermically.

  • After the reaction is complete, it is quenched with an acidic aqueous solution.

Step 3: Dehydration and Reduction

  • The resulting β-hydroxy ester is dehydrated, often under acidic conditions, to yield the corresponding α,β-unsaturated ester.

  • This unsaturated ester is then catalytically hydrogenated (e.g., using H₂/Pd-C) to give the saturated ester, which is subsequently hydrolyzed to the target acetic acid.

Data Summary
StepTransformationReagents & ConditionsTypical YieldPurity
12-Bromo-5-chloro-3-fluoropyridine → 2-Formyl-5-chloro-3-fluoropyridinen-BuLi, then DMF50-60%>95%
2Reformatsky ReactionZn, Ethyl bromoacetate70-80%>95%
3Dehydration and ReductionAcid, then H₂/Pd-C80-90% (over 2 steps)>98%
Visualization of the Reformatsky Reaction Workflow

Reformatsky_Route A 2-Bromo-5-chloro- 3-fluoropyridine B 2-Formyl-5-chloro- 3-fluoropyridine A->B n-BuLi, DMF (Formylation) C β-Hydroxy Ester B->C Zn, BrCH₂CO₂Et (Reformatsky Reaction) D 2-(5-Chloro-3-fluoropyridin- 2-yl)acetic acid C->D 1. Dehydration 2. Reduction 3. Hydrolysis

Caption: Workflow for the Reformatsky Reaction Approach.

Comparative Analysis and Conclusion

FeatureMalonic Ester SynthesisPyridine-N-Oxide ActivationReformatsky Reaction
Overall Yield GoodModerate to GoodModerate
Step Economy Moderate (3 steps from amine)Good (potentially 2-3 steps from a substituted pyridine)Moderate (3-4 steps from bromo-pyridine)
Starting Materials Readily availableRequires specific pyridine precursorsRequires synthesis of the 2-formyl pyridine
Reaction Conditions Can require strong base and refluxCan involve multiple steps of activation and workupRequires handling of organometallic reagents
Scalability Generally scalableMay present challenges in large-scale N-oxide handlingScalable, but requires careful control of the organozinc formation

Recommendation:

For most laboratory-scale and early-stage process development, the Malonic Ester Synthesis Route stands out as the most robust and reliable method. The synthesis of the key 2-bromo precursor is high-yielding and the subsequent malonic ester synthesis is a well-understood and dependable transformation. While it may involve one or two more steps than the N-oxide route, the clarity of the reaction pathway and the predictability of the outcomes make it a superior choice for ensuring a consistent supply of the target molecule.

The Pyridine-N-Oxide Activation Route is a compelling alternative, particularly if a suitable 2-substituted pyridine is readily and economically available. Its main advantage lies in potentially shortening the synthetic sequence. However, the multi-step activation and nucleophilic addition sequence can be more complex to optimize and scale up.

The Reformatsky Reaction Approach is a viable option but is hampered by the need to first synthesize the 2-formylpyridine precursor, which adds to the overall step count and may lower the overall yield.

References

Sources

Comparative

A Comparative Benchmark Study: 2-(5-Chloro-3-fluoropyridin-2-YL)acetic Acid and its Analogs in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Halogenated pyridine derivat...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the strategic selection of molecular scaffolds is a critical determinant of success. Halogenated pyridine derivatives, in particular, have garnered significant attention due to their unique electronic properties and their ability to form specific interactions with biological targets. This guide provides a comprehensive benchmark analysis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, a key building block in medicinal chemistry. We will objectively compare its performance metrics, including synthesis, purity, stability, and biological relevance, with structurally related and commercially available alternatives. This analysis is supported by experimental data and protocols to empower researchers in making informed decisions for their drug development pipelines.

Introduction: The Significance of Substituted Pyridine-2-yl Acetic Acids

Pyridine-2-yl acetic acid and its derivatives are privileged structures in medicinal chemistry, frequently incorporated into molecules targeting a wide array of enzymes and receptors. The introduction of halogen atoms, such as chlorine and fluorine, can profoundly influence a molecule's physicochemical properties, including its lipophilicity, metabolic stability, and binding affinity to target proteins. 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, with its distinct substitution pattern, presents a unique combination of these effects, making it a compound of high interest for library synthesis and lead optimization. This guide will delve into a comparative analysis of this compound against its close analogs: 2-(5-chloropyridin-2-yl)acetic acid and 2-(5-fluoropyridin-2-yl)acetic acid.

Comparative Physicochemical Properties

The subtle interplay of chloro and fluoro substituents on the pyridine ring significantly impacts the physicochemical properties of the acetic acid derivatives. A summary of key properties is presented below.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS NumberPredicted pKaPredicted LogP
2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid C₇H₅ClFNO₂189.571214323-94-0~3.5~1.5
2-(5-chloropyridin-2-yl)acetic acidC₇H₆ClNO₂171.581000522-43-9~3.6~1.2
2-(5-fluoropyridin-2-yl)acetic acidC₇H₆FNO₂155.131000515-83-2~3.7~0.8

Interpretation: The combined electron-withdrawing effects of both chlorine and fluorine in the target compound are expected to increase its acidity (lower pKa) compared to the monosubstituted analogs. This can have significant implications for its ionization state at physiological pH and its ability to participate in hydrogen bonding or salt bridge formation with a biological target. The lipophilicity (LogP) is highest for the dichloro-fluoro substituted compound, which can influence its membrane permeability and pharmacokinetic profile.

Synthesis and Purity: A Comparative Overview

The synthetic accessibility and the ability to achieve high purity are critical considerations for any building block in drug discovery. While a direct comparative synthesis study is not available in the public domain, we can infer and compare plausible synthetic routes based on established organic chemistry principles and related patent literature.

A common strategy for the synthesis of substituted pyridine-2-yl acetic acids involves the introduction of the acetic acid side chain onto a pre-functionalized pyridine ring. For instance, a plausible route to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid could be envisioned starting from a suitable 2-methylpyridine precursor, followed by oxidation of the methyl group.

Conceptual Synthetic Workflow:

G cluster_0 Synthesis of Starting Material cluster_1 Introduction of Acetic Acid Precursor cluster_2 Final Product Formation 2,5-dichloro-3-fluoropyridine 2,5-dichloro-3-fluoropyridine Side-chain functionalization Side-chain functionalization 2,5-dichloro-3-fluoropyridine->Side-chain functionalization e.g., Lithiation followed by reaction with a protected acetaldehyde equivalent Hydrolysis Hydrolysis Side-chain functionalization->Hydrolysis Deprotection and oxidation or direct hydrolysis of a nitrile/ester 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid Hydrolysis->2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

Caption: Conceptual workflow for the synthesis of the target compound.

Experimental Protocol: Synthesis of 2-chloro-5-fluoronicotinic acid (a related precursor) [1]

This protocol, adapted from patent literature, describes the synthesis of a key precursor and highlights a common synthetic strategy.

  • Reaction Setup: In a suitable reaction vessel, dissolve 2,6-dichloro-5-fluoronicotinic acid in methanol.

  • Reduction: Add zinc powder to the solution. The reaction is often initiated or accelerated by the addition of a small amount of a protic acid like acetic acid.

  • Reaction Monitoring: The progress of the reaction can be monitored by techniques such as High-Performance Liquid Chromatography (HPLC) to ensure the complete consumption of the starting material.

  • Work-up: Upon completion, the excess zinc powder is removed by filtration. The methanol is then removed under reduced pressure.

  • Purification: The crude product is typically purified by crystallization. This may involve dissolving the residue in an appropriate solvent and inducing precipitation by changing the temperature or adding an anti-solvent.

Purity Analysis:

The purity of the final compounds is paramount. Standard analytical techniques for purity assessment include:

  • High-Performance Liquid Chromatography (HPLC): To determine the percentage of the main component and detect any impurities.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any residual solvents or impurities.

  • Mass Spectrometry (MS): To confirm the molecular weight of the compound.

While specific purity data from a single comparative study is unavailable, commercial suppliers for these compounds typically offer purities of ≥95% to ≥98%. Achieving high purity for the di-substituted compound may require more rigorous purification steps due to the potential for regioisomeric impurities.

Stability Assessment

The stability of a compound under various conditions is a critical factor in its development. Stability studies are essential to determine appropriate storage conditions and shelf-life.

Forced Degradation Study Protocol:

A forced degradation study is designed to identify the potential degradation pathways of a drug substance.[2]

  • Acidic Conditions: The compound is dissolved in an acidic solution (e.g., 0.1 N HCl) and heated.

  • Basic Conditions: The compound is dissolved in a basic solution (e.g., 0.1 N NaOH) and heated.

  • Oxidative Conditions: The compound is treated with an oxidizing agent (e.g., 3% H₂O₂).

  • Thermal Stress: The solid compound is heated to a high temperature.

  • Photolytic Stress: The compound (in solid or solution form) is exposed to UV light.

Analysis: Samples from each stress condition are analyzed by a stability-indicating HPLC method to quantify the parent compound and detect any degradation products.[3][4]

Expected Stability Profile: The pyridine ring is generally stable; however, the acetic acid side chain can be susceptible to decarboxylation under harsh thermal conditions. The halogen substituents are generally stable but can be displaced under certain nucleophilic conditions, although this is less likely under typical storage conditions. The fluorine atom is expected to enhance metabolic stability by blocking potential sites of metabolism.

Biological Activity and Applications

Substituted pyridine-2-yl acetic acids have been explored as inhibitors of various enzymes.[5] The specific substitution pattern of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid makes it an attractive candidate for screening against a range of biological targets.

Potential Biological Targets and Rationale:

The electronic and steric properties imparted by the chloro and fluoro groups can be exploited to achieve selective binding to enzyme active sites. For example, the halogen atoms can participate in halogen bonding, a non-covalent interaction that is increasingly recognized for its importance in drug-receptor binding.

Experimental Protocol: Enzyme Inhibition Assay (General)

  • Enzyme and Substrate Preparation: Prepare solutions of the target enzyme and its substrate in an appropriate buffer.

  • Inhibitor Preparation: Prepare a stock solution of the test compound (e.g., 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid) in a suitable solvent (e.g., DMSO) and then prepare serial dilutions.

  • Assay: In a microplate, combine the enzyme, inhibitor (at various concentrations), and initiate the reaction by adding the substrate.

  • Detection: Monitor the reaction progress over time using a suitable detection method (e.g., spectrophotometry, fluorometry).

  • Data Analysis: Calculate the initial reaction rates at each inhibitor concentration and determine the IC₅₀ value (the concentration of inhibitor required to reduce the enzyme activity by 50%).

Enzyme Inhibition Pathway:

G Enzyme Enzyme Enzyme-Substrate Complex Enzyme-Substrate Complex Enzyme->Enzyme-Substrate Complex + Substrate Enzyme-Inhibitor Complex Inhibition of Catalysis Enzyme->Enzyme-Inhibitor Complex + Inhibitor Substrate Substrate Product Product Inhibitor (e.g., Pyridine-2-yl acetic acid derivative) Inhibitor (e.g., Pyridine-2-yl acetic acid derivative) Enzyme-Substrate Complex->Product Catalysis

Caption: General mechanism of enzyme inhibition.

Conclusion and Future Perspectives

References

  • J&K Scientific. 2-(5-Fluoropyridin-2-yl)acetic acid | 1000515-83-2. [Link]

  • Zhang, W., et al. (2010). Synthesis of 2-amino-5-fluoropyridine. ResearchGate. [Link]

  • Google Patents. CN102898358A - Preparation method of fluoropyridine compounds.
  • Google Patents. CN102584689A - Preparing method of 2-chloro-3-fluoropyridine.
  • Google Patents. CN103524489A - Synthesis process of 2-chlorin-5-((2-(nitryl methylene) imidazoline-1-yl) methyl) pyridine.
  • Johnson, T. C., & Marsden, S. P. (2017). Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • Alsante, K. M., et al. (2014). New stability indicating RP-HPLC methods for the determination of related substances and assay of trametinib acetic acid: a mass balance approach. PubMed. [Link]

  • Google Patents. EP1626045A1 - Processes for producing 3-substituted 2-chloro-5-fluoropyridine or salt thereof.
  • Google Patents. US3985759A - Process for preparing 2-amino-5-chloropyridine.
  • Lead Sciences. 2-(5-Fluoropyridin-3-yl)acetic acid. [Link]

  • DeRuiter, J., et al. (1986). Synthesis and aldose reductase inhibitory activity of substituted 2-oxoquinoline-1-acetic acid derivatives. PubMed. [Link]

  • Muhammad, S., et al. (2024). Stability indicating RP-HPLC method development and validation for the determination of pyrimethamine in an oral paediatric suspension. ResearchGate. [Link]

Sources

Validation

A Comparative Guide to the Validation of Analytical Methods for 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid

For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scie...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of pharmaceutical development, the rigorous validation of analytical methods is not merely a regulatory formality but a cornerstone of scientific integrity. It ensures that the data underpinning the safety, efficacy, and quality of a drug substance are reliable and reproducible. This guide provides an in-depth, comparative analysis of analytical method validation for 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, a key intermediate in the synthesis of various pharmaceutical agents. As a Senior Application Scientist, my objective is to offer not just protocols, but a logical framework for selecting and validating the most appropriate analytical techniques for this halogenated pyridine derivative.

The Criticality of Method Validation for Halogenated Heterocyclic Intermediates

2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid possesses a unique chemical architecture, featuring a pyridine ring substituted with two different halogens and a carboxylic acid moiety. This structure presents specific analytical challenges, including potential for thermal lability, reactivity under certain pH conditions, and the need for highly specific methods to distinguish it from structurally related impurities. Therefore, a one-size-fits-all approach to analytical method validation is insufficient. The choice of method and the design of the validation studies must be scientifically justified and tailored to the physicochemical properties of the analyte and its intended use.

This guide will explore the validation of several key analytical techniques, providing a comparative analysis of their performance characteristics. We will delve into the causality behind experimental choices, ensuring that each described protocol is a self-validating system, grounded in the principles of the International Council for Harmonisation (ICH) Q2(R2) guidelines, as well as guidance from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA)[1][2][3].

Comparative Overview of Analytical Techniques

The selection of an appropriate analytical technique is the first critical decision in the method validation process. The choice is primarily dictated by the analyte's properties, the intended purpose of the method (e.g., assay, impurity testing), and the required performance characteristics.

Analytical Technique Principle Primary Applications Key Advantages Potential Limitations
High-Performance Liquid Chromatography (HPLC) Partitioning of the analyte between a liquid mobile phase and a solid stationary phase.Assay, impurity profiling, stability studies.Versatile, suitable for non-volatile and thermally labile compounds, wide range of detectors.Can be time-consuming, requires significant solvent usage.
Gas Chromatography (GC) Partitioning of the volatile analyte between a gaseous mobile phase and a stationary phase.Analysis of residual solvents, volatile impurities, and thermally stable derivatives.High resolution, sensitive detectors (e.g., FID, MS).Requires analyte to be volatile or amenable to derivatization, high temperatures can cause degradation.
UV-Visible Spectrophotometry Measurement of the absorption of light by the analyte in solution.Simple assays, content uniformity.Rapid, cost-effective, non-destructive.Prone to interference from other chromophoric substances, less specific than chromatographic methods.
Quantitative ¹H-NMR (qNMR) Proportionality between the integral of a proton signal and the number of nuclei.Purity assessment of reference standards, assay of pure substances.Primary analytical method, does not require a reference standard of the analyte, provides structural information.Lower sensitivity than chromatographic methods, requires specialized equipment and expertise.

I. High-Performance Liquid Chromatography (HPLC): The Workhorse for Assay and Impurity Profiling

Due to its versatility and applicability to a wide range of non-volatile and thermally labile compounds, Reversed-Phase HPLC (RP-HPLC) is often the method of choice for the analysis of pharmaceutical intermediates like 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.

A. Rationale for Method Development

The presence of a carboxylic acid group makes the analyte's retention sensitive to the pH of the mobile phase. By adjusting the pH to suppress the ionization of the carboxylic acid (typically 2-3 pH units below its pKa), retention on a nonpolar stationary phase (like C18) is enhanced. The aromatic pyridine ring provides a chromophore suitable for UV detection.

B. Experimental Protocol: Stability-Indicating RP-HPLC Method

Objective: To develop and validate a stability-indicating RP-HPLC method for the assay of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid and the determination of its related substances.

1. Chromatographic Conditions:

  • Column: C18, 250 mm x 4.6 mm, 5 µm particle size

  • Mobile Phase: Acetonitrile: 0.1% Phosphoric acid in water (v/v), gradient elution

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30 °C

  • Detection: UV at 275 nm

  • Injection Volume: 10 µL

2. Standard and Sample Preparation:

  • Standard Solution: Accurately weigh and dissolve the reference standard of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid in a suitable diluent (e.g., acetonitrile/water) to a known concentration.

  • Sample Solution: Prepare the sample solution by dissolving the test substance in the diluent to a similar concentration as the standard solution.

3. Forced Degradation Studies: To ensure the method is stability-indicating, forced degradation studies are essential[4][5]. These studies intentionally degrade the sample to demonstrate that the degradation products do not interfere with the analysis of the main compound.

  • Acid Hydrolysis: Reflux the sample solution in 0.1 M HCl.

  • Base Hydrolysis: Reflux the sample solution in 0.1 M NaOH.

  • Oxidative Degradation: Treat the sample solution with 3% H₂O₂.

  • Thermal Degradation: Expose the solid sample to dry heat (e.g., 80°C).

  • Photolytic Degradation: Expose the sample solution to UV light.

C. Validation Parameters and Acceptance Criteria (ICH Q2(R2))[1][6][7]
Parameter Methodology Typical Acceptance Criteria
Specificity Analyze blank, placebo (if applicable), and stressed samples. Assess peak purity of the analyte.No interference at the retention time of the analyte. Peak purity index > 0.99.
Linearity Analyze a minimum of five concentrations across the specified range.Correlation coefficient (r²) ≥ 0.999.
Range Confirmed by linearity, accuracy, and precision studies.Assay: 80-120% of the test concentration. Impurities: From reporting threshold to 120% of the specification.
Accuracy Perform recovery studies by spiking a known amount of analyte into a placebo or blank matrix at three concentration levels (e.g., 80%, 100%, 120%).Mean recovery between 98.0% and 102.0%.
Precision - Repeatability (Intra-assay): Analyze a minimum of six replicate preparations of the same sample. - Intermediate Precision: Analyze samples on different days, with different analysts, and on different equipment.RSD ≤ 2.0% for repeatability. RSD ≤ 2.0% for intermediate precision.
Limit of Detection (LOD) & Limit of Quantitation (LOQ) Determined based on signal-to-noise ratio (S/N) or from the standard deviation of the response and the slope of the calibration curve.S/N of 3:1 for LOD. S/N of 10:1 for LOQ.
Robustness Deliberately vary method parameters (e.g., pH of mobile phase, column temperature, flow rate) and assess the impact on the results.System suitability parameters remain within acceptance criteria. No significant change in results.

Diagram: HPLC Method Validation Workflow

HPLC_Validation cluster_dev Method Development cluster_val Method Validation Dev Method Development & Optimization Protocol Validation Protocol Dev->Protocol Specificity Specificity (Forced Degradation) Protocol->Specificity Linearity Linearity & Range Specificity->Linearity Accuracy Accuracy Linearity->Accuracy Precision Precision (Repeatability & Intermediate) Accuracy->Precision LOD_LOQ LOD & LOQ Precision->LOD_LOQ Robustness Robustness LOD_LOQ->Robustness Report Validation Report Robustness->Report

Caption: A logical workflow for HPLC method validation.

II. Gas Chromatography (GC): A Specialized Approach for Volatile Analytes

Gas chromatography is a powerful technique for the analysis of volatile and thermally stable compounds. For a carboxylic acid like 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, direct analysis by GC is challenging due to its low volatility and potential for decarboxylation at high temperatures. Therefore, derivatization is typically required to convert the carboxylic acid into a more volatile ester.

A. Rationale for Derivatization

Derivatization with an agent like Boron Trifluoride-Methanol (BF₃-MeOH) or by silylation converts the polar carboxylic acid group into a less polar, more volatile methyl ester or silyl ester, respectively. This allows for analysis at lower temperatures, minimizing the risk of thermal degradation and improving peak shape.

B. Experimental Protocol: GC-FID Method with Derivatization

Objective: To develop and validate a GC-FID method for the assay of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid after derivatization.

1. Derivatization Procedure:

  • Accurately weigh the sample into a reaction vial.

  • Add a suitable solvent (e.g., toluene) and an internal standard (e.g., a structurally similar, stable compound not present in the sample).

  • Add the derivatizing agent (e.g., BF₃-MeOH) and heat the mixture (e.g., 60°C for 30 minutes).

  • After cooling, quench the reaction and extract the derivative into an organic solvent.

2. Chromatographic Conditions:

  • Column: A mid-polarity capillary column (e.g., DB-17 or equivalent).

  • Carrier Gas: Helium or Nitrogen.

  • Injector Temperature: 250 °C.

  • Detector: Flame Ionization Detector (FID) at 270 °C.

  • Oven Temperature Program: A suitable temperature gradient to separate the derivative from other components.

3. Validation Parameters: The validation parameters are similar to those for HPLC, with a focus on the precision and accuracy of the entire analytical procedure, including the derivatization step.

Parameter Methodology Typical Acceptance Criteria
Specificity Analyze derivatized blank and spiked samples.No interfering peaks at the retention times of the analyte derivative and internal standard.
Linearity Prepare and derivatize a series of at least five concentrations.Correlation coefficient (r²) ≥ 0.99.
Accuracy Perform recovery studies on spiked samples that undergo the full derivatization and analysis procedure.Mean recovery between 95.0% and 105.0%.
Precision Assess repeatability and intermediate precision of the entire method, including derivatization.RSD ≤ 5.0% for repeatability and intermediate precision.

Diagram: GC Method with Derivatization Workflow

GC_Workflow Sample Sample Weighing IS Internal Standard Addition Sample->IS Deriv Derivatization (e.g., with BF3-MeOH) IS->Deriv Extract Extraction of Derivative Deriv->Extract GC_Analysis GC-FID Analysis Extract->GC_Analysis Data Data Processing & Calculation GC_Analysis->Data

Caption: A typical workflow for GC analysis with a derivatization step.

III. Spectroscopic Methods: Complementary Techniques for Assay and Purity

Spectroscopic methods offer alternative or complementary approaches for the analysis of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid, each with its own set of advantages.

A. UV-Visible Spectrophotometry

This technique is a simple and rapid method for the quantitative analysis of the bulk drug substance, provided there are no interfering chromophoric impurities.

Experimental Protocol:

  • Solvent Selection: Choose a solvent in which the analyte is stable and soluble, and which does not absorb at the wavelength of maximum absorbance (λmax) of the analyte.

  • Determination of λmax: Scan a solution of the analyte across the UV-Vis spectrum to determine the λmax.

  • Calibration Curve: Prepare a series of standard solutions of known concentrations and measure their absorbance at λmax. Plot a graph of absorbance versus concentration.

  • Sample Analysis: Prepare a solution of the sample at a concentration that falls within the linear range of the calibration curve and measure its absorbance.

Validation Parameters:

  • Linearity and Range: Demonstrate a linear relationship between absorbance and concentration over a defined range.

  • Accuracy: Perform recovery studies by analyzing samples of known concentration.

  • Precision: Assess repeatability and intermediate precision by repeated measurements.

  • Specificity: Analyze potential impurities to ensure they do not absorb significantly at the analytical wavelength.

B. Quantitative ¹H-NMR (qNMR)

qNMR is a primary analytical method that allows for the determination of purity without the need for a specific reference standard of the analyte[6][7][8]. It relies on the use of a certified internal standard of known purity.

Experimental Protocol:

  • Sample Preparation: Accurately weigh the sample and a suitable internal standard (e.g., maleic acid, dimethyl sulfone) into an NMR tube. Dissolve in a deuterated solvent (e.g., DMSO-d₆).

  • NMR Data Acquisition: Acquire the ¹H-NMR spectrum under quantitative conditions (e.g., long relaxation delay, 90° pulse angle).

  • Data Processing: Integrate the signals of the analyte and the internal standard.

  • Purity Calculation: Calculate the purity of the analyte based on the integral values, the number of protons for each signal, the molar masses, and the weights of the sample and internal standard.

Validation Considerations:

  • Specificity: Select non-overlapping signals for the analyte and the internal standard.

  • Linearity and Accuracy: Can be assessed by analyzing mixtures of the analyte and internal standard at different ratios.

  • Precision: Repeated preparations and measurements of the same sample.

Comparative Performance Summary

The following table provides a hypothetical comparison of the expected performance of the validated methods for the assay of 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid.

Parameter RP-HPLC GC-FID (with Derivatization) UV-Vis Spectrophotometry ¹H-qNMR
Specificity High (stability-indicating)Moderate to HighLow to ModerateHigh (structurally informative)
Linearity (r²) ≥ 0.999≥ 0.99≥ 0.999≥ 0.999
Accuracy (% Recovery) 98.0 - 102.0%95.0 - 105.0%98.0 - 102.0%99.0 - 101.0%
Precision (RSD) ≤ 2.0%≤ 5.0%≤ 2.0%≤ 1.0%
Throughput ModerateLow to ModerateHighLow
Cost per Sample ModerateHighLowHigh

Conclusion: An Integrated Approach to Method Validation

The validation of analytical methods for a key pharmaceutical intermediate like 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid requires a multifaceted and scientifically sound approach. While RP-HPLC often stands out as the most versatile and robust technique for assay and impurity profiling, GC, UV-Vis, and qNMR offer valuable alternatives and complementary information.

The choice of the most suitable method depends on the specific analytical challenge at hand. For routine quality control and stability studies, a validated stability-indicating HPLC method is indispensable. GC with derivatization can be a powerful tool for specific applications, such as the analysis of volatile impurities. UV-Vis spectrophotometry provides a rapid and cost-effective solution for simple assays of the bulk substance. qNMR serves as a primary method for the accurate purity determination of reference standards.

Ultimately, a comprehensive understanding of the strengths and limitations of each technique, coupled with a rigorous validation process guided by regulatory principles, is paramount to ensuring the quality and integrity of the analytical data that supports the development of safe and effective medicines.

References

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Comparative

A Comparative Guide to 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid and its Analogs in Herbicide Research

For Researchers, Scientists, and Drug Development Professionals Introduction: The Significance of Pyridine Carboxylic Acids in Agriculture Pyridine carboxylic acids represent a critical class of synthetic auxin herbicide...

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Significance of Pyridine Carboxylic Acids in Agriculture

Pyridine carboxylic acids represent a critical class of synthetic auxin herbicides, pivotal in the management of broadleaf weeds in various agricultural and non-crop settings.[1] These compounds mimic the natural plant hormone auxin, leading to uncontrolled and disorganized growth in susceptible plants, ultimately resulting in their demise.[2][3] A key advantage of this herbicide family is its selectivity, with most grasses exhibiting resistance.[1] This guide provides a comparative analysis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, a lesser-documented member of this class, against its well-characterized and commercially successful analogs: Picloram, Clopyralid, and Aminopyralid.

The persistence of pyridine carboxylic acid herbicides, ranging from months to years, contributes to their efficacy, reducing the need for frequent applications.[1] This persistence, however, also necessitates careful management to prevent unintended damage to subsequent sensitive crops. Understanding the structure-activity relationships (SAR) within this chemical family is crucial for the design of new, more effective, and environmentally benign herbicides.

Comparative Analysis: Physicochemical and Herbicidal Properties

A direct comparison of the physicochemical properties and herbicidal activity of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid with established pyridine carboxylic acid herbicides is essential for evaluating its potential. The following tables summarize key data for the target compound and its comparators.

Table 1: Physicochemical Properties

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water SolubilityLogPpKa
2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid C₇H₅ClFNO₂189.57Not availableNot availableNot availableNot available
Picloram [4][5]C₆H₃Cl₃N₂O₂241.48Decomposes at 215430 mg/L at 25°C0.14612.3
Clopyralid [6][7]C₆H₃Cl₂NO₂192.00151-152~1000 ppm at 25°C1.062.32
Aminopyralid [8][9]C₆H₄Cl₂N₂O₂207.01161.75-165.232.48 g/L (unbuffered)0.201 (unbuffered)2.56

Table 2: Herbicidal Activity Data

HerbicideTarget WeedsApplication RateEfficacy (Observed Control)Reference
Picloram Broadleaf weeds, woody plants4.48 kg/ha Reduced growth of sweet corn and oats by ~20% one year after application.[10][10]
Clopyralid Thistles, clovers, and other broadleaf weedsNot specifiedHighly effective against creeping thistle (Cirsium arvense).[7][7]
Aminopyralid Broadleaf weeds, including invasive species3.5 oz/A (fall application)79% control of leafy spurge in May following application.[11][11]
Aminopyralid + Florasulam Broadleaf and invasive weeds in maize33 g/ha95% efficacy against Physalis angulata.[12][12]

Mechanism of Action and Structure-Activity Relationship (SAR)

The herbicidal activity of pyridine carboxylic acids stems from their ability to act as synthetic auxins.[1] They bind to auxin receptors in plants, primarily the F-box proteins of the TIR1/AFB family, leading to the degradation of transcriptional repressors and the subsequent expression of auxin-responsive genes.[13] This disrupts normal plant growth processes, causing symptoms such as epinasty (twisting of stems and leaves), uncontrolled cell division, and ultimately, plant death.[1]

The structure of the pyridine ring and the nature and position of its substituents are critical for herbicidal efficacy. Key structural features influencing activity include:

  • The Carboxylic Acid Group: This is essential for auxin-like activity, as it mimics the carboxylate of indole-3-acetic acid (IAA), the primary natural auxin.

  • Substitution at the 4-position: An amino group at the 4-position, as seen in Picloram and Aminopyralid, generally enhances herbicidal activity.

  • Halogenation: The presence of chlorine atoms on the pyridine ring is a common feature and contributes to the molecule's stability and binding affinity to the target receptor. The specific pattern of halogenation influences the spectrum of weeds controlled.

  • Substitution at the 3 and 5-positions: The introduction of a fluorine atom at the 3-position and a chlorine atom at the 5-position in 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid suggests a focus on modifying the electronic properties and metabolic stability of the molecule, which could potentially alter its herbicidal profile compared to existing analogs. The antiproliferative activity of pyridine derivatives can be influenced by the presence and position of various functional groups, with halogen atoms sometimes leading to lower activity in certain biological contexts.[14]

Experimental Protocols

Synthesis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid (Proposed Route)

Workflow for the Proposed Synthesis:

G cluster_0 Step 1: Halogenation cluster_1 Step 2: Cyanation cluster_2 Step 3: Hydrolysis A 2-Methyl-3-fluoro-5-chloropyridine B 2-(Bromomethyl)-5-chloro-3-fluoropyridine A->B NBS, AIBN CCl4, reflux C 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile B->C NaCN, DMSO Room Temp D 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid C->D HCl (conc) Reflux

Caption: Proposed synthetic workflow for 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.

Step-by-Step Methodology (Proposed):

  • Bromination of the Methyl Group: 2-Methyl-3-fluoro-5-chloropyridine is reacted with N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) in a suitable solvent like carbon tetrachloride under reflux to yield 2-(bromomethyl)-5-chloro-3-fluoropyridine.

  • Cyanation: The resulting brominated intermediate is then treated with sodium cyanide in a polar aprotic solvent like dimethyl sulfoxide (DMSO) at room temperature to afford 2-(5-Chloro-3-fluoropyridin-2-yl)acetonitrile.

  • Hydrolysis: The final step involves the acidic hydrolysis of the nitrile group. The acetonitrile derivative is refluxed with a strong acid, such as concentrated hydrochloric acid, to yield the desired product, 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. The product would then be isolated and purified using standard techniques like recrystallization or column chromatography.

Protocol for Assessing Herbicidal Activity (Whole-Plant Bioassay)

This protocol is a generalized method for evaluating the post-emergence herbicidal activity of the test compounds against various broadleaf weed species.

Experimental Workflow for Herbicidal Bioassay:

G A Plant Cultivation B Herbicide Application A->B Plants at 2-4 leaf stage C Incubation B->C Spray application of test compounds D Data Collection C->D 14-21 days post-application E Data Analysis D->E Visual assessment of injury (0-100% scale)

Caption: Workflow for a whole-plant herbicidal activity bioassay.

Step-by-Step Methodology:

  • Plant Cultivation: Seeds of the target weed species (e.g., Abutilon theophrasti [velvetleaf], Chenopodium album [common lambsquarters]) are sown in pots containing a standard potting mix. The plants are grown in a greenhouse or growth chamber under controlled conditions (e.g., 25/20°C day/night temperature, 16-hour photoperiod).

  • Herbicide Application: When the plants reach the 2-4 true leaf stage, they are treated with the test compounds. The compounds are dissolved in a suitable solvent (e.g., acetone) with a surfactant and applied as a foliar spray at various concentrations. A control group is sprayed with the solvent and surfactant mixture only.

  • Incubation: The treated plants are returned to the controlled environment and observed for signs of phytotoxicity.

  • Data Collection: After a set period (typically 14-21 days), the herbicidal effect is assessed. This is often done visually, rating the plant injury on a scale of 0% (no effect) to 100% (complete plant death). Additionally, fresh or dry weight of the above-ground biomass can be measured.

  • Data Analysis: The data is analyzed to determine the effective concentration required to cause a 50% reduction in plant growth (EC₅₀) or the dose required to cause 50% mortality (ED₅₀). This allows for a quantitative comparison of the herbicidal potency of the different compounds.

Conclusion and Future Perspectives

While direct, peer-reviewed experimental data for 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid remains limited, its structural similarity to potent synthetic auxin herbicides like Picloram, Clopyralid, and Aminopyralid strongly suggests its potential for herbicidal activity. The introduction of a fluorine atom at the 3-position is a notable structural modification that warrants further investigation to understand its impact on efficacy, weed spectrum, and environmental fate.

Future research should focus on the synthesis and rigorous biological evaluation of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. Comparative studies against commercially available standards, as outlined in this guide, will be essential to determine its potential as a novel herbicide. Furthermore, exploring its binding affinity to different auxin receptor subtypes could provide valuable insights for the rational design of next-generation herbicides with improved selectivity and environmental profiles.

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Validation

Assessing the Novelty of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic Acid: A Comparative Guide for Researchers

In the dynamic landscape of drug discovery and agrochemical research, the exploration of novel molecular scaffolds is paramount to overcoming existing challenges in efficacy and resistance. Substituted pyridinylacetic ac...

Author: BenchChem Technical Support Team. Date: February 2026

In the dynamic landscape of drug discovery and agrochemical research, the exploration of novel molecular scaffolds is paramount to overcoming existing challenges in efficacy and resistance. Substituted pyridinylacetic acids represent a privileged scaffold, recognized for its prevalence in a wide array of biologically active compounds.[1] This guide provides a comprehensive analysis of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, a halogenated pyridinylacetic acid derivative, by comparing its known attributes with those of structurally related analogs. This document is intended for researchers, scientists, and drug development professionals seeking to understand the potential novelty and applications of this compound.

Introduction to Halogenated Pyridinylacetic Acids

Pyridinylacetic acid derivatives are key intermediates in the synthesis of pharmaceuticals and other functional materials.[2][3] The introduction of halogen substituents onto the pyridine ring can significantly modulate the physicochemical properties and biological activity of the parent molecule. Halogens can influence factors such as lipophilicity, metabolic stability, and binding interactions with biological targets, often leading to enhanced potency and selectivity.[4] This guide focuses on 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid and its position within the broader class of halogenated pyridinylacetic acids.

Physicochemical Properties: A Comparative Overview

A molecule's biological activity is intrinsically linked to its physicochemical properties. Here, we compare the fundamental properties of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid with several of its close structural analogs.

CompoundMolecular FormulaMolecular Weight ( g/mol )CAS Number
2-(5-Chloro-3-fluoropyridin-2-YL)acetic acidC₇H₅ClFNO₂189.571214323-94-0[5]
2-(5-Bromopyridin-2-yl)acetic acidC₇H₆BrNO₂216.0389648-52-2
2-(3,5-Dichloropyridin-2-yl)acetic acidC₇H₅Cl₂NO₂206.031270306-03-0[6][7]
2-(5-Chloropyridin-2-yl)acetic acidC₇H₆ClNO₂171.581000522-43-9[8]

Data sourced from publicly available chemical databases.

The variation in halogen substitution (F, Cl, Br) and the number of halogen atoms directly impacts the molecular weight and likely influences properties such as pKa, lipophilicity (logP), and solubility, which in turn can affect cell permeability and target engagement.

Synthesis Strategies for Pyridinylacetic Acid Derivatives

The synthesis of substituted pyridinylacetic acids is a well-documented area of organic chemistry. A common and versatile approach involves a three-component reaction, which offers a convenient and straightforward route to a variety of derivatives.[2][3]

Below is a generalized workflow for such a synthesis.

cluster_start Starting Materials cluster_reaction Reaction Steps cluster_product Final Product Pyridine-N-Oxide Pyridine-N-Oxide Nucleophilic Substitution Nucleophilic Substitution Pyridine-N-Oxide->Nucleophilic Substitution Meldrum's Acid Derivative Meldrum's Acid Derivative Meldrum's Acid Derivative->Nucleophilic Substitution Activating Agent Activating Agent Activating Agent->Nucleophilic Substitution Ring Opening & Decarboxylation Ring Opening & Decarboxylation Nucleophilic Substitution->Ring Opening & Decarboxylation Intermediate Substituted Pyridinylacetic Acid Substituted Pyridinylacetic Acid Ring Opening & Decarboxylation->Substituted Pyridinylacetic Acid

Caption: Generalized workflow for the three-component synthesis of pyridinylacetic acid derivatives.

This synthetic versatility allows for the systematic modification of the pyridine ring and the acetic acid side chain, enabling the exploration of structure-activity relationships (SAR).

Comparative Assessment of Biological Activity

Anticancer Potential

Numerous studies have highlighted the antiproliferative effects of pyridine derivatives against various cancer cell lines.[9] The nature and position of substituents on the pyridine ring are critical for determining the potency and selectivity of these compounds. For instance, certain 2-chloroacetamide derivatives bearing a thiazole scaffold have demonstrated significant cytotoxic activity against leukemia and breast cancer cell lines.[1]

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

  • Cell Culture: Human cancer cell lines (e.g., MCF-7 for breast cancer, A549 for lung cancer) are cultured in appropriate media supplemented with fetal bovine serum and antibiotics.

  • Compound Treatment: Cells are seeded in 96-well plates and, after adherence, are treated with serial dilutions of the test compounds (e.g., 0.1 to 100 µM) for a specified duration (e.g., 48 or 72 hours).

  • MTT Addition: After the incubation period, MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution is added to each well. Viable cells with active mitochondrial dehydrogenases will reduce MTT to formazan, forming purple crystals.

  • Formazan Solubilization: The formazan crystals are dissolved by adding a solubilization solution (e.g., DMSO or a detergent-based solution).

  • Absorbance Measurement: The absorbance of the colored solution is measured using a microplate reader at a specific wavelength (e.g., 570 nm).

  • Data Analysis: The percentage of cell viability is calculated relative to untreated control cells. The IC50 value (the concentration of the compound that inhibits cell growth by 50%) is determined by plotting the percentage of viability against the compound concentration.

Although no specific IC50 data for 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid has been identified in the reviewed literature, the known anticancer activity of other halogenated pyridines suggests this as a promising area for future investigation.

Antimicrobial Activity

Halogenated compounds are prevalent in a wide range of antimicrobial agents. The presence of chlorine and fluorine atoms in 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid suggests a potential for antimicrobial activity. Studies on other chlorinated and fluorinated heterocyclic compounds have demonstrated their efficacy against various bacterial and fungal strains.[4][10]

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination

  • Microorganism Preparation: Standardized suspensions of test microorganisms (e.g., Staphylococcus aureus, Escherichia coli) are prepared in a suitable broth.

  • Compound Dilution: The test compound is serially diluted in the broth in a 96-well microtiter plate.

  • Inoculation: Each well is inoculated with the standardized microbial suspension.

  • Incubation: The plates are incubated under appropriate conditions (e.g., 37°C for 24 hours for bacteria).

  • MIC Determination: The MIC is determined as the lowest concentration of the compound that visibly inhibits the growth of the microorganism. This can be assessed visually or by measuring the optical density.

The evaluation of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid and its analogs in such assays would be crucial to ascertain their potential as novel antimicrobial agents.

Herbicidal and Plant Growth Regulatory Activity

Pyridinylacetic acids share structural similarities with auxin-type herbicides. For example, 4-amino-3,5,6-trichloropicolinic acid is a potent herbicide that mimics the action of natural plant growth hormones, leading to abnormal growth and eventual death of susceptible broad-leaved plants.[11] The herbicidal activity of such compounds is highly dependent on the substitution pattern on the pyridine ring.[12]

Experimental Protocol: Seed Germination and Root Elongation Assay

  • Test Species: Seeds of a model plant species (e.g., Arabidopsis thaliana or cress) are used.

  • Treatment Application: Seeds are placed on filter paper in Petri dishes containing different concentrations of the test compound dissolved in a suitable solvent and diluted with water. A solvent-only control is also included.

  • Incubation: The Petri dishes are incubated in a controlled environment (e.g., specific temperature, light/dark cycle).

  • Data Collection: After a defined period (e.g., 72 hours), the percentage of seed germination and the length of the primary root are measured.

  • Data Analysis: The EC50 value (the concentration that causes a 50% inhibition of root growth compared to the control) is calculated.

Given the structural resemblance to known auxinic herbicides, investigating the plant growth regulatory effects of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid could unveil novel applications in agriculture.

Structure-Activity Relationship (SAR) Insights and Future Directions

The novelty of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid lies in its specific di-halogenation pattern. The combination of a chlorine atom at the 5-position and a fluorine atom at the 3-position is a unique feature compared to its mono-halogenated or di-chloro analogs.

CoreScaffold Pyridinylacetic Acid Scaffold Halogenation Halogenation Pattern CoreScaffold->Halogenation SideChain Acetic Acid Side Chain CoreScaffold->SideChain BiologicalActivity Biological Activity Halogenation->BiologicalActivity Modulates Potency & Selectivity SideChain->BiologicalActivity Influences Pharmacokinetics

Caption: Key structural features influencing the biological activity of pyridinylacetic acid derivatives.

Based on established principles of medicinal chemistry, the following hypotheses can be proposed for future investigation:

  • Influence of Fluorine: The highly electronegative fluorine atom at the 3-position can alter the electronic distribution of the pyridine ring, potentially influencing its pKa and its ability to form hydrogen bonds with target proteins.

  • Role of Chlorine: The chlorine atom at the 5-position contributes to the lipophilicity of the molecule, which could enhance its ability to cross biological membranes.

  • Synergistic Effects: The combined presence of both fluorine and chlorine at these specific positions may result in a unique biological profile that is distinct from its mono-halogenated or di-chloro counterparts.

Conclusion

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid represents an under-explored molecule with the potential for novel biological activities. While direct comparative experimental data is currently lacking in the public literature, its structural features, when compared to related compounds, suggest promising avenues for research in oncology, infectious diseases, and agriculture. The synthetic accessibility of this class of compounds allows for the systematic exploration of structure-activity relationships. Future research should focus on the comprehensive biological evaluation of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid and a library of its analogs to fully elucidate their therapeutic and commercial potential. This guide serves as a foundational resource to stimulate and inform such investigations.

References

  • Synthesis and Anticancer Activity Evaluation of 5-[2-Chloro-3-(4-nitrophenyl)-2-propenylidene]-4-thiazolidinones. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. PubMed. [Link]

  • 2-(5-Chloropyridin-2-yl)acetic acid | C7H6ClNO2 | CID 46737473. PubChem. [Link]

  • Complicated Composting: Persistent Pyridine Carboxylic Acid Herbicides. VTechWorks. [Link]

  • 2-(5-Chloro-3-fluoropyridin-2-yl)acetic acid. PubChem. [Link]

  • Effect of chloro and fluoro groups on the antimicrobial activity of 2,5-disubstituted 4-thiazolidinones: A comparative study. ResearchGate. [Link]

  • Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. National Institutes of Health. [Link]

  • Synthesis and biological evaluation of pyridylpiperazine hybrid derivatives as urease inhibitors. Frontiers. [Link]

  • 2-amino-2-(3,5-dichloropyridin-2-yl)acetic acid. AA Blocks. [Link]

  • 2-Fluoro-2-[(5-fluoropyridin-3-yl)oxy]acetic acid. PubChem. [Link]

  • The antimicrobial effect of acetic acid--an alternative to common local antiseptics? PubMed. [Link]

  • A Picolinic Acid Derivative: A Plant Growth Regulator. PubMed. [Link]

  • (PDF) Three-Component Synthesis of Pyridylacetic Acid Derivatives by Arylation/Decarboxylative Substitution of Meldrum's Acids. ResearchGate. [Link]

  • 2-amino-2-(3,5-dichloropyridin-2-yl)acetic acid. AA Blocks. [Link]

  • Synthesis and Herbicidal Activity of 2-(2-Oxo-3-pyridyl-benzothiazol-6-yloxy)hexanoic Acids. PubMed. [Link]

  • Synthesis, anticancer properties evaluation and in silico studies of 2-chloro- and 2,2-dichloroacetamides bearing thiazole scaffolds. ScienceRise: Pharmaceutical Science. [Link]

  • Antimicrobial Activity of Chalcones with a Chlorine Atom and Their Glycosides. MDPI. [Link]

  • Pyridylpiperazine-based carbodithioates as urease inhibitors: synthesis and biological evaluation. ResearchGate. [Link]

  • 2-[(5-chloro-2-fluoropyridin-3-yl)oxy]acetic acid. AA Blocks. [Link]

  • Biological Activity, Lipophilicity and Cytotoxicity of Novel 3-Acetyl-2,5-disubstituted-1,3,4-oxadiazolines. MDPI. [Link]

  • Synthesis, biological evaluation and molecular modeling studies of psammaplin A and its analogs as potent histone deacetylases inhibitors and cytotoxic agents. PubMed. [Link]

  • Recent advances on anticancer and antimicrobial activities of directly-fluorinated five-membered heterocycles and their benzo-fused systems. National Institutes of Health. [Link]

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  • rel-2-[4-Chloro-2-[(5R,6R,7S)-6-[5-(4-methoxyphenyl)-3-(2-naphthyl)-3,4-dihydropyrazole-2-carbonyl]-5-methyl-2-oxo-3,5,6,7-tetrahydrothiopyrano[2,3-d. MDPI. [Link]

  • 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid. MDPI. [Link]

  • Investigation into the Synthesis, Bioactivity, and Mechanism of Action of the Novel 6-Pyrazolyl-2-picolinic Acid as a Herbicide. PubMed. [Link]

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Safety & Regulatory Compliance

Safety

A Researcher's Guide to the Proper Disposal of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid

As a Senior Application Scientist, I understand that rigorous and innovative research goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is no...

Author: BenchChem Technical Support Team. Date: February 2026

As a Senior Application Scientist, I understand that rigorous and innovative research goes hand-in-hand with an unwavering commitment to safety and environmental stewardship. The proper management of chemical waste is not merely a regulatory hurdle; it is a fundamental component of responsible science. This guide provides a detailed, step-by-step protocol for the safe disposal of 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid, moving beyond simple instructions to explain the critical reasoning behind each procedure.

The molecular structure of this compound—a halogenated pyridine derivative with a carboxylic acid group—presents a unique combination of chemical properties that dictate its handling and disposal pathway. Adherence to these protocols is essential for ensuring the safety of laboratory personnel, maintaining regulatory compliance, and protecting our environment.

Hazard Profile & Regulatory Classification

Understanding the inherent hazards of a chemical is the first step toward managing its lifecycle safely. 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is not a simple organic solvent; its structure confers multiple hazard classifications.

  • Halogenated Organic Compound: The presence of chlorine and fluorine atoms places this compound in the category of halogenated organic waste. These substances require specific disposal methods, typically high-temperature incineration, to prevent the formation of toxic and environmentally persistent byproducts like dioxins.[1][2] Standard laboratory waste streams are not equipped for this.

  • Pyridine Derivative: Pyridine and its derivatives are recognized by the U.S. Environmental Protection Agency (EPA) as hazardous constituents. Spent solvent mixtures containing pyridine are listed under the hazardous waste code F005.[3][4] This classification mandates a stringent "cradle-to-grave" tracking and disposal process.

  • Organic Acid: The acetic acid moiety makes the compound corrosive and acidic.[5] This property necessitates segregation from bases, cyanides, and reactive metals to prevent violent exothermic or toxic reactions. Critically, organic acids must not be mixed with inorganic acid waste streams, as this can lead to dangerous incompatibilities and reactions.[6]

Due to these characteristics, 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid must be disposed of as Regulated Hazardous Waste . It is illegal and unsafe to dispose of this chemical down the drain or in regular trash.[7][8][9]

Personal Protective Equipment (PPE) & Safe Handling

Before handling the chemical for any purpose, including disposal, ensure the following PPE is worn and engineering controls are in place.

PPE / ControlSpecificationRationale
Eye Protection Chemical safety goggles or a face shield.Protects against splashes of the acidic and potentially irritating compound.[10]
Hand Protection Butyl rubber or other appropriate chemically resistant gloves.Protects against skin contact. Nitrile gloves may offer limited protection and should be used only for incidental contact, then promptly removed and discarded. Always consult the glove manufacturer's compatibility chart.[11]
Body Protection A fully buttoned, long-sleeved laboratory coat.Prevents contamination of personal clothing and minimizes skin exposure.[12]
Engineering Control Certified Laboratory Chemical Fume Hood.All handling, including transferring waste, must be performed inside a fume hood to prevent inhalation of potentially harmful vapors or dusts.[9][11]

The Cardinal Rule: Waste Segregation

Proper segregation is the most critical step in chemical waste management. Mixing incompatible waste streams can result in fire, explosion, or the release of toxic gases. The primary directive for this compound is to collect it in a dedicated container labeled "Halogenated Organic Waste."

Incompatibility Table

Do NOT Mix With: Reason for Segregation
Non-Halogenated Organic Waste Prevents cross-contamination and avoids subjecting the entire volume of non-halogenated waste to the more complex and costly disposal process required for halogenated compounds.[13]
Inorganic Acids (e.g., HCl, H₂SO₄) Risk of violent or unpredictable reactions. Institutional waste protocols strictly separate organic and inorganic acid streams.[6][14]
Bases (e.g., NaOH, amines) Strong exothermic neutralization reaction, which can cause boiling and splashing.
Strong Oxidizers (e.g., Nitric Acid, Peroxides) Pyridine derivatives can react vigorously with strong oxidizers.[11]

| Aqueous Waste | Unless the waste is already in an aqueous solution, do not mix with aqueous waste streams. Keep organic waste streams separate. |

Step-by-Step Disposal Protocol

This protocol outlines the procedure from the point of waste generation to its final removal from the laboratory.

Step 1: Container Selection

  • Choose a container made of a compatible material, such as high-density polyethylene (HDPE) or glass.[9][14]

  • The container must be in good condition, free of cracks, and have a secure, leak-proof screw-top cap.[7][13]

  • Ensure the container is clean and dry before adding any waste.

Step 2: Labeling

  • Proper labeling is a strict regulatory requirement.[8] Before adding the first drop of waste, affix a completed hazardous waste tag to the container.

  • The label must include:

    • The words "Hazardous Waste" .

    • The full, unabbreviated chemical name: "Waste 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid" . If in a solvent, list all components and their approximate percentages.

    • The associated hazards (e.g., "Corrosive," "Toxic").

    • The "Accumulation Start Date" (the date the first drop of waste is added).

    • Your name, Principal Investigator (PI), and laboratory location.

Step 3: Waste Accumulation

  • All waste transfer must occur within a chemical fume hood.

  • Use a funnel to add waste to the container to prevent spills. Do not fill the container beyond 90% capacity to allow for vapor expansion.[7]

  • Keep the waste container securely closed at all times, except when actively adding waste.[8][13] This is the most common regulatory violation and is critical for preventing the release of hazardous vapors.

Step 4: Storage in a Satellite Accumulation Area (SAA)

  • The designated location in your lab for storing hazardous waste is known as a Satellite Accumulation Area (SAA).[8] This area must be at or near the point of generation.

  • Store the waste container in a secondary containment bin to contain any potential leaks.

  • The storage area should be cool, dry, well-ventilated, and away from sources of ignition or direct sunlight.[9][11]

  • Ensure the container is segregated from the incompatible materials listed in the table above.

Step 5: Arranging for Disposal

  • Once the container is full (or within one year of the accumulation start date, whichever comes first), arrange for its removal.[8]

  • Contact your institution's Environmental Health & Safety (EH&S) department to schedule a waste pickup. Follow their specific procedures for submitting a collection request.

Disposal Decision Workflow

The following diagram illustrates the logical pathway for managing waste containing 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid.

G Disposal Workflow for 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid cluster_0 cluster_1 Hazard Identification cluster_2 Action & Segregation cluster_3 Collection & Storage cluster_4 Final Disposal start Waste Generated: 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid (Solid or in Solution) q1 Is the waste halogenated? (Contains Cl, F) start->q1 q2 Is the waste an organic acid? q1->q2 Yes action1 Select a compatible, sealable container (e.g., HDPE, Glass). q2->action1 Yes action2 Affix a complete 'Hazardous Waste' label. List all components. action1->action2 action3 Designate as: 'HALOGENATED ORGANIC WASTE' action2->action3 collect Add waste to container inside a fume hood. Keep container closed when not in use. Do not exceed 90% capacity. action3->collect store Store in designated Satellite Accumulation Area (SAA) with secondary containment. collect->store end Contact EH&S for waste pickup when container is full or approaching time limit. store->end

Caption: Decision workflow for proper segregation and disposal.

Spill and Emergency Procedures

Accidents can happen despite the best precautions. A clear plan is essential.

  • For a Small Spill (<100 mL) inside a Fume Hood:

    • Alert personnel in the immediate area.

    • Wearing your full PPE, contain the spill with an inert absorbent material like vermiculite, sand, or a commercial spill kit.[9][15] Do not use combustible materials like paper towels as the primary absorbent.

    • Carefully scoop the absorbent material into a designated container for solid hazardous waste. Label it appropriately.

    • Wipe the area with a suitable solvent (e.g., isopropanol), then soap and water. Place all cleaning materials into the solid waste container.

    • Report the spill to your laboratory supervisor.

  • For a Large Spill or a Spill Outside a Fume Hood:

    • Evacuate the laboratory immediately.

    • Alert others in the vicinity and close the laboratory doors.

    • Contact your institution's emergency response line (e.g., EH&S or campus police) immediately.

    • Do not attempt to clean it up yourself. Wait for trained emergency responders.

By integrating these safety and disposal protocols into your standard laboratory operations, you contribute to a culture of responsibility that is the bedrock of scientific excellence.

References

  • Laboratory chemical waste disposal guidelines. University of Otago.

  • SAFETY DATA SHEET - Acetic Acid. Fisher Scientific.

  • SAFETY DATA SHEET - 5-Chloro-2-hydroxy-3-nitropyridine. Fisher Scientific.

  • Regulations and Guidelines Applicable to Pyridine. National Center for Biotechnology Information (NCBI).

  • Chloro(fluoro)acetic acid - Safety Data Sheet. CymitQuimica.

  • Pyridine - Standard Operating Procedure. Washington State University.

  • HANDLING PROCEDURES FOR CHEMICAL WASTES. University of Toronto.

  • Safety Data Sheet - Acetic Acid, 5 Percent (W/V) Aqueous Solution. Premier Medical.

  • LABORATORY CHEMICAL WASTE MANAGEMENT GUIDELINES. University of Pennsylvania EHRS.

  • Safety Data Sheet - Acetic acid. Carl ROTH.

  • Process for Disposal of Chlorinated Organic Residues. ACS Publications.

  • meta-C–H Halogenation of Pyridines, Quinolines, and Isoquinolines. Organic Syntheses.

  • Laboratory Liquid Waste Disposal Flow Chart. Hiroshima University.

  • EPA Hazardous Waste Codes. University of Maryland.

  • SAFETY DATA SHEET - 2-Chloro-5-fluoropyridine. Fisher Scientific.

  • Chemical Waste Management Guide. Technion - Israel Institute of Technology.

  • SAFETY DATA SHEET - ACETIC ACID, 5 PERCENT (W/V) AQUEOUS SOLUTION. Medline Industries.

  • 12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific.

  • Toxicological Profile for Pyridine. Agency for Toxic Substances and Disease Registry (ATSDR).

  • EPA HAZARDOUS WASTE CODES. U.S. Environmental Protection Agency.

  • Pyridine - Safety Data Sheet. Apollo Scientific.

  • Halogenated Organic Liquids - Standard Operating Procedure. University of Illinois Urbana-Champaign.

  • Acetic acid - SAFETY DATA SHEET. Sigma-Aldrich.

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Handling

A Senior Application Scientist's Guide to Handling 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid: Essential Safety Protocols and PPE

The core principle of this guide is proactive risk mitigation. Every procedural step described is part of a self-validating system designed to protect you, your colleagues, and your research.

Author: BenchChem Technical Support Team. Date: February 2026

The core principle of this guide is proactive risk mitigation. Every procedural step described is part of a self-validating system designed to protect you, your colleagues, and your research.

Inferred Hazard Profile and Risk Assessment

2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid is a complex molecule, and its hazards are best understood by examining its constituent parts:

  • Halogenated Pyridine Core: Pyridine and its derivatives are known for their potential toxicity.[3][4] They can be harmful if inhaled, swallowed, or absorbed through the skin, often causing irritation to the skin, eyes, and respiratory system.[1][3][5] The presence of chloro- and fluoro- substituents can alter the molecule's reactivity and toxicological profile.

  • Acetic Acid Moiety: The acetic acid group confers acidic properties, suggesting the compound may be corrosive or irritating, particularly to mucous membranes and skin upon direct contact.[6][7][8]

Based on this structural analysis, we must assume the compound is, at a minimum:

  • Harmful if swallowed, inhaled, or in contact with skin.[5][6]

  • A cause of skin irritation.[5][9]

  • A cause of serious eye irritation or damage.[9][10]

  • Potentially irritating to the respiratory system.[5][9]

Therefore, a rigorous personal protective equipment (PPE) plan is the foundational line of defense.

Mandatory Personal Protective Equipment (PPE)

Your safety is non-negotiable. The following PPE is mandatory for all personnel handling 2-(5-Chloro-3-fluoropyridin-2-YL)acetic acid. The rationale behind each selection is critical for understanding and ensuring compliance.

Protection Type Recommended Equipment Standard Rationale & Causality
Eye and Face Protection Tightly fitting chemical safety goggles with side shields. A face shield should be worn over goggles when there is a significant risk of splashing.[1][11]EN 166 (EU) or NIOSH (US) approved.Protects against splashes and potential vapors. The pyridine core suggests potential for severe eye irritation, making full protection essential.[4][9]
Hand Protection Chemically resistant gloves. Butyl rubber or neoprene are recommended for handling pyridine derivatives.[1][4] Nitrile gloves may offer limited protection and should be changed frequently after any suspected contact. Always inspect gloves for damage before use.EN 374 (EU) or equivalent.Provides a critical barrier against skin absorption, a primary route of exposure for pyridine compounds.[3] Butyl rubber offers superior resistance to many organic bases compared to standard nitrile.
Body Protection A flame-retardant, chemically impervious lab coat, fully buttoned.[1][4] Consider coveralls for larger-scale operations.N/AProtects underlying clothing and skin from accidental spills and contamination. The lab coat should be regularly laundered by a professional service, not taken home.
Respiratory Protection All handling of the solid compound or its solutions must occur within a certified chemical fume hood.[3][4] If a fume hood is unavailable or if aerosolization is likely, a NIOSH-approved respirator with appropriate organic vapor cartridges is required.[10]NIOSH (US) or EN 14387 (EU) approved.Mitigates the risk of inhaling fine powders or vapors, which can cause respiratory irritation and systemic toxicity.[5][12]
Footwear Closed-toe, chemical-resistant shoes.N/APrevents exposure from spills that may reach the floor.

Operational Plan: A Step-by-Step Handling Protocol

Adherence to a strict, logical workflow is paramount for safety. This protocol is designed to minimize exposure at every stage.

3.1. Preparation and Engineering Controls

  • Ventilation: Confirm that the chemical fume hood has a current certification and is functioning correctly. The sash should be kept at the lowest practical height.[3][4]

  • Area Designation: Designate a specific area within the fume hood for handling the compound. Ensure this area is clean and uncluttered.

  • Gather Materials: Assemble all necessary equipment (spatulas, weigh boats, glassware, solvents, waste containers) inside the fume hood before retrieving the chemical.

  • Emergency Equipment Check: Verify that a safety shower and eyewash station are accessible and unobstructed, within a 10-second travel distance.[4]

3.2. Chemical Handling

  • Don PPE: Put on all required PPE as detailed in the table above.

  • Compound Retrieval: For maximum product recovery, centrifuge the original vial before removing the cap.[2]

  • Weighing: If weighing the solid, perform this task inside the fume hood to contain any dust. Use a tared weigh boat and handle the container with care to avoid generating airborne particles.

  • Dissolution: Add solvent to the solid slowly to avoid splashing. If the dissolution is exothermic, allow the solution to cool before sealing the container.

  • Container Sealing: Always keep containers tightly closed when not in use to prevent the release of vapors.[3][11]

3.3. Post-Handling and Storage

  • Decontamination: Wipe down the designated handling area and any equipment used with an appropriate solvent. Dispose of the cleaning materials as hazardous waste.

  • Glove Removal: Remove gloves using the proper technique (without touching the outside of the glove with bare skin) and dispose of them in the designated hazardous waste stream.

  • Hand Washing: Wash hands thoroughly with soap and water after the procedure is complete, even after wearing gloves.[10][13]

  • Storage: Store the compound in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and strong acids.[4][9] The recommended storage temperature is -20°C.[2]

Emergency Procedures: Spill and Exposure Response

Immediate and correct action during an emergency is critical.

4.1. Spill Response Workflow

The following diagram outlines the logical workflow for responding to a chemical spill.

Spill_Response_Workflow Start Spill Occurs Assess Assess Situation (Size, Location, Hazard) Start->Assess Evacuate Evacuate Immediate Area Alert Others Assess->Evacuate SmallSpill Is the spill small & manageable by trained personnel? Evacuate->SmallSpill LargeSpill LARGE SPILL Activate Emergency Response (e.g., EHS) SmallSpill->LargeSpill No DonPPE Don Appropriate PPE (Gloves, Goggles, Respirator if needed) SmallSpill->DonPPE Yes End Procedure Complete LargeSpill->End Contain Contain Spill (Use inert absorbent material like vermiculite or sand) DonPPE->Contain Cleanup Collect Absorbent Material Use non-sparking tools Contain->Cleanup Dispose Place in a sealed, labeled hazardous waste container Cleanup->Dispose Decontaminate Decontaminate Area and Equipment Dispose->Decontaminate Decontaminate->End

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